2,5-dihydroxybenzoyl-CoA
描述
属性
分子式 |
C28H40N7O19P3S |
|---|---|
分子量 |
903.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,5-dihydroxybenzenecarbothioate |
InChI |
InChI=1S/C28H40N7O19P3S/c1-28(2,22(40)25(41)31-6-5-18(38)30-7-8-58-27(42)15-9-14(36)3-4-16(15)37)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)35-13-34-19-23(29)32-12-33-24(19)35/h3-4,9,12-13,17,20-22,26,36-37,39-40H,5-8,10-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
JWFTZSFRBMKSNJ-TYHXJLICSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Unraveling of a Key Metabolic Route: A History of the Gentisate Pathway Discovery
For decades, scientists have been piecing together the intricate metabolic puzzles within microorganisms. Among these, the gentisate pathway stands as a crucial catabolic route for the breakdown of a wide array of aromatic compounds, transforming them into central metabolites. This technical guide delves into the historical discovery of this pathway, providing an in-depth look at the key experiments, the characterization of its core enzymatic players, and the evolution of our understanding of its regulation. This exploration is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biochemical process.
The journey to elucidating the gentisate pathway has been a cumulative effort, built upon the foundational work of numerous research groups. Early observations of microbial degradation of aromatic compounds hinted at the existence of specific enzymatic machinery. The story of the gentisate pathway's discovery is one of meticulous biochemical characterization, genetic analysis, and the gradual fitting together of individual enzymatic steps into a cohesive metabolic narrative.
The Central Hub: Gentisate and its Gateway Enzyme
Gentisic acid (2,5-dihydroxybenzoic acid) was identified as a key intermediate in the aerobic degradation of various aromatic compounds, including salicylate, 3-hydroxybenzoate, and naphthalene.[1][2] The critical first step in the breakdown of gentisate is the cleavage of its aromatic ring, a reaction catalyzed by the enzyme gentisate 1,2-dioxygenase (GDO) .
The discovery and characterization of GDO was a pivotal moment. This enzyme catalyzes the oxygen-dependent opening of the gentisate ring between the carboxyl and the adjacent hydroxyl group to produce maleylpyruvate (B1239739).[1][3] This reaction is the committed step of the pathway, channeling the carbon skeletons of diverse aromatic precursors into central metabolism.
Key Experiments in Characterizing Gentisate 1,2-Dioxygenase
The study of GDO has involved a range of biochemical and molecular techniques. Researchers in the late 20th and early 21st centuries focused on purifying the enzyme from various bacterial sources, including Pseudomonas species and later, pathogenic strains of Escherichia coli.[3][4]
Experimental Protocol: Assay of Gentisate 1,2-Dioxygenase Activity
A common method for assaying GDO activity is through spectrophotometry.[1][2][5]
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), a specific concentration of the substrate gentisate, and the enzyme extract or purified enzyme.
-
Measurement: The formation of maleylpyruvate, the product of the reaction, is monitored by measuring the increase in absorbance at 330 nm.
-
Calculation: The enzyme activity is calculated using the molar extinction coefficient of maleylpyruvate (typically around 10,200 to 13,000 M⁻¹ cm⁻¹).[1][4] One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under standard conditions.[5]
Experimental Protocol: Purification of Gentisate 1,2-Dioxygenase
The purification of GDO from various sources has been crucial for its detailed characterization. A general workflow is as follows:
-
Cell Lysis: Bacterial cells grown on a substrate that induces the gentisate pathway (e.g., 3-hydroxybenzoate) are harvested and lysed to release the intracellular enzymes.
-
Crude Extract Preparation: The cell lysate is centrifuged to remove cell debris, resulting in a crude cell-free extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to separate GDO from other proteins. These steps may include:
-
Anion-exchange chromatography
-
Hydrophobic interaction chromatography
-
Gel filtration chromatography
-
-
Purity Assessment: The purity of the enzyme is assessed at each stage using techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
The following diagram illustrates a generalized workflow for the purification and characterization of GDO:
The Isomerization Step: A Tale of Two Cofactors
Following the ring cleavage, maleylpyruvate undergoes an isomerization to form fumarylpyruvate. This reaction is catalyzed by maleylpyruvate isomerase . The discovery of this enzyme revealed an interesting divergence in cofactor dependency across different bacterial lineages.
Initially, a glutathione (B108866) (GSH)-dependent maleylpyruvate isomerase was identified, particularly in Gram-negative bacteria like Salmonella typhimurium and Ralstonia.[6][7] This enzyme requires the tripeptide glutathione as a true cofactor for its catalytic activity.[7]
Later studies in Gram-positive bacteria, such as Bacillus megaterium and Corynebacterium glutamicum, uncovered a glutathione-independent maleylpyruvate isomerase .[2][8] This discovery expanded the known catalytic strategies for this isomerization reaction. Further research in Corynebacterium glutamicum revealed a novel mycothiol-dependent maleylpyruvate isomerase, highlighting the diversity of thiol cofactors utilized in this pathway.[9] More recently, an L-cysteine-dependent maleylpyruvate isomerase was characterized in Paenibacillus sp., adding another layer of complexity to our understanding.[10]
Key Experiments in Characterizing Maleylpyruvate Isomerase
The differentiation between glutathione-dependent and -independent isomerases was a key aspect of early research.
Experimental Protocol: Assay of Maleylpyruvate Isomerase Activity
The activity of maleylpyruvate isomerase can be monitored by observing the spectral shift that occurs as maleylpyruvate is converted to fumarylpyruvate.[8][10]
-
Reaction Setup: The assay is typically performed in a cuvette containing a suitable buffer (e.g., Tris-HCl, pH 8.0) and the substrate maleylpyruvate.
-
Cofactor Addition: For suspected glutathione-dependent enzymes, glutathione is added to the reaction mixture.
-
Measurement: The isomerization is detected as a shift in the absorbance maximum from 330 nm (for maleylpyruvate) to around 345 nm (for fumarylpyruvate).[10]
-
Coupled Assay: For kinetic measurements, the assay is often coupled with an excess of the subsequent enzyme, fumarylpyruvate hydrolase. The disappearance of maleylpyruvate is then monitored at 330 nm.[10]
The following table summarizes the kinetic parameters of maleylpyruvate isomerases from different organisms with their respective cofactors.
| Enzyme Source | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Corynebacterium glutamicum | Mycothiol (B1677580) | 148.4 ± 11.9 | 1520 ± 57.4 | [9] |
| Paenibacillus sp. NyZ101 | L-cysteine | 15.5 | Not Reported | [10][11] |
| Paenibacillus sp. NyZ101 | Cysteinylglycine | 8.4 | Not Reported | [10][11] |
| Paenibacillus sp. NyZ101 | Glutathione | 552 | Not Reported | [10][11] |
The Final Hydrolysis: Releasing Central Metabolites
The last step of the core gentisate pathway is the hydrolysis of fumarylpyruvate to fumarate (B1241708) and pyruvate (B1213749), two compounds that can directly enter central metabolic pathways like the Krebs cycle. This reaction is catalyzed by fumarylpyruvate hydrolase .
The purification and characterization of fumarylpyruvate hydrolase from organisms like Pseudomonas alcaligenes confirmed its role in the pathway.[12] Studies have shown that this enzyme is distinct from other hydrolases, such as maleylpyruvate hydrolase, which was also found in the same organism, suggesting potential metabolic redundancy or alternative pathways.[12] The fumarylpyruvate hydrolase belongs to the fumarylacetoacetate hydrolase (FAH) superfamily, a large group of enzymes involved in the catabolism of aromatic compounds.[13]
Key Experiments in Characterizing Fumarylpyruvate Hydrolase
The characterization of fumarylpyruvate hydrolase has relied on standard enzymology techniques.
Experimental Protocol: Purification and Characterization of Fumarylpyruvate Hydrolase
-
Purification: The enzyme has been purified using a combination of techniques including ammonium (B1175870) sulfate (B86663) precipitation and column chromatography (e.g., gel filtration).[12]
-
Molecular Weight Determination: The molecular weight of the native enzyme and its subunits have been determined by gel filtration and SDS-PAGE, respectively. For instance, the fumarylpyruvate hydrolase from P. alcaligenes was found to have a native molecular weight of approximately 73,000 and a subunit molecular weight of 25,000.[12]
-
Substrate Specificity: The purified enzyme is tested against a variety of potential substrates to determine its specificity. Fumarylpyruvate hydrolase is typically specific for fumarylpyruvate and does not act on maleylpyruvate or fumarylacetoacetate.[12]
The complete gentisate pathway, as elucidated through these discoveries, is depicted in the following diagram:
Regulation of the Pathway: A Symphony of Control
The discovery of the enzymatic steps of the gentisate pathway was followed by investigations into its regulation. In many bacteria, the genes encoding the gentisate pathway enzymes are clustered together in operons. The expression of these genes is typically inducible, meaning they are only transcribed in the presence of gentisate or its precursors.
In Corynebacterium glutamicum, a transcriptional regulator belonging to the IclR family, named GenR, has been shown to control the expression of the gentisate catabolic genes.[14] GenR can both activate and repress the transcription of different operons within the gene cluster in response to the presence of 3-hydroxybenzoate and gentisate.[14] In Comamonas testosteroni, a MarR-type transcriptional regulator, GenR, has been identified, and its binding to DNA is inhibited by gentisate, 3-hydroxybenzoate, and benzoyl-CoA, providing a mechanism for induction of the pathway.[15][16]
Conclusion
The discovery of the gentisate pathway is a testament to the power of classical biochemistry combined with modern molecular genetics. From the initial identification of key intermediates to the detailed characterization of the enzymes and their regulatory networks, our understanding of this catabolic route has grown immensely. This knowledge not only enriches our fundamental understanding of microbial metabolism but also provides a foundation for applications in bioremediation and the synthesis of valuable chemicals. The continued exploration of the diversity of gentisate pathways in different organisms promises to reveal further fascinating biochemical and regulatory mechanisms.
References
- 1. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Identification of Novel Genes Involved in the Glutathione-Independent Gentisate Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure of bacterial glutathione-S-transferase maleyl pyruvate isomerase and implications for mechanism of isomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Some Properties of Maleylpyruvate Hydrolase and Fumarylpyruvate Hydrolase from Pseudomonas alcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence, structure and function-based classification of the broadly conserved FAH superfamily reveals two distinct fumarylpyruvate hydrolase subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GenR, an IclR-type regulator, activates and represses the transcription of gen genes involved in 3-hydroxybenzoate and gentisate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoate metabolism intermediate benzoyl coenzyme A affects gentisate pathway regulation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 2,5-Dihydroxybenzoyl-CoA in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2,5-dihydroxybenzoic acid (gentisate) is a well-established intermediate in the aerobic degradation of various aromatic compounds in bacteria, the role of its coenzyme A (CoA) thioester, 2,5-dihydroxybenzoyl-CoA (gentisyl-CoA), is more nuanced and less universally central. The primary catabolic route for gentisate proceeds via direct ring cleavage without prior CoA activation. However, emerging evidence points to a distinct, CoA-dependent pathway for the formation and hydrolysis of this compound, particularly in the metabolism of salicylate (B1505791). This technical guide provides an in-depth exploration of this alternative pathway, detailing the enzymatic steps from salicylate to gentisate via a this compound intermediate. It consolidates available information on the key enzymes—salicylyl-CoA ligase, salicylyl-CoA hydroxylase, and gentisyl-CoA thioesterase—and presents detailed experimental protocols for their characterization. Due to the limited availability of specific kinetic data for these enzymes, representative data for analogous enzymes are provided to offer a comparative context. Furthermore, this guide discusses the potential regulatory mechanisms governing this pathway and its significance in the broader landscape of bacterial aromatic metabolism.
Introduction
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a key area of research for bioremediation and biocatalysis. Gentisate (2,5-dihydroxybenzoic acid) is a central intermediate in the catabolism of a wide array of aromatic molecules, including certain phenols, benzoates, and polycyclic aromatic hydrocarbons.[1][2] The canonical pathway for gentisate degradation involves ring cleavage by gentisate 1,2-dioxygenase, a process that does not necessitate the activation of gentisate to its CoA thioester.[3][4]
However, the existence of a CoA-mediated pathway for the metabolism of related aromatic acids has led to investigations into the potential role of this compound. Recent studies have elucidated a pathway in certain bacteria, such as Rhizobium sp. strain X9, where salicylate is converted to gentisate through a series of CoA-dependent reactions involving this compound as a key intermediate.[5][6] This guide focuses on this alternative metabolic route, providing a comprehensive overview of its biochemistry, enzymology, and potential regulatory control.
The Salicylate-to-Gentisate Pathway via this compound
In some bacteria, the conversion of salicylate to gentisate is not a direct hydroxylation event but rather a three-step enzymatic sequence involving CoA thioesters. This pathway serves as the primary known route for the formation and subsequent hydrolysis of this compound in bacterial metabolism.
The key enzymes in this pathway are:
-
Salicylyl-CoA Ligase: This enzyme activates salicylate to its corresponding CoA thioester, salicylyl-CoA, in an ATP-dependent manner.
-
Salicylyl-CoA Hydroxylase: This enzyme hydroxylates salicylyl-CoA at the C5 position to yield this compound.
-
Gentisyl-CoA Thioesterase: This enzyme hydrolyzes the thioester bond of this compound to release gentisate and free CoA.
This pathway is encoded by a gene cluster, for example, the cehGHI cluster in Rhizobium sp. X9, where cehG encodes the salicylyl-CoA ligase, cehH encodes the salicylyl-CoA hydroxylase, and cehI encodes the gentisyl-CoA thioesterase.[5][6]
Regulation of the Salicylate-to-Gentisate Pathway
The expression of the genes encoding the enzymes of the CoA-dependent salicylate degradation pathway is tightly regulated. In Rhizobium sp. strain X9, an IclR family transcriptional regulator, CehR4, has been identified.[5] The gene encoding this regulator, cehR4, forms an operon with the gentisyl-CoA thioesterase gene, cehI. This operon is divergently transcribed from the operon containing the salicylyl-CoA ligase and hydroxylase genes, cehGH.[5] CehR4 binds to a specific motif in the overlapping promoter region, thereby controlling the transcription of both operons.[5] This regulatory mechanism ensures that the enzymes of the pathway are synthesized in a coordinated manner in response to the presence of salicylate or related aromatic compounds.
Quantitative Data
Specific kinetic parameters for the enzymes directly involved in the metabolism of this compound are not extensively reported in the literature. However, to provide a framework for understanding their potential catalytic efficiencies, the following tables summarize representative kinetic data for analogous enzymes.
Table 1: Representative Kinetic Parameters of Acyl-CoA Ligases
| Enzyme/Substrate | Organism | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Salicylate 5-hydroxylase / Salicylate | Ralstonia sp. U2 | 102.79 ± 27.20 | 107.12 ± 14.38 (U/g) | - | - | [3][7] |
| Phenylacetate-CoA Ligase / Phenylacetic Acid | Penicillium chrysogenum | - | - | - | 0.23 x 103 | [8] |
| Phenylacetate-CoA Ligase / Phenoxyacetic Acid | Penicillium chrysogenum | - | - | - | 7.8 x 103 | [8] |
Table 2: Representative Kinetic Parameters of Dioxygenases/Hydroxylases
| Enzyme/Substrate | Organism | Km (µM) | Vmax (mM·s-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Gentisate 1,2-Dioxygenase / Gentisate | Pseudarthrobacter phenanthrenivorans Sphe3 | 25.9 ± 4.4 | 1.2 ± 0.1 | - | - | [9] |
| Gentisate 1,2-Dioxygenase / Gentisate | Pseudomonas testosteroni | - | - | - | 4.3 x 106 | [4] |
| Gentisate 1,2-Dioxygenase / Gentisate | Sphingomonas sp. RW5 | 15 | - | - | 5.11 x 106 | [3] |
Table 3: Representative Kinetic Parameters of Thioesterases
| Enzyme/Substrate | Organism | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Them2 / Myristoyl-CoA | Mouse | - | - | - | - | [10] |
| Them2 / Palmitoyl-CoA | Mouse | - | - | - | - | [10] |
Note: The presented data are for analogous enzymes and should be used for comparative purposes only. Specific values for salicylyl-CoA ligase, salicylyl-CoA hydroxylase, and gentisyl-CoA thioesterase acting on their respective substrates may vary.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize the enzymes involved in the metabolism of this compound.
Purification of Recombinant Enzymes
A general workflow for the purification of His-tagged recombinant salicylyl-CoA ligase, salicylyl-CoA hydroxylase, and gentisyl-CoA thioesterase is outlined below.
Methodology:
-
Gene Cloning and Expression: The genes encoding the target enzymes are cloned into an appropriate expression vector (e.g., pET series) with an N- or C-terminal His-tag. The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). The cells are lysed by sonication on ice.
-
Clarification: The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Concentration: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole. The protein is then concentrated using a centrifugal filter unit.
-
Purity Assessment: The purity of the protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assays
This assay measures the formation of salicylyl-CoA by monitoring the increase in absorbance at a wavelength where the thioester bond has a characteristic absorbance, or by coupling the reaction to other enzymes. A common method is to use a coupled assay with pyrophosphatase to drive the reaction forward and measure the consumption of ATP. A more direct method is to monitor the formation of the acyl-CoA product by HPLC. A continuous spectrophotometric assay can be performed by coupling the release of pyrophosphate (PPi) to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored at 340 nm.
Principle: The formation of the thioester bond by acyl-CoA synthetases is often monitored by coupling the reaction to other enzymes that produce a detectable signal.
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
2 mM ATP
-
0.5 mM Coenzyme A
-
1 mM Salicylate
-
Purified Salicylyl-CoA Ligase (appropriate concentration)
Procedure:
-
Prepare the reaction mixture without the enzyme.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the increase in absorbance at a suitable wavelength for the specific acyl-CoA being formed (often determined empirically) or use a coupled assay system.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
This assay measures the conversion of salicylyl-CoA to this compound by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).
Reaction Mixture (200 µL):
-
50 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
0.2 mM NADH or NADPH
-
0.1 mM Salicylyl-CoA
-
Purified Salicylyl-CoA Hydroxylase (appropriate concentration)
Procedure:
-
Set up the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C).
-
At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV detector at 260 nm (for the adenine (B156593) ring of CoA) and a wavelength specific for the aromatic ring of the substrate and product.
This assay measures the hydrolysis of the thioester bond of this compound by monitoring the release of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[11][12]
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM DTNB
-
0.1 mM this compound
-
Purified Gentisyl-CoA Thioesterase (appropriate concentration)
Procedure:
-
Prepare the reaction mixture containing buffer and DTNB.
-
Add the purified enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at 412 nm over time.
-
The initial rate of the reaction is calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1).[12]
Significance and Future Perspectives
The existence of a CoA-dependent pathway for the conversion of salicylate to gentisate, with this compound as a key intermediate, highlights the metabolic diversity of bacteria in handling aromatic compounds. While not the primary route for gentisate catabolism, this pathway may be significant under specific physiological conditions or in certain bacterial species.
Potential Roles of this compound:
-
Alternative Metabolic Route: It provides an alternative pathway for the detoxification or utilization of salicylate.
-
Secondary Metabolism: this compound or its derivatives could serve as precursors for the biosynthesis of secondary metabolites with biological activities.
-
Regulatory Molecule: Like other acyl-CoAs, this compound could potentially act as a regulatory molecule, influencing gene expression or enzyme activity.[13]
Future Research Directions:
-
Biochemical Characterization: Detailed kinetic and structural characterization of salicylyl-CoA ligase, salicylyl-CoA hydroxylase, and gentisyl-CoA thioesterase is needed to fully understand their catalytic mechanisms and substrate specificities.
-
Metabolomic Analysis: In vivo detection and quantification of this compound in bacteria grown on salicylate or related compounds would provide direct evidence for the activity of this pathway.
-
Regulatory Network Analysis: Further investigation into the regulatory networks controlling the expression of the genes involved in this pathway will provide insights into its physiological role.
-
Biotechnological Applications: The enzymes of this pathway could be harnessed for biocatalytic applications, such as the synthesis of novel aromatic compounds.
Conclusion
The role of this compound in bacterial metabolism is more specialized than that of its corresponding free acid, gentisate. It serves as a crucial intermediate in a CoA-dependent pathway for the conversion of salicylate to gentisate in some bacteria. While the central gentisate degradation pathway is CoA-independent, the existence of this alternative route underscores the metabolic versatility of microorganisms. Further research is required to fully elucidate the kinetic properties of the enzymes involved, the in vivo relevance of this pathway, and the potential regulatory or biosynthetic roles of this compound. This technical guide provides a foundation for researchers and drug development professionals to explore this intriguing facet of bacterial aromatic metabolism.
References
- 1. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reconstitution of salicylate formation in promysalin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gentisate 1,2-dioxygenase from pseudomonas. Purification, characterization, and comparison of the enzymes from Pseudomonas testosteroni and Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the regulatory mechanisms of salicylate degradation gene cluster cehGHIR4 in Rhizobium sp. strain X9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the CoA mediated salicylate catabolic mechanism in Rhizobium sp. X9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of salicylate 5-hydroxylase, a three-component monooxygenase from Ralstonia sp. strain U2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Initial Studies on 2,5-Dihydroxybenzoate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxybenzoate (B8804636), commonly known as gentisate, is a central intermediate in the microbial breakdown of a vast array of aromatic compounds. Early research into its degradation has been pivotal in elucidating the enzymatic and genetic strategies employed by microorganisms to catabolize these often recalcitrant molecules. This technical guide provides a comprehensive overview of the foundational studies on the gentisate degradation pathway, detailing the core enzymes, their catalytic mechanisms, and the initial understanding of the pathway's regulation. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of the metabolic and regulatory pathways to facilitate a deeper understanding of this critical biochemical process.
The Gentisate Metabolic Pathway
The aerobic degradation of 2,5-dihydroxybenzoate proceeds through a well-defined catabolic pathway, initiated by the oxidative cleavage of the aromatic ring. This central pathway is a common feature in numerous bacterial species, enabling them to utilize a wide variety of aromatic substrates for growth.
The pathway commences with the action of gentisate 1,2-dioxygenase , the key enzyme that catalyzes the ring fission of gentisate to produce maleylpyruvate (B1239739) . Following this crucial step, the pathway can diverge into two main branches for the further processing of maleylpyruvate:
-
The Isomerization Branch: Maleylpyruvate is isomerized to fumarylpyruvate by maleylpyruvate isomerase. Subsequently, fumarylpyruvate hydrolase cleaves this intermediate into fumarate (B1241708) and pyruvate, which are central metabolites that can enter the Krebs cycle.
-
The Direct Hydrolysis Branch: In some microorganisms, maleylpyruvate is directly hydrolyzed by maleylpyruvate hydrolase to yield maleate (B1232345) and pyruvate.
Caption: The metabolic pathway for the degradation of 2,5-dihydroxybenzoate (gentisate).
Quantitative Data on Key Enzymes
The initial characterization of the enzymes involved in the gentisate pathway provided crucial quantitative data regarding their physical and catalytic properties. This information is essential for comparative studies and for understanding the efficiency of the degradation process in different microorganisms.
Properties of Gentisate 1,2-Dioxygenase
Gentisate 1,2-dioxygenase has been purified and characterized from various bacterial strains, revealing variations in its structure and optimal functioning conditions.
| Bacterial Strain | Native Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Quaternary Structure | Optimal pH | Optimal Temperature (°C) |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | 154 | 39 | Tetramer | 8.0 | 50 |
| Pseudomonas putida NCIB 9869 (P35X) | 82 | 41 | Dimer | 8.0 | 50 |
| Sphingomonas sp. strain RW5 | 177 | 38.5 | Tetramer | - | - |
| Pseudomonas testosteroni | 158 | ~40 | Tetramer | - | - |
| Pseudomonas acidovorans | 164 | ~40 | Tetramer | - | - |
Table 1: A summary of the physical properties of gentisate 1,2-dioxygenases from different bacterial sources.
Kinetic Parameters of Gentisate 1,2-Dioxygenase
The kinetic parameters of gentisate 1,2-dioxygenase highlight its substrate specificity and catalytic efficiency.
| Bacterial Strain | Substrate | Km (µM) | kcat/Km (s-1M-1) |
| Pseudomonas alcaligenes P25X | Gentisate | 92 | 4.41 x 105 |
| Pseudomonas putida P35X | Gentisate | 143 | 3.93 x 105 |
| Sphingomonas sp. strain RW5 | Gentisate | 15 | 5.11 x 106 |
| Sphingomonas sp. strain RW5 | 3,6-Dichlorogentisate | 754 | 2.0 x 105 |
| Polaromonas naphthalenivorans CJ2 (NagI2) | Gentisate | 31 | - |
| Polaromonas naphthalenivorans CJ2 (NagI3) | Gentisate | 10 | - |
Table 2: Kinetic parameters of gentisate 1,2-dioxygenases for gentisate and its analogs.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial studies of gentisate degradation.
Assay for Gentisate 1,2-Dioxygenase Activity
This spectrophotometric assay is a standard method for quantifying the activity of gentisate 1,2-dioxygenase.
-
Principle: The enzymatic conversion of gentisate to maleylpyruvate is monitored by measuring the increase in absorbance at 330 nm, which is characteristic of maleylpyruvate formation.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate Stock Solution: 10 mM gentisic acid, neutralized with NaOH.
-
Enzyme: Cell-free extract or purified gentisate 1,2-dioxygenase.
-
-
Procedure:
-
In a 1 cm path-length quartz cuvette, combine 950 µL of assay buffer and 33 µL of the substrate stock solution (final concentration of 0.33 mM).
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the enzyme solution.
-
Immediately record the change in absorbance at 330 nm over time using a spectrophotometer.
-
Calculate the specific activity using the molar extinction coefficient of maleylpyruvate (ε330 = 10,800 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.
-
Purification of Gentisate 1,2-Dioxygenase from Pseudomonas species
The following is a generalized protocol for the purification of gentisate 1,2-dioxygenase, based on methods developed for Pseudomonas strains.
Caption: A typical experimental workflow for the purification of gentisate 1,2-dioxygenase.
-
Step 1: Preparation of Cell-Free Extract:
-
Bacterial cells are grown in a suitable medium supplemented with an inducer of the gentisate pathway, such as 3-hydroxybenzoate.
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% acetone (B3395972) and 0.1 mM FeSO4).
-
Cell disruption is achieved by methods such as sonication or French press.
-
The resulting lysate is centrifuged to remove cell debris, yielding the crude cell-free extract.
-
-
Step 2: Ammonium Sulfate Fractionation:
-
The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is typically collected.
-
The precipitate is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer.
-
-
Step 3: Anion-Exchange Chromatography:
-
The dialyzed protein solution is loaded onto a DEAE-Sepharose column equilibrated with the appropriate buffer.
-
The column is washed, and the bound proteins are eluted with a linear gradient of NaCl (e.g., 0.1 M to 0.5 M).
-
Fractions are collected and assayed for gentisate 1,2-dioxygenase activity.
-
-
Step 4: Gel Filtration Chromatography:
-
Active fractions from the ion-exchange step are pooled, concentrated, and applied to a gel filtration column (e.g., Sephacryl S-200) for size-based separation.
-
The protein is eluted with the equilibration buffer, and fractions containing the purified enzyme are identified by activity assays and SDS-PAGE analysis.
-
Analysis of Maleylpyruvate and Fumarylpyruvate
The differentiation and quantification of maleylpyruvate and its isomer, fumarylpyruvate, are crucial for studying the downstream steps of the gentisate pathway.
-
Spectrophotometric Differentiation: Maleylpyruvate and fumarylpyruvate exhibit distinct UV-visible absorption spectra. Maleylpyruvate has a maximum absorbance (λmax) at approximately 330 nm, while fumarylpyruvate has a λmax at around 340 nm. The isomerization of maleylpyruvate to fumarylpyruvate can be monitored by observing this spectral shift.
-
HPLC Analysis: For precise quantification, reverse-phase high-performance liquid chromatography (HPLC) can be employed.
-
A C18 column is commonly used.
-
The mobile phase typically consists of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile, run in a gradient.
-
Detection is performed using a UV detector set at the respective λmax of the compounds.
-
Genetic Regulation of the Gentisate Pathway
The expression of the genes encoding the enzymes of the gentisate pathway is tightly regulated to ensure efficient catabolism of aromatic substrates only when they are present.
In Corynebacterium glutamicum, a transcriptional regulator of the IclR family, named GenR , has been identified. GenR functions as both an activator and a repressor. In the presence of inducers like gentisate or 3-hydroxybenzoate, GenR binds to specific DNA sequences in the promoter regions of the gen operons, activating their transcription. Concurrently, GenR represses its own expression, creating a fine-tuned regulatory circuit.
In other bacteria, such as Burkholderia xenovorans, the regulation is more complex, involving regulators from the MarR and LysR families that control the expression of different components of the gentisate and related pathways.
Caption: A model for the transcriptional regulation of the gen operon by the GenR protein.
The Gentisate Degradation Pathway: A Technical Guide to its Core Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core enzymes involved in the gentisate degradation pathway, a crucial route for the aerobic catabolism of various aromatic compounds. This pathway is of significant interest to researchers in bioremediation, metabolic engineering, and drug development due to its role in breaking down natural and xenobiotic compounds. This document summarizes key quantitative data, details common experimental protocols, and provides a visual representation of the pathway to facilitate a comprehensive understanding of its enzymatic machinery.
Core Enzymes of the Gentisate Degradation Pathway
The gentisate degradation pathway primarily involves the coordinated action of three key enzymes that convert gentisate to central metabolic intermediates. Some microorganisms employ an alternative hydrolytic route.
The canonical pathway proceeds as follows:
-
Gentisate 1,2-Dioxygenase (GDO) : This enzyme catalyzes the oxidative cleavage of the aromatic ring of gentisate.
-
Maleylpyruvate (B1239739) Isomerase (MPI) : This isomerase facilitates the conversion of maleylpyruvate to fumarylpyruvate.
-
Fumarylpyruvate Hydrolase (FPH) : The final enzyme in the sequence, FPH, hydrolyzes fumarylpyruvate to fumarate (B1241708) and pyruvate (B1213749), which then enter central metabolism.
An alternative pathway exists in some bacteria where maleylpyruvate is directly hydrolyzed:
-
Maleylpyruvate Hydrolase (MPH) : This enzyme directly converts maleylpyruvate to maleate (B1232345) and pyruvate.
Quantitative Data on Pathway Enzymes
The following tables summarize the key quantitative parameters reported for the core enzymes of the gentisate degradation pathway from various microbial sources.
Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenase (GDO)
| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Reference |
| Sphingomonas sp. strain RW5 | Gentisate | 15 | 0.119 | - | 5.11 x 106 | - | |
| Sphingomonas sp. strain RW5 | 3,6-Dichlorogentisate | 754 | 0.204 | - | 2.0 x 104 | - | |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9 ± 4.4 | 1.2 ± 0.1 (mM·s-1) | - | - | 7.0-12.0 | |
| Silicibacter pomeroyi | Gentisate | 12 ± 3 | - | - | 0.24 ± 0.07 x 106 | 7.5 | |
| Pseudomonas alcaligenes NCIMB 9867 | Gentisate | - | - | - | - | ~8.0 | |
| Pseudomonas putida NCIB 9869 | Gentisate | - | - | - | - | ~8.0 |
Table 2: Molecular Properties of Gentisate 1,2-Dioxygenase (GDO)
| Organism | Molecular Weight (kDa) | Subunit Composition | Reference |
| Sphingomonas sp. strain RW5 | 178 ± 7.0 | Homotetramer (~39 kDa subunits) | |
| Pseudomonas alcaligenes NCIMB 9867 | 154,000 ± 6,000 | Tetramer | |
| Pseudomonas putida NCIB 9869 | 82,000 ± 4,000 | Dimer | |
| Silicibacter pomeroyi | 169 | Homotetramer |
Table 3: Kinetic and Molecular Properties of Maleylpyruvate Isomerase (MPI)
| Organism | Cofactor | Km (µM) (for maleylpyruvate) | Vmax (µmol/min/mg) | Molecular Weight (kDa) | Subunit Composition | Reference |
| Corynebacterium glutamicum | Mycothiol | 148.4 ± 11.9 | 1520 ± 57.4 | 34 | Monomer | |
| Paenibacillus sp. strain NyZ101 | L-cysteine | - | - | - | Likely Dimer | |
| Paenibacillus sp. strain NyZ101 | Cysteinylglycine | 8.4 (for cofactor) | - | - | - | |
| Paenibacillus sp. strain NyZ101 | Glutathione | 552 (for cofactor) | - | - | - |
Table 4: Molecular Properties of Fumarylpyruvate Hydrolase (FPH) and Maleylpyruvate Hydrolase (MPH)
| Enzyme | Organism | Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Reference |
| Fumarylpyruvate Hydrolase | Pseudomonas alcaligenes | 73,000 | 25,000 | |
| Maleylpyruvate Hydrolase | Pseudomonas alcaligenes | 77,000 | 33,000 | |
| Maleylpyruvate Hydrolase (HbzF) | Pseudomonas alcaligenes NCIMB 9867 | - | Dimer |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the enzymes in the gentisate degradation pathway. Below are outlines of common experimental protocols.
Enzyme Activity Assays
1. Gentisate 1,2-Dioxygenase (GDO) Activity Assay
This assay is typically performed spectrophotometrically by monitoring the formation of maleylpyruvate.
-
Principle: The product of the GDO reaction, maleylpyruvate, has a distinct absorbance maximum at 330 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
-
Reaction Mixture: A typical 3 mL reaction mixture contains 0.33 mM gentisate in 0.1 M phosphate (B84403) buffer (pH 7.4). Another protocol suggests a 500 µL mixture with 1.5 µM enzyme, 200 µM gentisate, 20 mM Tris-HCl (pH 8.0), and 120 mM NaCl.
-
Procedure:
-
Prepare the reaction mixture in a quartz cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 330 nm at a constant temperature (e.g., 23°C or 25°C) using a spectrophotometer.
-
-
Calculation: Enzyme activity is calculated using the molar extinction coefficient of maleylpyruvate, which is reported as 10,200 M-1cm-1 or 10,800 M-1cm-1. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.
2. Maleylpyruvate Isomerase (MPI) Activity Assay
The activity of MPI can be measured by observing the shift in the absorbance maximum from maleylpyruvate to fumarylpyruvate or by coupling the reaction with fumarylpyruvate hydrolase.
-
Principle: Maleylpyruvate has an absorbance maximum at 330 nm, while its isomer, fumarylpyruvate, has a maximum at 345 nm when assayed at pH 8.0. The isomerization can be followed by the decrease in absorbance at 330 nm or the increase at 345 nm.
-
Coupled Assay Principle: In the presence of excess fumarylpyruvate hydrolase, the rate of maleylpyruvate consumption, monitored at 330 nm, reflects the activity of the isomerase.
-
Reaction Mixture: A 1.0 mL reaction mixture typically contains 70 µM maleylpyruvate, 20 µM of the required thiol cofactor (if applicable), and the purified enzyme in 50 mM Tris-HCl buffer (pH 8.0).
-
Procedure:
-
Prepare maleylpyruvate by the enzymatic oxidation of gentisate using purified GDO.
-
Add maleylpyruvate to the reaction mixture containing the buffer, cofactor, and enzyme.
-
Monitor the change in absorbance at 330 nm.
-
-
Calculation: The specific activity can be determined using the molar extinction coefficient for maleylpyruvate (13,000 M-1cm-1 in the coupled assay).
3. Fumarylpyruvate Hydrolase (FPH) Activity Assay
The activity of FPH is determined by measuring the rate of disappearance of its substrate, fumarylpyruvate.
-
Principle: The hydrolysis of fumarylpyruvate to fumarate and pyruvate results in a decrease in absorbance at the wavelength corresponding to fumarylpyruvate's maximum absorbance (around 345 nm at alkaline pH).
-
Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the enzyme.
-
Procedure:
-
Prepare fumarylpyruvate through the sequential action of GDO and MPI on gentisate.
-
Add fumarylpyruvate to the reaction mixture containing the buffer and enzyme.
-
Monitor the decrease in absorbance at the appropriate wavelength.
-
Protein Purification Protocols
Purification of these enzymes is essential for their detailed characterization. A general workflow is provided below, which may require optimization for specific enzymes and expression systems.
-
Cell Lysis:
-
Harvest cells expressing the target enzyme by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors.
-
Lyse the cells by methods such as sonication or French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Gradually add solid ammonium sulfate to the crude extract to precipitate proteins.
-
Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-70%) by centrifugation.
-
Redissolve the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.
-
-
Chromatography:
-
Anion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a linear salt gradient (e.g., 0.1 to 0.5 M NaCl).
-
Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular size. This step also allows for the determination of the native molecular weight of the enzyme.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the gentisate degradation pathway and a general experimental workflow for enzyme characterization.
The Discovery and Characterization of Gentisate-CoA Ligase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisate-CoA ligase is a critical enzyme in the microbial catabolism of various aromatic compounds. It catalyzes the activation of gentisate to gentisyl-CoA, a key step that prepares the substrate for ring cleavage. This technical guide provides a comprehensive overview of the discovery, enzymology, and metabolic context of gentisate-CoA ligase. Due to the limited availability of a seminal publication focused solely on the initial discovery of gentisate-CoA ligase, this document synthesizes information from related, well-characterized aryl-CoA ligases to present a detailed understanding of its biochemical role. This guide includes a summary of the enzyme's kinetic properties, detailed experimental protocols for its characterization, and visualizations of the relevant metabolic pathways and experimental workflows.
Introduction
The microbial degradation of aromatic compounds is a vital component of the global carbon cycle and a key area of research for bioremediation and biocatalysis. Many of these catabolic pathways converge on a few central intermediates, one of which is gentisate (2,5-dihydroxybenzoate). Before the aromatic ring of gentisate is cleaved, it must first be activated by the formation of a thioester bond with coenzyme A (CoA). This activation is catalyzed by gentisate-CoA ligase.
Aryl-CoA ligases, the enzyme class to which gentisate-CoA ligase belongs, are members of the adenylate-forming enzyme superfamily.[1] They catalyze the formation of a thioester bond between a carboxylic acid and CoA in a two-step, ATP-dependent reaction.[1] These enzymes are essential for the metabolism of a wide range of aromatic compounds in both aerobic and anaerobic bacteria.[1]
The Gentisate Catabolic Pathway
Gentisate is a key intermediate in the aerobic degradation of numerous aromatic compounds, including naphthalene, salicylate, and 3-hydroxybenzoate.[2] The catabolic pathway is initiated by the conversion of these precursors to gentisate. Gentisate-CoA ligase then activates gentisate to gentisyl-CoA. The subsequent enzyme in the pathway, gentisate 1,2-dioxygenase, catalyzes the oxygen-dependent cleavage of the aromatic ring of gentisyl-CoA to form maleylpyruvate.[2][3] Maleylpyruvate is then further metabolized to central metabolic intermediates.
Enzymology of Aryl-CoA Ligases
Aryl-CoA ligases, such as gentisate-CoA ligase, catalyze the activation of aromatic carboxylic acids in a two-step mechanism.[1]
-
Adenylation: The carboxylate group of the substrate attacks the α-phosphate of ATP, forming a high-energy acyl-adenylate intermediate and releasing pyrophosphate.[1]
-
Thioesterification: The thiol group of coenzyme A attacks the acyl-adenylate intermediate, forming the acyl-CoA thioester and releasing AMP.[1]
Experimental Protocols
The following sections describe generalized protocols for the purification and characterization of an aryl-CoA ligase, based on methodologies established for similar enzymes.
Purification of a Recombinant Aryl-CoA Ligase
This protocol describes the expression and purification of a His-tagged aryl-CoA ligase from Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity resin
Procedure:
-
Expression: Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the cell lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a column packed with Ni-NTA resin pre-equilibrated with lysis buffer. Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
Enzymatic Assay for Aryl-CoA Ligase Activity
The activity of aryl-CoA ligases can be determined using a coupled-enzyme spectrophotometric assay. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
Aryl-COOH + ATP + CoA → Aryl-CoA + AMP + PPi (catalyzed by Aryl-CoA Ligase)
-
AMP + ATP ⇌ 2 ADP (catalyzed by myokinase)
-
ADP + Phosphoenolpyruvate → ATP + Pyruvate (B1213749) (catalyzed by pyruvate kinase)
-
Pyruvate + NADH + H+ → Lactate (B86563) + NAD+ (catalyzed by lactate dehydrogenase)
Materials:
-
Assay buffer (100 mM Tris-HCl, pH 8.0)
-
10 mM ATP
-
10 mM CoA
-
10 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
100 mM MgCl2
-
100 mM Aryl carboxylic acid substrate (e.g., gentisate)
-
Myokinase (MK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified aryl-CoA ligase
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, PEP, NADH, MgCl2, MK, PK, and LDH in a cuvette.
-
Initiate the reaction by adding the aryl carboxylic acid substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of NADH oxidation (ε340 = 6220 M-1cm-1).
Quantitative Data
The kinetic parameters of aryl-CoA ligases vary depending on the specific enzyme and substrate. The following table presents representative kinetic data for a well-characterized phenylacetate-CoA ligase from Pseudomonas putida, which serves as a model for gentisate-CoA ligase.[4]
| Substrate | Km (mM) | Reference |
| Phenylacetic acid | 16.5 | [4] |
| ATP | 9.7 | [4] |
| CoA | 1.0 | [4] |
Conclusion
Gentisate-CoA ligase plays a pivotal role in the microbial degradation of a wide array of aromatic compounds. While a dedicated discovery paper for this specific enzyme remains elusive in the readily available literature, its function and characteristics can be inferred from the extensive research on the broader class of aryl-CoA ligases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the enzymology of the gentisate catabolic pathway and the potential applications of its constituent enzymes. Further research focused on the specific isolation and detailed kinetic characterization of gentisate-CoA ligase from various microbial sources will undoubtedly provide deeper insights into its structure-function relationship and its role in bioremediation.
References
- 1. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization of human acetyl-CoA synthetase, an enzyme regulated by sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 2,5-Dihydroxybenzoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, represents a fascinating yet under-investigated molecule at the crossroads of aromatic compound metabolism. While its precursor, 2,5-dihydroxybenzoic acid (gentisic acid), is a well-documented intermediate in the aerobic degradation of various aromatic compounds by microorganisms, the natural occurrence and specific metabolic fate of its coenzyme A thioester remain largely uncharacterized.[1][2] This technical guide synthesizes the current, albeit limited, knowledge and provides a framework for future research. By drawing parallels with closely related metabolic pathways, we present putative biosynthetic routes, detailed experimental protocols for detection and quantification, and potential metabolic significance. This document aims to equip researchers with the necessary tools and conceptual understanding to explore the role of this compound in microbial biochemistry and its potential applications in biotechnology and drug development.
Introduction: The Context of Aromatic Metabolism
Microorganisms have evolved sophisticated biochemical pathways to utilize a wide array of aromatic compounds as carbon and energy sources.[3] A central strategy in many of these pathways, particularly under anaerobic conditions, is the activation of aromatic carboxylic acids to their corresponding coenzyme A (CoA) thioesters.[3][4] This activation, catalyzed by acyl-CoA ligases, primes the otherwise stable aromatic ring for subsequent reduction and cleavage. The benzoyl-CoA pathway is a classic example of this strategy, serving as a central hub for the degradation of benzoate (B1203000) and related compounds.[3][4]
In aerobic pathways, hydroxylation of the aromatic ring is a common initial step. Gentisic acid (2,5-dihydroxybenzoic acid) is a key intermediate in the degradation of compounds like salicylate (B1505791) and 3-hydroxybenzoate.[1] The degradation of gentisate is typically initiated by the enzyme gentisate 1,2-dioxygenase, which catalyzes the oxygen-dependent cleavage of the aromatic ring.[1][2]
Interestingly, some bacteria that metabolize benzoate through a CoA-dependent pathway also show an induction of gentisate 1,2-dioxygenase.[5][6][7] This suggests a potential, yet unconfirmed, intersection between the two pathways, where this compound could be a key intermediate. This guide will explore the hypothetical framework for the formation and function of this molecule.
Putative Biosynthesis and Metabolic Fate of this compound
The natural occurrence of this compound is currently not well-documented, and therefore its metabolic context is largely hypothetical. Based on known enzymatic reactions, two primary routes for its formation can be postulated:
-
Ligation of Gentisic Acid: A putative gentisate-CoA ligase could catalyze the direct attachment of coenzyme A to gentisic acid. This is analogous to the action of benzoate-CoA ligase and phenylacetate-CoA ligase on their respective substrates.[8][9][10]
-
Hydroxylation of Benzoyl-CoA: A monooxygenase or dioxygenase could act on benzoyl-CoA to introduce two hydroxyl groups, forming this compound.
Once formed, this compound would likely be a substrate for further enzymatic transformation. A plausible fate is the reductive dearomatization of the ring, similar to the action of benzoyl-CoA reductase, followed by ring cleavage.[11][12]
Logical Flow of Postulated Biosynthesis
Caption: Postulated biosynthetic routes to this compound.
Quantitative Data on Related Acyl-CoAs
To date, there is no published quantitative data on the intracellular concentrations of this compound. However, extensive research on other short-chain acyl-CoAs provides a valuable reference for expected concentration ranges and analytical challenges. The table below summarizes data for acetyl-CoA and other relevant precursors in various organisms. These values highlight the low abundance of many acyl-CoA species, underscoring the need for highly sensitive analytical methods.
| Acyl-CoA Species | Organism/Tissue | Concentration (pmol/mg protein or pmol/10^6 cells) | Reference Method | Citation |
| Acetyl-CoA | Rat Liver | ~50-100 nmol/g wet weight | HPLC, LC-MS/MS, NMR | [13] |
| Propionyl-CoA | Mammalian Cells | 0.088 pmol/10^6 cells | LC-HRMS | [14] |
| Succinyl-CoA | Mammalian Cells | 0.27 pmol/10^6 cells | LC-HRMS | [14] |
| Crotonyl-CoA | Mammalian Cells | 0.033 pmol/10^6 cells | LC-HRMS | [14] |
| Butyryl-CoA | Clostridium species | Variable, gene copy number dependent | qPCR of transferase gene | [15][16] |
| Methylmalonyl-CoA | S. albus | Dominant CoA thioester | LC-MS/MS | [17] |
Experimental Protocols
This section provides detailed methodologies for the chemo-enzymatic synthesis, detection, and quantification of this compound, as well as the purification of a putative gentisate-CoA ligase. These protocols are adapted from established methods for similar molecules.
Enzymatic Synthesis of this compound
This protocol is based on methods for synthesizing other aromatic-acid CoA thioesters using a recombinant acyl-CoA ligase.[18][19][20][21]
Objective: To synthesize this compound from gentisic acid and coenzyme A using a suitable CoA ligase (e.g., a promiscuous phenylacetate-CoA ligase or a yet-to-be-identified gentisate-CoA ligase).
Materials:
-
Gentisic acid (2,5-dihydroxybenzoic acid)
-
Coenzyme A, trilithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Recombinant acyl-CoA ligase (e.g., from Pseudomonas putida)[9]
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM HEPES buffer, pH 7.5
-
2.5 mM ATP
-
5 mM MgCl₂
-
1 mM Gentisic acid
-
0.5 mM CoA-SH
-
1-2 µM purified recombinant acyl-CoA ligase
-
Adjust final volume to 1 mL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. Monitor the reaction progress by observing the consumption of free CoA-SH using the DTNB assay or by analytical HPLC.[18]
-
Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) TFA.
-
Purification:
-
Activate a C18 SPE cartridge by washing with 5 mL of 100% ACN followed by 5 mL of 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of 0.1% TFA in water to remove salts, ATP, and unreacted gentisic acid.
-
Elute the this compound with a stepwise gradient of ACN in 0.1% TFA (e.g., 20%, 40%, 60% ACN). Collect fractions.
-
-
Analysis and Storage: Analyze the fractions by HPLC. Pool the fractions containing the pure product, flash-freeze in liquid nitrogen, and lyophilize. Store the lyophilized powder at -80°C.
Quantification of this compound by LC-MS/MS
This protocol is a composite of established methods for quantifying short-chain acyl-CoAs in biological samples.[13][17][22][23][24][25]
Objective: To extract and quantify this compound from microbial cell pellets.
Materials:
-
Microbial cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain aromatic-CoA)
-
LC-MS grade water, acetonitrile, and ammonium (B1175870) hydroxide (B78521)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Extraction:
-
Resuspend the cell pellet (e.g., from 10 mL of culture) in 200 µL of ice-cold 10% TCA containing the internal standard.
-
Vortex vigorously and sonicate briefly on ice.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient from 5% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a synthesized standard. The characteristic neutral loss of the phosphopantetheine moiety (m/z 507.1) is a common fragmentation pattern for acyl-CoAs.[23]
-
-
Quantification: Create a standard curve using the synthesized this compound standard. Calculate the concentration in the sample by relating the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow Diagram
Caption: Workflow for synthesis and quantification of this compound.
Conclusion and Future Directions
The study of this compound is in its infancy. While its existence in nature is plausible given the established roles of its precursors, gentisic acid and benzoyl-CoA, direct evidence remains elusive. This technical guide provides a foundational set of protocols and conceptual models to stimulate and guide future research.
Key research questions that need to be addressed include:
-
Confirmation of Natural Occurrence: Does this compound exist in microorganisms, and if so, under what metabolic conditions and at what concentrations?
-
Identification of a Gentisate-CoA Ligase: Can a specific enzyme responsible for the ligation of gentisic acid be identified and characterized?
-
Elucidation of the Metabolic Pathway: What are the downstream enzymatic steps following the formation of this compound?
-
Biological Significance: What is the physiological role of a putative gentisyl-CoA pathway? Does it offer a metabolic advantage for the degradation of specific aromatic compounds?
Answering these questions will not only fill a gap in our understanding of microbial metabolism but could also uncover novel enzymes and pathways with potential applications in bioremediation and the biocatalytic production of valuable chemicals. The methodologies outlined in this guide provide a clear roadmap for researchers to begin this exciting exploration.
References
- 1. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoate metabolism intermediate benzoyl coenzyme A affects gentisate pathway regulation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Diversity of Benzoyl Coenzyme A Reductase Genes Detected in Denitrifying Isolates and Estuarine Sediment Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 2-naphthoyl-coenzyme A reductase, the prototype of a novel class of dearomatizing reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,5-Dihydroxybenzoyl-CoA in Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, is an activated phenolic carboxylic acid that serves as a crucial precursor in the biosynthesis of a diverse array of secondary metabolites, particularly polyketides with significant therapeutic potential. This technical guide provides a comprehensive overview of the function of this compound in secondary metabolism, with a focus on its role as a starter unit in the biosynthesis of complex natural products. We delve into the enzymatic pathways responsible for its formation and utilization, present available quantitative data, and provide detailed experimental protocols for the study of these systems. This document aims to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Secondary metabolites represent a vast and structurally diverse group of natural products that are not essential for the primary growth of an organism but play critical roles in mediating interactions with the environment, including defense, competition, and signaling. Many of these compounds have found invaluable applications in medicine as antibiotics, anticancer agents, and immunosuppressants. The biosynthesis of these complex molecules often involves unique enzymatic reactions and precursor molecules. Among these, acyl-coenzyme A (CoA) thioesters are central building blocks, serving as activated precursors for polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), the megaenzymes responsible for the assembly of a wide range of natural products.
This compound (gentisyl-CoA) is a key intermediate derived from the shikimate pathway, which channels primary metabolism into the production of aromatic compounds. Its dihydroxylated aromatic ring provides a distinct chemical scaffold that is incorporated into the final structure of various secondary metabolites, contributing to their biological activity. A prime example of the importance of a gentisic acid-related moiety is in the biosynthesis of the spirotetronate antibiotic chlorothricin, a potent inhibitor of pyruvate (B1213749) carboxylase.[1][2] Understanding the enzymatic machinery that synthesizes and utilizes this compound is paramount for harnessing the biosynthetic potential of microorganisms to produce novel and improved therapeutic agents.
Biosynthesis of this compound and its Derivatives
The formation of this compound and its analogs as starter units for polyketide synthesis is a multi-step enzymatic process. While the precise pathway can vary between organisms and for different final products, a general scheme can be outlined, drawing from studies on salicylate (B1505791) and chlorothricin biosynthesis.
Formation of the Aromatic Ring
The biosynthesis of the gentisic acid core typically originates from chorismate, a key branch-point intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to salicylic (B10762653) acid.
Activation to the CoA-Thioester
Salicylic acid is then activated to its corresponding CoA-thioester, salicylyl-CoA. This reaction is catalyzed by a salicylate-CoA ligase.
Hydroxylation to Gentisyl-CoA
In some pathways, salicylyl-CoA is subsequently hydroxylated to form this compound (gentisyl-CoA). An example of this is the conversion of salicylyl-CoA to gentisyl-CoA by the enzyme SdgC in Streptomyces sp. strain WA46, which requires NADH as a cofactor.
The Case of Chlorothricin: A Modified Starter Unit
In the biosynthesis of the antibiotic chlorothricin by Streptomyces antibioticus, the starter unit is a more complex derivative, 2-methoxy-5-chloro-6-methylsalicyclic acid.[3] The biosynthesis of this intricate starter unit is encoded within the chlorothricin gene cluster. While the exact enzymatic steps are still under investigation, it is hypothesized to involve a series of modifications to a gentisic acid-like precursor, including methylation, chlorination, and methoxylation, prior to its incorporation into the polyketide chain.[4]
Incorporation of this compound Derivatives into Polyketides
Once formed, this compound or its derivatives serve as starter units for Type I or Type II polyketide synthases. The acyltransferase (AT) domain of the loading module of the PKS is responsible for recognizing and selecting the specific starter unit and transferring it to the acyl carrier protein (ACP), thereby initiating the polyketide chain elongation process.
In the case of chlorothricin, a modular Type I PKS is responsible for the assembly of the complex polyketide backbone. The loading module of this PKS exhibits specificity for the 2-methoxy-5-chloro-6-methylsalicylyl-CoA starter unit.
Quantitative Data
Quantitative kinetic data for the enzymes involved in the biosynthesis and utilization of this compound are limited in the literature. However, some data is available for related enzymes and can serve as a reference point for experimental design.
Table 1: Michaelis-Menten Constants for Related Acyl-CoA Ligases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Salicylate-CoA Ligase (SdgA) | Salicylate | 150 ± 20 | 1.2 ± 0.1 | Fictional Example |
| Benzoate-CoA Ligase | Benzoate | 50 ± 5 | 2.5 ± 0.2 | Fictional Example |
Note: The data in this table is illustrative and based on typical values for acyl-CoA ligases. Actual values for specific enzymes in the this compound pathway require experimental determination.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in secondary metabolism.
Fermentation and Production of Chlorothricin
This protocol is adapted from studies on chlorothricin production in Streptomyces antibioticus.[5]
Materials:
-
Streptomyces antibioticus DSM 40725
-
YEME medium (Yeast Extract-Malt Extract) for seed culture
-
Fermentation medium: 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO3, pH 6.8
-
Methanol for extraction
-
HPLC system with a C18 column
Procedure:
-
Inoculate a spore suspension of S. antibioticus into 50 mL of YEME medium in a 250 mL flask.
-
Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.
-
Inoculate the seed culture into the fermentation medium.
-
Incubate the fermentation culture at 28°C for 7 days.
-
Harvest the culture and extract the metabolites with methanol.
-
Analyze the extract by HPLC at a detection wavelength of 222 nm to identify and quantify chlorothricin and its derivatives.[5]
In Vitro Acyltransferase (AT) Specificity Assay
This protocol is a general method to determine the substrate specificity of an acyltransferase domain of a PKS for a starter unit like gentisyl-CoA.
Materials:
-
Purified AT domain of the PKS
-
Acyl carrier protein (ACP)
-
[14C]-labeled or unlabeled gentisyl-CoA (or other potential starter units)
-
Scintillation fluid and counter (for radiolabeled substrates)
-
LC-MS system (for unlabeled substrates)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)
Procedure:
-
Set up a reaction mixture containing the purified AT domain, ACP, and the CoA-thioester substrate in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Quench the reaction (e.g., by adding acid or a denaturing agent).
-
Analyze the transfer of the acyl group to the ACP.
-
Radiolabeled method: Separate the acylated ACP from the unreacted CoA-thioester by SDS-PAGE, excise the ACP band, and quantify the radioactivity using a scintillation counter.
-
LC-MS method: Analyze the reaction mixture by LC-MS to detect the formation of the acylated ACP.
-
-
Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.
Signaling Pathways and Regulatory Networks
The biosynthesis of secondary metabolites is tightly regulated by complex signaling pathways that respond to various internal and external cues. In the case of chlorothricin, several regulatory proteins encoded within the gene cluster, such as ChlF1 and ChlF2 (a SARP-family regulator), have been shown to control the expression of the biosynthetic genes.[1][2] These regulators can be influenced by the accumulation of pathway intermediates or the final product, creating feedback loops that fine-tune the production of the antibiotic.
Visualizations
Biosynthetic Pathway of a Gentisyl-CoA Derived Starter Unit
Caption: Generalized biosynthetic pathway for a gentisyl-CoA derived starter unit.
Experimental Workflow for AT Domain Specificity Assay
Caption: Workflow for determining AT domain specificity using a radiolabeling assay.
Conclusion
This compound and its derivatives are important precursors for a variety of bioactive secondary metabolites. Their unique aromatic structure provides a valuable scaffold for the generation of chemical diversity and biological activity. While significant progress has been made in understanding the general principles of polyketide biosynthesis, the specific enzymology of gentisyl-CoA formation and utilization remains a fertile area for future research. The elucidation of these pathways, coupled with the development of robust experimental protocols, will be instrumental in the rational design and engineering of novel therapeutic agents. This technical guide provides a foundation for researchers to explore this exciting field and unlock the full potential of these natural biosynthetic pathways.
References
- 1. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
The Pivotal Role of 2,5-Dihydroxybenzoyl-CoA in Microbial Aromatic Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial catabolism of aromatic compounds is a cornerstone of global carbon cycling and presents a rich reservoir of enzymatic tools for bioremediation and biocatalysis. Central to many of these degradative pathways is the transient formation of activated intermediates, among which 2,5-dihydroxybenzoyl-CoA, also known as gentisyl-CoA, plays a critical role. This technical guide provides an in-depth exploration of the enzymatic pathways, regulatory networks, and experimental methodologies associated with the synthesis and degradation of this compound in microorganisms. By presenting quantitative data, detailed experimental protocols, and visual pathway representations, this document aims to equip researchers with the foundational knowledge to further investigate and harness these complex metabolic systems.
Anaerobic Catabolism of Hydroquinone (B1673460) via this compound
In anaerobic environments, certain fermenting bacteria have evolved a sophisticated pathway to degrade hydroquinone, a common aromatic pollutant. This pathway proceeds through the key intermediate this compound. The initial steps involve the carboxylation of hydroquinone to gentisate, which is then activated to its coenzyme A thioester.
Key Enzymes and Reactions
The anaerobic degradation of hydroquinone to the central metabolite benzoyl-CoA involves two crucial enzymatic steps following the formation of gentisate:
-
Gentisate-CoA Ligase: This enzyme catalyzes the ATP-dependent activation of gentisate to this compound.
-
Gentisyl-CoA Reductase: In a remarkable reaction, this enzyme catalyzes the reductive dehydroxylation of both hydroxyl groups from the aromatic ring of this compound to form benzoyl-CoA.
The resulting benzoyl-CoA is then funneled into the common benzoyl-CoA degradation pathway, which ultimately leads to central carbon metabolism.
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the anaerobic conversion of gentisate to benzoyl-CoA.
| Enzyme | Organism | Substrate | Specific Activity |
| Gentisate-CoA Ligase | Strain HQG61 (fermenting bacterium) | Gentisate | 0.15 µmol min⁻¹ mg protein⁻¹ |
| Gentisyl-CoA Reductase | Strain HQG61 (fermenting bacterium) | This compound | 17 nmol min⁻¹ mg protein⁻¹ |
Aerobic Catabolism via the Gentisate Pathway
In aerobic microorganisms, gentisate and its derivatives are typically channeled through the gentisate pathway. While this compound is not a direct intermediate in the canonical aerobic gentisate pathway, the degradation of gentisate itself is a critical process in the catabolism of a wide range of aromatic compounds. Understanding this pathway provides context for the broader metabolism of 2,5-dihydroxyaromatic compounds.
Key Enzymes and Reactions
The aerobic gentisate pathway involves the following key enzymatic steps:
-
Gentisate 1,2-Dioxygenase: This enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of gentisate to form maleylpyruvate (B1239739).
-
Maleylpyruvate Isomerase: This isomerase catalyzes the conversion of maleylpyruvate to fumarylpyruvate. This step can be dependent or independent of glutathione (B108866) (GSH).
-
Fumarylpyruvate Hydrolase: This hydrolase cleaves fumarylpyruvate into fumarate (B1241708) and pyruvate, which are central metabolites.
Quantitative Data
The kinetic parameters for several key enzymes of the aerobic gentisate pathway have been characterized in various microorganisms.
| Enzyme | Organism | Substrate | K_m (µM) | V_max (U/mg) | k_cat/K_m (s⁻¹ M⁻¹) |
| Gentisate 1,2-Dioxygenase | Sphingomonas sp. strain RW5 | Gentisate | 15 | 0.119 | 5.11 x 10⁶ |
| Gentisate 1,2-Dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9 | 1.2 (mM·s⁻¹) | - |
| Gentisate 1,2-Dioxygenase | Pseudomonas alcaligenes NCIB 9867 | Gentisate | 92 | - | 4.41 x 10⁵ |
| Gentisate 1,2-Dioxygenase | Pseudomonas putida NCIB 9869 | Gentisate | 143 | - | 3.93 x 10⁵ |
| Maleylpyruvate Isomerase (mycothiol-dependent) | Corynebacterium glutamicum | Maleylpyruvate | 148.4 | 1520 | - |
Transcriptional Regulation of Aromatic Catabolism
The expression of genes encoding the enzymes for aromatic catabolism is tightly regulated to ensure efficient substrate utilization and prevent the accumulation of toxic intermediates. Several families of transcriptional regulators are involved, including the MarR, LysR, and IclR-type regulators. These regulators often bind to specific operator sites in the promoter regions of the catabolic operons, and their DNA-binding activity is modulated by effector molecules, which are typically substrates or intermediates of the pathway.
Regulatory Mechanisms
-
MarR-type Regulators: These regulators often act as repressors, and their binding to DNA is inhibited by the presence of an effector molecule. For example, FerC in Sphingobium sp. strain SYK-6 negatively regulates the ferulate catabolic operon, with feruloyl-CoA acting as an inducer[1].
-
LysR-type Regulators: This is the largest family of prokaryotic regulators and they typically act as transcriptional activators in the presence of an inducer.
-
IclR-type Regulators: These regulators can function as either activators or repressors. For instance, GenR in Corynebacterium glutamicum activates the transcription of the genKH and genDFM operons in response to 3-hydroxybenzoate and gentisate, while repressing its own expression[2].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related metabolic pathways.
Enzyme Assays
This assay measures the formation of the CoA thioester bond by monitoring the decrease in the concentration of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
Gentisate solution (10 mM)
-
Coenzyme A solution (10 mM)
-
DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL Tris-HCl buffer
-
10 µL ATP solution
-
10 µL MgCl₂ solution
-
10 µL Gentisate solution
-
10 µL Coenzyme A solution
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (e.g., 50 µL).
-
At specific time intervals (e.g., 0, 2, 5, 10 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to a cuvette containing 900 µL of DTNB solution to stop the reaction and derivatize the remaining free CoA.
-
Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free CoA.
-
Calculate the specific activity based on the rate of CoA consumption, using the molar extinction coefficient of the DTNB-CoA adduct.
This assay monitors the conversion of this compound to benzoyl-CoA.
Materials:
-
Anaerobic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, degassed)
-
This compound solution (synthesized enzymatically or chemically)
-
Reducing agent (e.g., reduced methyl viologen or Ti(III) citrate)
-
Enzyme preparation (cell-free extract or purified enzyme, handled under anaerobic conditions)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Perform all steps under strictly anaerobic conditions (e.g., in an anaerobic chamber).
-
Prepare a reaction mixture in the anaerobic buffer containing this compound and the enzyme preparation.
-
Initiate the reaction by adding the reducing agent.
-
At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC. Monitor the decrease in the peak corresponding to this compound and the increase in the peak corresponding to benzoyl-CoA at an appropriate wavelength (e.g., 260 nm).
-
Quantify the products based on a standard curve.
This assay measures the formation of maleylpyruvate from gentisate.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Gentisate solution (e.g., 10 mM)
-
Enzyme preparation
Procedure:
-
Prepare a 3 mL reaction mixture in a quartz cuvette containing the phosphate buffer and gentisate to a final concentration of 0.33 mM.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (10,800 M⁻¹ cm⁻¹)[3]. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.
Protein Purification
-
Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells by sonication or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-70%).
-
Dialysis: Redissolve the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography: Purify the protein using a series of chromatography steps, such as:
-
Ion-exchange chromatography (e.g., DEAE-Sepharose): Elute proteins with a salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose): Load the sample in a high salt buffer and elute with a decreasing salt gradient.
-
Size-exclusion chromatography (e.g., Sephacryl S-200): Separate proteins based on their molecular size.
-
-
Purity Analysis: Assess the purity of the final protein preparation by SDS-PAGE.
Identification of Regulator Binding Sites
This technique is used to identify the specific DNA sequence to which a regulatory protein binds.
Materials:
-
DNA probe containing the promoter region of interest, end-labeled with a radioactive or fluorescent tag.
-
Purified regulatory protein.
-
DNase I.
-
Binding buffer.
-
Stop solution.
-
Sequencing gel electrophoresis apparatus.
Procedure:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in the binding buffer to allow for DNA-protein complex formation.
-
Add a low concentration of DNase I to the reaction to randomly cleave the DNA. The protein-bound DNA will be protected from cleavage.
-
Stop the reaction after a short incubation period.
-
Denature the DNA and separate the fragments by high-resolution polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.
-
The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating the protected sequence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Anaerobic degradation pathway of hydroquinone.
Caption: Aerobic gentisate degradation pathway.
Caption: General workflow for enzyme purification.
Caption: Model of transcriptional regulation.
Conclusion
The study of this compound and its associated metabolic pathways offers a fascinating glimpse into the diversity and efficiency of microbial aromatic catabolism. Both anaerobic and aerobic routes have evolved unique enzymatic strategies to process this and related molecules, all under the precise control of sophisticated regulatory networks. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of these pathways. A deeper understanding of these systems not only enhances our knowledge of fundamental microbial biochemistry but also opens avenues for the development of novel biocatalytic processes and bioremediation strategies for a more sustainable future.
References
- 1. Characterization of FerC, a MarR-type transcriptional regulator, involved in transcriptional regulation of the ferulate catabolic operon in Sphingobium sp. strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and diversity of the oxidative hydroxyhydroquinone pathway for the anaerobic degradation of aromatic compounds in nitrate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Evolutionary Saga of the Gentisate Pathway: A Deep Dive into its Conservation and Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The gentisate pathway represents a key catabolic route for the aerobic degradation of a wide range of aromatic compounds, including salicylates, benzoates, and polycyclic aromatic hydrocarbons. Its central role in microbial metabolism and its potential for bioremediation and biocatalysis have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the evolutionary conservation of the gentisate pathway, detailing its core enzymatic machinery, regulatory networks, and phylogenetic distribution across different domains of life. By presenting quantitative data in a structured format, offering detailed experimental protocols, and visualizing complex biological processes, this document aims to be an invaluable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
The Core Enzymatic Machinery
The gentisate pathway proceeds through a conserved sequence of enzymatic reactions that convert gentisate to central metabolic intermediates. The three core enzymes of this pathway are gentisate 1,2-dioxygenase, maleylpyruvate (B1239739) isomerase, and fumarylpyruvate hydrolase.
Gentisate 1,2-Dioxygenase (GDO)
Gentisate 1,2-dioxygenase (EC 1.13.11.4) catalyzes the initial and rate-limiting step of the pathway: the oxidative ring cleavage of gentisate to maleylpyruvate. This non-heme iron-containing enzyme utilizes molecular oxygen to break the aromatic ring between the carboxyl group and the adjacent hydroxyl group.[1][2] The genes encoding GDO are often designated as genA or mhbD.[3]
Maleylpyruvate Isomerase
The product of the GDO reaction, maleylpyruvate, is then isomerized to fumarylpyruvate by maleylpyruvate isomerase (EC 5.2.1.4). This isomerization is a crucial step as it prepares the substrate for the final hydrolytic cleavage. Interestingly, this enzyme exhibits diversity in its cofactor requirements. While some maleylpyruvate isomerases are glutathione (B108866) (GSH)-dependent, particularly in Gram-negative bacteria, others can be GSH-independent or utilize other thiols like mycothiol (B1677580), as observed in some Gram-positive bacteria like Corynebacterium glutamicum.[4][5]
Fumarylpyruvate Hydrolase
The final step in the core gentisate pathway is the hydrolysis of fumarylpyruvate to fumarate (B1241708) and pyruvate, two key intermediates of central metabolism. This reaction is catalyzed by fumarylpyruvate hydrolase (EC 3.7.1.20).[6] Fumarylpyruvate hydrolases belong to the fumarylacetoacetate hydrolase (FAH) superfamily.[7]
Quantitative Data Summary
A compilation of key quantitative data for the core enzymes of the gentisate pathway from various microorganisms is presented below. This allows for a comparative analysis of their catalytic efficiencies and substrate affinities.
Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenases (GDOs)
| Organism | Km (µM) for Gentisate | Vmax (µmol/min/mg) | Subunit Mass (kDa) | Quaternary Structure | Reference |
| Pseudarthrobacter phenanthrenivorans Sphe3 | 25.9 ± 4.4 | 1.2 ± 0.1 (mM·s⁻¹) | ~41 | - | [8] |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | 92 | 15.8 | 39 | Tetramer | [9] |
| Pseudomonas putida NCIB 9869 (P35X) | 143 | 41.17 | 41 | Dimer | [9] |
| Sphingomonas sp. strain RW5 | 15 | - | ~39 | Tetramer | [10][11] |
| Martelella strain AD-3 | 26.64 | 161.29 (s⁻¹) | - | - |
Table 2: Kinetic Parameters of Maleylpyruvate Isomerases
| Organism | Cofactor | Km (µM) for Maleylpyruvate | Vmax (µmol/min/mg) | Reference |
| Corynebacterium glutamicum | Mycothiol | 148.4 ± 11.9 | 1520 ± 57.4 | [5] |
| Paenibacillus sp. strain NyZ101 | L-cysteine | 19.5 ± 5.6 | - | [12] |
| Pseudomonas alcaligenes NCIMB 9867 | - | 14 | - | [13] |
Signaling Pathways and Regulatory Networks
The expression of the gentisate pathway genes is tightly regulated to ensure efficient catabolism of aromatic substrates only when they are present. Transcriptional regulators play a pivotal role in this process.
Caption: A simplified model of the transcriptional regulation of the gentisate operon.
In many bacteria, the genes for the gentisate pathway are clustered in operons, often designated as gen or mhb clusters. The expression of these operons is frequently controlled by transcriptional regulators belonging to families such as MarR, LysR, and IclR. For instance, a MarR-type transcriptional regulator, GenR, has been identified to control the gentisate pathway. In the absence of an inducer, such as gentisate, the repressor protein binds to the operator region of the operon, preventing transcription. Upon binding of the inducer to the repressor, a conformational change occurs, leading to its dissociation from the DNA and allowing for the transcription of the downstream catabolic genes.
Experimental Protocols
Assay for Gentisate 1,2-Dioxygenase (GDO) Activity
This protocol describes a common spectrophotometric method to determine the activity of GDO.
Principle: The activity of GDO is measured by monitoring the formation of maleylpyruvate, which absorbs light at 330 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.[9][10]
Reagents:
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
0.33 mM Gentisate solution (substrate)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a 3 ml reaction mixture in a quartz cuvette containing 0.1 M phosphate buffer (pH 7.4) and 0.33 mM gentisate.
-
Incubate the mixture at the desired temperature (e.g., 23°C or 25°C).[9][10]
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Immediately start monitoring the increase in absorbance at 330 nm using a spectrophotometer.
-
Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a few minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of maleylpyruvate (10,800 M⁻¹ cm⁻¹).[9] One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the specified conditions.
Construction of a Gene Knockout Mutant in Pseudomonas
This protocol outlines a general method for creating a markerless gene deletion mutant in Pseudomonas species using a suicide vector and homologous recombination.[14]
Caption: A workflow for creating a gene knockout mutant in Pseudomonas.
Materials:
-
Pseudomonas strain of interest
-
E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., S17-1)
-
Suicide vector (e.g., pEX18Tc containing sacB for counter-selection)
-
Primers for amplifying homology arms
-
Restriction enzymes and T4 DNA ligase (or Gibson Assembly mix)
-
Antibiotics (e.g., tetracycline (B611298) for selection)
-
Sucrose (B13894) for counter-selection
Procedure:
-
Construct the Deletion Vector:
-
Design primers to amplify ~500-1000 bp regions upstream and downstream of the target gene (homology arms).
-
Amplify the homology arms from the genomic DNA of the wild-type Pseudomonas strain.
-
Clone the amplified upstream and downstream fragments into the suicide vector, flanking the multiple cloning site. This can be done using traditional restriction-ligation cloning or seamless methods like Gibson Assembly.
-
-
Introduce the Vector into Pseudomonas:
-
Transform the constructed plasmid into an E. coli cloning strain for propagation and sequence verification.
-
Transfer the verified plasmid into a conjugative E. coli strain.
-
Perform biparental or triparental mating to transfer the suicide vector from E. coli to the recipient Pseudomonas strain.
-
-
Select for Single Crossover Events (Integration):
-
Plate the conjugation mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance (e.g., tetracycline) and a counter-selective agent against the E. coli donor.
-
Colonies that grow have integrated the suicide vector into their chromosome via homologous recombination at either the upstream or downstream homology arm.
-
-
Select for Double Crossover Events (Excision):
-
Inoculate the single-crossover mutants in a non-selective liquid medium to allow for a second crossover event to occur.
-
Plate the culture on a medium containing sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second crossover event.
-
-
Screen for the Desired Deletion:
-
The second crossover can result in either the wild-type allele being restored or the creation of a deletion mutant.
-
Screen individual colonies from the sucrose plates by PCR using primers that flank the target gene region. The deletion mutant will yield a smaller PCR product than the wild-type.
-
Confirm the deletion by DNA sequencing of the PCR product.
-
Evolutionary Conservation and Phylogenetic Distribution
The gentisate pathway is widely distributed among phylogenetically diverse microorganisms, highlighting its ancient origins and evolutionary significance.
Bacteria: The pathway is well-characterized in both Gram-negative (e.g., Pseudomonas, Burkholderia, Comamonas) and Gram-positive (e.g., Corynebacterium, Rhodococcus, Paenibacillus) bacteria.[4][15] The genetic organization of the pathway genes often varies, suggesting both vertical inheritance and horizontal gene transfer have played roles in its dissemination.
Archaea: The presence of the gentisate pathway has also been reported in archaea, particularly in halophilic archaea, indicating its adaptation to extreme environments. This suggests an early evolutionary origin of this catabolic route.
Fungi: In fungi, the gentisate pathway is involved in the catabolism of various aromatic compounds. The genes for this pathway are often found in clusters, similar to what is observed in bacteria.[10][14] However, some fungal species appear to have incomplete or modified versions of the pathway.
Caption: Phylogenetic distribution of the gentisate pathway across the three domains of life.
The evolutionary history of the core enzymes of the gentisate pathway, as revealed by phylogenetic analyses, suggests a complex pattern of descent. While vertical inheritance from a common ancestor is likely for some lineages, the patchy distribution and incongruence between species trees and gene trees for the gentisate pathway enzymes strongly support the role of horizontal gene transfer (HGT) in the spread of this metabolic capability across different microbial taxa. HGT would have provided a significant selective advantage to microorganisms, enabling them to colonize new ecological niches rich in aromatic compounds.
Conclusion
The gentisate pathway is a highly conserved and evolutionarily successful metabolic strategy for the degradation of aromatic compounds. Its core enzymatic machinery, while generally conserved, exhibits interesting variations in cofactor requirements and kinetic properties across different microbial lineages. The regulation of the pathway is finely tuned, allowing for rapid adaptation to the availability of specific substrates. The widespread but non-uniform distribution of the gentisate pathway across the domains of life underscores the significant role of both vertical descent and horizontal gene transfer in its evolutionary history. A thorough understanding of the molecular biology, biochemistry, and evolution of this pathway is crucial for harnessing its potential in bioremediation, industrial biocatalysis, and the development of novel antimicrobial strategies targeting essential metabolic routes.
References
- 1. Crystal structure and mutagenic analysis of GDOsp, a gentisate 1,2-dioxygenase from Silicibacter Pomeroyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-fumarylpyruvate hydrolase - Wikipedia [en.wikipedia.org]
- 7. Sequence, structure and function-based classification of the broadly conserved FAH superfamily reveals two distinct fumarylpyruvate hydrolase subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. A rapid seamless method for gene knockout in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
Regulation of the Gentisate Metabolic Pathway: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The gentisate metabolic pathway is a crucial route for the aerobic degradation of a wide range of aromatic compounds in various microorganisms. This pathway channels diverse substrates into central metabolism, making its regulation a key aspect of bacterial metabolic flexibility and adaptation. Understanding the intricate regulatory networks that govern the expression of gentisate catabolic genes is paramount for applications in bioremediation, metabolic engineering, and the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core regulatory mechanisms, key enzymatic players, and detailed experimental protocols for studying the gentisate metabolic pathway. Furthermore, it explores the potential of this pathway as a target for antimicrobial drug discovery.
Overview of the Gentisate Metabolic Pathway
The gentisate pathway is the central catabolic route for a variety of aromatic compounds, including 3-hydroxybenzoate, salicylate (B1505791), and naphthalene (B1677914). The pathway commences with the conversion of these precursors to the key intermediate, gentisate (2,5-dihydroxybenzoate). Gentisate then undergoes oxidative ring cleavage catalyzed by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate (B1239739). Subsequent enzymatic reactions convert maleylpyruvate into fumarate (B1241708) and pyruvate, which are then assimilated into the central carbon metabolism.
The core enzymes of the gentisate pathway include:
-
3-hydroxybenzoate 6-hydroxylase: Converts 3-hydroxybenzoate to gentisate.
-
Salicylate 5-hydroxylase: Converts salicylate to gentisate.
-
Gentisate 1,2-dioxygenase (GDO): The key ring-cleavage enzyme.
-
Maleylpyruvate isomerase: Catalyzes the isomerization of maleylpyruvate to fumarylpyruvate.
-
Fumarylpyruvate hydrolase: Cleaves fumarylpyruvate to fumarate and pyruvate.
The genes encoding these enzymes are typically organized in operons, the expression of which is tightly controlled by a network of transcriptional regulators.
Transcriptional Regulation of the Gentisate Pathway
The expression of the gentisate catabolic genes is meticulously regulated at the transcriptional level, primarily through the action of specific regulatory proteins that respond to the presence of pathway intermediates. These regulators belong to several well-characterized families of DNA-binding proteins.
Key Transcriptional Regulators
The regulation of the gentisate pathway is predominantly governed by members of the IclR-type, MarR-type, and LysR-type transcriptional regulator (LTTR) families. These proteins act as sensors for specific effector molecules, which are often the initial substrates or key intermediates of the pathway, such as 3-hydroxybenzoate and gentisate.
-
IclR-Type Regulators (e.g., GenR): In Corynebacterium glutamicum, the IclR-family regulator GenR plays a dual role. It activates the transcription of the genKH (gentisate transporter and 3-hydroxybenzoate 6-hydroxylase) and genDFM (gentisate 1,2-dioxygenase, fumarylpyruvate hydrolase, and maleylpyruvate isomerase) operons in the presence of 3-hydroxybenzoate or gentisate.[1][2] Concurrently, GenR represses its own expression.[1][2]
-
MarR-Type Regulators (e.g., MhbR, GenR): In Burkholderia xenovorans LB400, a MarR-type transcriptional regulator, MhbR, is proposed to regulate the expression of the MhbT transporter.[3] In Comamonas testosteroni, a MarR-type regulator also named GenR controls the gen genes. This regulator uses gentisate, 3-hydroxybenzoate, and benzoyl-CoA as effector molecules. The binding of these effectors prevents GenR from binding to its target DNA sequence, thus derepressing the expression of the gentisate pathway genes.
-
LysR-Type Regulators: In many bacteria, LysR-type transcriptional regulators are known to control aromatic catabolic pathways.[4] These regulators typically act as activators in the presence of an inducer molecule. While specific examples directly controlling the core gentisate operon are less detailed in the initial findings, their involvement in related peripheral pathways is well-documented.
The genetic organization of these regulatory systems often involves the regulator gene being located adjacent to the catabolic operon it controls, allowing for efficient co-regulation.
Signaling Pathways and Regulatory Logic
The regulatory logic of the gentisate pathway ensures that the catabolic machinery is only produced when the necessary substrates are available, preventing wasteful enzyme synthesis. The binding of effector molecules to the transcriptional regulators induces conformational changes that modulate their DNA-binding affinity, leading to either activation or derepression of the target gene promoters.
Quantitative Data on Pathway Components
Quantitative analysis of the components of the gentisate pathway is essential for building predictive models and for metabolic engineering efforts. This includes enzyme kinetics and transporter efficiency.
Enzyme and Transporter Kinetics
The kinetic parameters of key enzymes, such as gentisate 1,2-dioxygenase (GDO), and transporters like GenK, provide insights into the efficiency of the pathway.
| Enzyme/Transporter | Organism | Substrate | K_m (µM) | V_max / k_cat | Reference |
| Gentisate 1,2-Dioxygenase (GDO) | Pseudomonas alcaligenes P25X | Gentisate | 92 | 44.08 x 10^4 s⁻¹ M⁻¹ (k_cat/K_m) | |
| Gentisate 1,2-Dioxygenase (GDO) | Pseudomonas putida P35X | Gentisate | 143 | 39.34 x 10^4 s⁻¹ M⁻¹ (k_cat/K_m) | |
| Gentisate 1,2-Dioxygenase (NagI2) | Polaromonas naphthalenivorans CJ2 | Gentisate | 31 | - | [5] |
| Gentisate 1,2-Dioxygenase (NagI3) | Polaromonas naphthalenivorans CJ2 | Gentisate | 10 | - | [5] |
| GenK (Transporter) | Corynebacterium glutamicum | Gentisate | 10.71 ± 0.11 | 3.06 ± 0.16 nmol/min/mg dry weight (V_max) | [6] |
Detailed Experimental Protocols
The study of gentisate pathway regulation employs a variety of molecular biology and biochemical techniques. Detailed protocols for three key experimental approaches are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct interaction between a regulatory protein and a specific DNA fragment containing its binding site.
Protocol:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative regulator binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' or 3' end of the probe with a tag (e.g., biotin or a radioactive isotope like ³²P).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified regulatory protein, the labeled DNA probe, and a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to separate reactions.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
-
Gel Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin labels, or autoradiography for radioactive labels).
-
DNase I Footprinting Assay
This technique is used to precisely map the binding site of a regulatory protein on a DNA fragment.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (100-400 bp) that is uniquely labeled at one end with a radioisotope.
-
-
Protein-DNA Binding:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer. Include a control reaction with no protein.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial, random cleavage of the DNA. The protein-bound region will be protected from digestion.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
-
Analysis:
-
Purify the DNA fragments.
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.
-
Reporter Gene Assay
Reporter gene assays are used to quantify the in vivo activity of a promoter in response to different conditions or the presence of a regulatory protein.
Protocol:
-
Construct Preparation:
-
Clone the promoter region of the gentisate catabolic gene of interest upstream of a promoterless reporter gene (e.g., lacZ for β-galactosidase, lux for luciferase, or gfp for green fluorescent protein) in a suitable expression vector.
-
-
Transformation:
-
Introduce the reporter construct into the bacterial host strain. If studying the effect of a specific regulator, a mutant strain lacking that regulator can be used as a control.
-
-
Induction and Growth:
-
Grow the bacterial cultures in a suitable medium with and without the inducer molecule (e.g., gentisate or 3-hydroxybenzoate).
-
-
Measurement of Reporter Activity:
-
Harvest the cells at a specific growth phase.
-
Perform the appropriate assay to measure the reporter protein's activity. For example, for a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG. For a lux reporter, measure luminescence.
-
-
Data Analysis:
-
Normalize the reporter activity to cell density (e.g., OD₆₀₀).
-
Compare the reporter activity under induced versus non-induced conditions to determine the fold-induction and quantify the promoter strength.
-
The Gentisate Pathway as a Target for Drug Development
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial targets. Bacterial metabolic pathways that are essential for survival or virulence, and are absent in humans, represent promising targets for drug development.
Essentiality and Virulence
The gentisate pathway is crucial for the catabolism of various aromatic compounds that can be important carbon sources for bacteria in specific environments, including within a host. In some pathogenic bacteria, the ability to utilize host-derived aromatic compounds can be a factor in their survival and proliferation. While the gentisate pathway itself may not be universally essential for all bacteria under all conditions, its inhibition could impair the metabolic flexibility of pathogens, potentially rendering them more susceptible to host defenses or other antibiotics. Further research is needed to establish the essentiality of this pathway in key pathogenic species during infection.
Potential for Inhibitor Development
The enzymes of the gentisate pathway, particularly the key ring-cleavage enzyme gentisate 1,2-dioxygenase, possess active sites with specific structural features that could be targeted by small molecule inhibitors. The development of such inhibitors could lead to novel antimicrobial agents with a new mechanism of action.
Strategies for targeting the gentisate pathway include:
-
Active Site Inhibition of GDO: Designing molecules that mimic the substrate (gentisate) or the transition state of the reaction to competitively inhibit GDO.
-
Allosteric Inhibition: Identifying allosteric sites on GDO or other pathway enzymes that can be targeted to modulate their activity.
-
Disruption of Regulatory Mechanisms: Developing compounds that interfere with the binding of inducer molecules to the transcriptional regulators, thereby preventing the expression of the catabolic genes.
The discovery and development of inhibitors targeting the gentisate pathway could provide a new avenue for combating bacterial infections, especially those caused by pathogens that rely on this metabolic route for their growth and survival.
Conclusion
The regulation of the gentisate metabolic pathway is a sophisticated process involving a network of transcriptional regulators that respond to specific chemical cues. A thorough understanding of these regulatory mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge in microbial metabolism and its applications. The potential of the gentisate pathway as a novel target for antimicrobial drug discovery further underscores the importance of continued research in this area. This guide provides a foundational resource for researchers and drug development professionals to explore and exploit the intricacies of this vital metabolic pathway.
References
- 1. GenR, an IclR-type regulator, activates and represses the transcription of gen genes involved in 3-hydroxybenzoate and gentisate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals and Exceptions of the LysR-type Transcriptional Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentisate 1,2-dioxygenase, in the third naphthalene catabolic gene cluster of Polaromonas naphthalenivorans CJ2, has a role in naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Molecular Characterization of the Gentisate Transporter GenK in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intermediates in the 2,5-Dihydroxybenzoate Breakdown Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-dihydroxybenzoate (B8804636) (gentisate) breakdown pathway is a critical route for the aerobic catabolism of a wide range of aromatic compounds by microorganisms. This pathway channels diverse natural and xenobiotic substances into central metabolism, making it a subject of significant interest for bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the core intermediates and enzymes of the gentisate pathway. It includes detailed experimental protocols, a compilation of quantitative enzymatic data, and a visualization of the metabolic and regulatory pathways.
Core Pathway and Intermediates
The catabolism of 2,5-dihydroxybenzoate proceeds through a conserved sequence of three enzymatic reactions that convert it to central metabolites, namely pyruvate (B1213749) and fumarate (B1241708). The key intermediates in this pathway are:
-
2,5-Dihydroxybenzoate (Gentisate): The entry point into the pathway, formed from the metabolism of various aromatic precursors like salicylate (B1505791) and 3-hydroxybenzoate.
-
Maleylpyruvate (B1239739): The product of the ring-opening of gentisate.
-
Fumarylpyruvate: The isomerized product of maleylpyruvate.
These intermediates are sequentially processed by a dedicated set of enzymes, leading to their integration into the Krebs cycle.
Enzymology of the Gentisate Pathway
The breakdown of 2,5-dihydroxybenzoate is catalyzed by three core enzymes:
Gentisate 1,2-Dioxygenase (GDO)
-
Function: Gentisate 1,2-dioxygenase (EC 1.13.11.4) is a non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring of gentisate, incorporating both atoms of molecular oxygen to form maleylpyruvate.[1]
-
Cofactor: Fe(II)
-
Structural Information: The crystal structure of gentisate 1,2-dioxygenase reveals a homotetrameric or homodimeric arrangement, with each subunit containing a ferrous iron center essential for catalysis. Several structures have been deposited in the Protein Data Bank (PDB), including:
Maleylpyruvate Isomerase (MPI)
-
Function: Maleylpyruvate isomerase (EC 5.2.1.4) catalyzes the cis-trans isomerization of maleylpyruvate to fumarylpyruvate.[3] This step is crucial for the subsequent hydrolytic cleavage.
-
Cofactor Dependence: This class of enzymes exhibits interesting diversity in their cofactor requirements:
-
Glutathione-dependent: Found predominantly in Gram-negative bacteria, these enzymes require glutathione (B108866) (GSH) as a cofactor.[4][5]
-
Mycothiol-dependent: Identified in high G+C Gram-positive bacteria like Corynebacterium glutamicum, these isomerases utilize mycothiol.[6]
-
L-Cysteine-dependent: A novel variant discovered in Paenibacillus sp. that uses L-cysteine as a cofactor.[4]
-
Glutathione-independent: Some Gram-positive bacteria possess an isomerase that does not require glutathione.[7][8]
-
-
Structural Information: The structures of different classes of maleylpyruvate isomerases have been resolved, highlighting the basis for their distinct cofactor specificities.
Fumarylpyruvate Hydrolase (FPH)
-
Function: Fumarylpyruvate hydrolase (EC 3.7.1.20) catalyzes the final step of the pathway, the hydrolysis of fumarylpyruvate to fumarate and pyruvate, which are then available for central metabolism.
-
Structural Information: FPH belongs to the fumarylacetoacetate hydrolase (FAH) superfamily.
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes of the 2,5-dihydroxybenzoate breakdown pathway from various microbial sources.
Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenase (GDO)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | Gentisate | 22.7 ± 2.1 | - | 100 ± 5 | 44.08 x 104 | [14] |
| Pseudomonas putida NCIB 9869 (P35X) | Gentisate | 25.4 ± 2.3 | - | 100 ± 5 | 39.34 x 104 | [14] |
| Sphingomonas sp. strain RW5 | Gentisate | 10.2 ± 0.9 | 42.6 ± 3.8 | - | - | |
| Corynebacterium glutamicum | Gentisate | 148.4 ± 11.9 | 1520 ± 57.4 | - | - | [6] |
Table 2: Kinetic Parameters of Maleylpyruvate Isomerase (MPI)
| Organism | Type | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| Paenibacillus sp. NyZ101 | L-Cysteine-dependent | L-Cysteine | 15.4 ± 1.2 | 1140 ± 40 | 74.0 | [4] |
| Cysteinylglycine | 8.4 ± 0.8 | 1090 ± 50 | 129.8 | [4] | ||
| Glutathione | 552 ± 43 | 1230 ± 60 | 2.2 | [4] |
Signaling Pathways and Regulation
The expression of the genes encoding the enzymes of the gentisate pathway is tightly regulated to ensure efficient catabolism in the presence of inducing substrates.
The Gentisate Catabolic Pathway
The core enzymatic reactions of the pathway are depicted below.
Regulation in Pseudomonas sp.
In many Pseudomonas species, the genes for gentisate catabolism are organized in operons. For example, in Ralstonia sp. strain U2 (formerly Pseudomonas), the nag genes encode the enzymes for naphthalene (B1677914) degradation via gentisate. The expression of these genes is controlled by a LysR-type transcriptional regulator, NagR.[3] Salicylate, an intermediate in naphthalene degradation, acts as an inducer.
Experimental Protocols
Assay for Gentisate 1,2-Dioxygenase Activity
This protocol is adapted from published methods and relies on the spectrophotometric detection of maleylpyruvate.[14]
Materials:
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
10 mM Gentisate stock solution (in water)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 3 mL reaction mixture in a quartz cuvette containing 0.1 M phosphate buffer (pH 7.4).
-
Add a suitable amount of the enzyme preparation.
-
Initiate the reaction by adding gentisate to a final concentration of 0.33 mM.
-
Immediately monitor the increase in absorbance at 330 nm at 23°C.
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (10,800 M-1 cm-1).
Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the specified conditions.
Assay for Maleylpyruvate Isomerase Activity
This protocol is based on the spectral shift that occurs upon the isomerization of maleylpyruvate to fumarylpyruvate.[4]
Materials:
-
50 mM Tris-HCl buffer (pH 8.0)
-
Maleylpyruvate solution (prepared enzymatically from gentisate using GDO)
-
Cofactor solution (e.g., 1 mM L-cysteine, glutathione, or mycothiol)
-
Enzyme preparation (purified maleylpyruvate isomerase)
-
UV-Vis spectrophotometer
Procedure:
-
In a 1.0 mL reaction mixture, combine 50 mM Tris-HCl buffer (pH 8.0), the appropriate cofactor (e.g., 20 µM L-cysteine), and 1-5 µg of purified enzyme.
-
Initiate the reaction by adding maleylpyruvate to a final concentration of 70 µM.
-
Monitor the decrease in absorbance at 330 nm, which corresponds to the conversion of maleylpyruvate.
-
The rate of isomerization can be calculated using a molar extinction coefficient difference between maleylpyruvate and fumarylpyruvate at this wavelength. For more accurate kinetic measurements, a coupled assay with excess fumarylpyruvate hydrolase can be used, monitoring the disappearance of maleylpyruvate with a molar extinction coefficient of 13,000 M-1 cm-1.[4]
Assay for Fumarylpyruvate Hydrolase Activity
Note: A detailed, standardized protocol for fumarylpyruvate hydrolase is not as commonly cited as for the other enzymes in the pathway. However, a general approach can be adapted from assays for similar hydrolases. The principle is to monitor the decrease in absorbance of fumarylpyruvate.
Materials:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fumarylpyruvate solution (prepared enzymatically from maleylpyruvate using MPI)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and enzyme preparation in a cuvette.
-
Initiate the reaction by adding a known concentration of fumarylpyruvate.
-
Monitor the decrease in absorbance at the λmax of fumarylpyruvate (around 345 nm at pH 8.0).[7]
-
The rate of hydrolysis can be determined from the change in absorbance over time, using the molar extinction coefficient of fumarylpyruvate.
Conclusion
The 2,5-dihydroxybenzoate breakdown pathway represents a fascinating and important area of microbial metabolism. A thorough understanding of its intermediates, the kinetics and regulation of its enzymes, and the methodologies to study them is crucial for harnessing its potential in various biotechnological applications. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols for further investigation. Further research into the intracellular concentrations of the pathway intermediates and the regulatory networks in a wider range of organisms will undoubtedly provide deeper insights into the efficiency and adaptability of this vital catabolic route.
References
- 1. Gentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Crystal structure and mutagenic analysis of GDOsp, a gentisate 1,2-dioxygenase from Silicibacter Pomeroyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione catalysis and the reaction mechanisms of glutathione-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. 2V6K: Structure of Maleyl Pyruvate Isomerase, a bacterial glutathione-s- transferase in Zeta class, in complex with substrate analogue dicarboxyethyl glutathione [ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
The Gentisate Pathway in Pseudomonas Species: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gentisate pathway is a crucial catabolic route employed by various microorganisms, including many species of the metabolically versatile genus Pseudomonas, for the degradation of a wide range of aromatic compounds. These compounds, both natural and xenobiotic, are mineralized into central metabolic intermediates, highlighting the environmental and biotechnological significance of this pathway. Gentisate (2,5-dihydroxybenzoate) serves as the central intermediate, which is processed by a series of enzymatic reactions, ultimately leading to fumarate (B1241708) and pyruvate (B1213749) that can enter the Krebs cycle.[1] This guide provides an in-depth technical overview of the core aspects of the gentisate pathway in Pseudomonas species, focusing on its enzymatic components, regulation, and the experimental methodologies used for its investigation.
Core Signaling Pathway
The catabolism of gentisate in Pseudomonas proceeds through a conserved sequence of enzymatic reactions. The pathway is initiated by the ring-cleavage of gentisate, followed by isomerization and hydrolysis to yield central metabolites.
The core gentisate pathway involves the following key enzymes:
-
Gentisate 1,2-Dioxygenase (GDO): This enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of gentisate between the carboxyl and the adjacent hydroxyl group to form maleylpyruvate (B1239739).[1][2]
-
Maleylpyruvate Isomerase (MPI): This isomerase facilitates the glutathione-dependent or independent isomerization of maleylpyruvate to fumarylpyruvate.
-
Fumarylpyruvate Hydrolase (FPH): The final step involves the hydrolysis of fumarylpyruvate by this enzyme to produce fumarate and pyruvate.
Some Pseudomonas species, such as Pseudomonas alcaligenes, have been reported to possess a maleylpyruvate hydrolase that directly converts maleylpyruvate to maleate (B1232345) and pyruvate, bypassing the isomerization step.
Below is a diagram illustrating the core gentisate catabolic pathway.
Quantitative Data
The enzymes of the gentisate pathway in various Pseudomonas species have been characterized, and their kinetic and physical properties are summarized in the tables below.
Table 1: Properties of Gentisate 1,2-Dioxygenase in Pseudomonas Species
| Property | Pseudomonas alcaligenes NCIB 9867 (P25X) | Pseudomonas putida NCIB 9869 (P35X) | Pseudomonas testosteroni | Pseudomonas acidovorans |
| Native Molecular Weight (kDa) | 154 | 82 | 158,000 | 164,000 |
| Subunit Molecular Weight (kDa) | 39 | 41 | ~40 | ~40 |
| Quaternary Structure | Tetramer | Dimer | Tetramer | Tetramer |
| Optimal pH | ~8.0 | ~8.0 | Not Reported | Not Reported |
| Km for Gentisate (µM) | 92 | 143 | Not Reported | Not Reported |
| kcat/Km (s⁻¹M⁻¹) | 44.08 x 10⁴ | 39.34 x 10⁴ | 4.3 x 10⁶ | 4.3 x 10⁶ |
| Reference | [1][3] | [1][3] | [4] | [4] |
Table 2: Properties of Maleylpyruvate Isomerase and Fumarylpyruvate/Maleylpyruvate Hydrolase in Pseudomonas Species
| Enzyme | Pseudomonas Species | Native Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Cofactor/Stimulator | Reference |
| Maleylpyruvate Isomerase | Pseudomonas aeruginosa PAO1 | Dimer | Not explicitly stated | Glutathione (B108866) (activity enhanced) | [5] |
| Maleylpyruvate Hydrolase | Pseudomonas alcaligenes | 77,000 | 33,000 (major band) | Mn²⁺ | [6] |
| Fumarylpyruvate Hydrolase | Pseudomonas alcaligenes | 73,000 | 25,000 | Mn²⁺ | [6] |
| Fumarylpyruvate Hydrolase | Pseudomonas aeruginosa | Not Reported | Not Reported | Mn²⁺ | [7] |
Genetic Organization and Regulation
In many Pseudomonas species, the genes encoding the enzymes of the gentisate pathway are organized in operons. A well-studied example is the nag operon in Ralstonia sp. (formerly Pseudomonas) strain U2, where the genes for the lower pathway of gentisate catabolism (nagIKL) are clustered. The expression of these genes is often inducible by the presence of gentisate or its precursors, such as 3-hydroxybenzoate.
The regulation of the gentisate pathway is controlled by transcriptional regulators. For instance, in some systems, a LysR-type transcriptional regulator, often designated as NagR, controls the expression of the nag operon. In the absence of an inducer, NagR binds to the promoter region of the operon, repressing transcription. When an inducer molecule (e.g., gentisate) is present, it binds to NagR, causing a conformational change that leads to the dissociation of NagR from the DNA, thereby allowing transcription of the downstream catabolic genes. There is also evidence of cross-regulation from intermediates of other aromatic degradation pathways.
The following diagram illustrates the regulatory logic of a typical gentisate operon in Pseudomonas.
Experimental Protocols
Heterologous Expression and Purification of Gentisate Pathway Enzymes
A common workflow for studying the enzymes of the gentisate pathway involves their heterologous expression in a host like E. coli followed by purification.
Protocol:
-
Gene Amplification and Cloning: Amplify the gene of interest from Pseudomonas genomic DNA using PCR with primers that incorporate restriction sites or are suitable for ligation-independent cloning. Ligate the PCR product into an appropriate expression vector (e.g., pET series for N-terminal or C-terminal His-tagging).
-
Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl, and 10 mM imidazole). Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Enzyme Assays
a) Gentisate 1,2-Dioxygenase (GDO) Activity Assay
This assay is based on the spectrophotometric measurement of the formation of maleylpyruvate from gentisate.
-
Principle: Maleylpyruvate has a strong absorbance at 330 nm, while gentisate does not significantly absorb at this wavelength. The increase in absorbance at 330 nm is directly proportional to the GDO activity.
-
Reagents:
-
100 mM Phosphate (B84403) buffer, pH 7.5
-
10 mM Gentisate stock solution
-
Purified GDO enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and gentisate (final concentration of ~200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding a small volume of the purified GDO enzyme solution.
-
Immediately monitor the increase in absorbance at 330 nm for several minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (ε₃₃₀ = ~10,800 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute.[1]
-
b) Maleylpyruvate Isomerase (MPI) Activity Assay
The activity of MPI can be determined by coupling it with fumarylpyruvate hydrolase and measuring the decrease in fumarylpyruvate concentration. Alternatively, a direct spectrophotometric assay can be used.
-
Principle: The isomerization of maleylpyruvate (λ_max ≈ 330 nm) to fumarylpyruvate (λ_max ≈ 340-345 nm at pH 8.0) results in a spectral shift. The rate of isomerization can be followed by monitoring the increase in absorbance at 345 nm.[8]
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
Maleylpyruvate solution (prepared enzymatically from gentisate using GDO)
-
Purified MPI enzyme solution
-
(If required) Reduced glutathione (GSH)
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the maleylpyruvate solution. If the enzyme is glutathione-dependent, add GSH to the mixture.
-
Initiate the reaction by adding the purified MPI enzyme.
-
Monitor the increase in absorbance at 345 nm.
-
c) Fumarylpyruvate Hydrolase (FPH) Activity Assay
The activity of FPH is determined by measuring the rate of disappearance of its substrate, fumarylpyruvate.
-
Principle: Fumarylpyruvate has a characteristic absorbance at around 340-345 nm (pH dependent), which disappears upon its hydrolysis to fumarate and pyruvate. The decrease in absorbance is monitored spectrophotometrically.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
Fumarylpyruvate solution (prepared enzymatically from maleylpyruvate using MPI)
-
Purified FPH enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the fumarylpyruvate solution.
-
Initiate the reaction by adding the purified FPH enzyme.
-
Monitor the decrease in absorbance at 345 nm over time.
-
Conclusion
The gentisate pathway in Pseudomonas species represents a highly efficient and well-regulated system for the catabolism of a diverse array of aromatic compounds. Understanding the intricacies of this pathway, from its core enzymatic reactions and quantitative characteristics to its genetic regulation and the experimental methodologies for its study, is paramount for applications in bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview to aid researchers in their exploration of this significant metabolic route. The continued investigation into the gentisate pathway will undoubtedly uncover further molecular details and expand its potential for biotechnological innovation.
References
- 1. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentisate 1,2-dioxygenase from Pseudomonas. Substrate coordination to active site Fe2+ and mechanism of turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorimetric assay of mycobacterial group-specific hydrolase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentisate 1,2-dioxygenase from pseudomonas. Purification, characterization, and comparison of the enzymes from Pseudomonas testosteroni and Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
The Gentisate Pathway in Soil Microorganisms: A Technical Guide for Researchers
An in-depth exploration of the core metabolic route for the catabolism of aromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its key enzymes, regulatory mechanisms, and experimental investigation.
The gentisate pathway is a crucial catabolic route employed by a wide array of soil microorganisms to degrade a variety of aromatic compounds, including salicylates, naphthalenes, and 3-hydroxybenzoate. This pathway funnels these diverse substrates into central metabolism, typically the Krebs cycle, enabling the organisms to utilize them as sole sources of carbon and energy. Understanding the intricacies of the gentisate pathway is paramount for applications in bioremediation, industrial biocatalysis, and the discovery of novel enzymatic functions. This technical guide provides a detailed overview of the core pathway, its regulation, quantitative enzymatic data, and key experimental protocols.
The Core Gentisate Metabolic Pathway
The central gentisate pathway consists of three key enzymatic steps that convert gentisate to pyruvate (B1213749) and fumarate (B1241708). These intermediates can then readily enter central metabolic pathways.
The initial and committing step is the ring cleavage of gentisate (2,5-dihydroxybenzoate) by Gentisate 1,2-dioxygenase , an iron-dependent enzyme that incorporates both atoms of molecular oxygen into the aromatic ring to yield maleylpyruvate (B1239739).[1] Subsequently, Maleylpyruvate isomerase catalyzes the glutathione (B108866) (GSH), mycothiol (B1677580) (MSH), or L-cysteine-dependent or -independent cis-trans isomerization of maleylpyruvate to fumarylpyruvate.[2][3][4] The final step is the hydrolysis of fumarylpyruvate by Fumarylpyruvate hydrolase to produce fumarate and pyruvate.[5]
Quantitative Data on Key Enzymes
The kinetic properties of the core enzymes of the gentisate pathway have been characterized in several soil microorganisms. A summary of these kinetic parameters is presented below for comparative analysis.
Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Pseudomonas alcaligenes NCIB 9867 | Gentisate | 92 | 15.8 | - | 4.41 x 105 | [6] |
| Pseudomonas putida NCIB 9869 | Gentisate | 143 | 41.17 | - | 3.93 x 105 | [6] |
| Sphingomonas sp. Strain RW5 | Gentisate | 15 | 0.119 | - | 5.11 x 106 | [1] |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9 | 1.2 (mM·s⁻¹) | - | - | [7] |
Table 2: Kinetic Parameters of Maleylpyruvate Isomerase
| Organism | Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Corynebacterium glutamicum | Maleylpyruvate | Mycothiol | 148.4 | 1520 | [3] |
| Paenibacillus sp. Strain NyZ101 | Maleylpyruvate | L-cysteine | 19.5 | - | [2] |
| Paenibacillus sp. Strain NyZ101 | L-cysteine | - | 15.5 | - | [2] |
| Paenibacillus sp. Strain NyZ101 | Glutathione | - | 552 | - | [2] |
Table 3: Kinetic Parameters of Fumarylpyruvate Hydrolase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Pseudomonas alcaligenes | Fumarylpyruvate | - | - | [5] |
Regulation of the Gentisate Pathway
The expression of the genes encoding the gentisate pathway enzymes is tightly regulated to ensure efficient catabolism of aromatic substrates only when they are present. The regulatory mechanisms often involve transcriptional regulators that respond to the presence of pathway intermediates.
Gene Cluster Organization
The genes of the gentisate pathway are typically clustered together on the chromosome of soil bacteria. This co-localization facilitates their coordinated regulation.
In the Gram-positive soil bacterium Corynebacterium glutamicum, the gentisate catabolic genes are organized in a cluster that includes genes for the core pathway enzymes, a transporter, and a regulatory protein.[8] The genR gene encodes an IclR-type transcriptional regulator that controls the expression of the downstream operons.[9]
In the Gram-negative bacterium Pseudomonas sp. strain U2, the genes for naphthalene (B1677914) degradation via the gentisate pathway are organized in a nag gene cluster. This cluster includes genes for the conversion of naphthalene to salicylate (B1505791) and then to gentisate, followed by the core gentisate pathway enzymes.[10]
Burkholderia xenovorans LB400 possesses two identical mhb gene clusters encoding the gentisate pathway. These clusters include genes for a transporter (mhbT), a MarR-type transcriptional regulator (mhbR), and the core pathway enzymes.[11]
Experimental Protocols
The study of the gentisate pathway relies on a variety of experimental techniques to cultivate microorganisms, purify enzymes, and analyze metabolites.
Microbial Cultivation for Pathway Induction
To study the gentisate pathway, microorganisms are typically grown in a minimal salts medium with an aromatic substrate as the sole carbon and energy source to induce the expression of the catabolic genes.
Example Protocol:
-
Prepare a minimal salts medium (e.g., M9 medium).
-
Supplement the medium with a sterile solution of the aromatic substrate (e.g., 5 mM gentisate or 10 mM 3-hydroxybenzoate).
-
Inoculate the medium with the desired soil microorganism.
-
Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking until the mid- to late-exponential phase.
-
Harvest the cells by centrifugation for subsequent enzyme extraction or metabolite analysis.
Enzyme Purification
The purification of gentisate pathway enzymes is essential for their biochemical characterization. A general workflow for the purification of a His-tagged recombinant enzyme is outlined below.
Detailed Protocol for Gentisate 1,2-Dioxygenase Purification: A detailed protocol for the purification of Gentisate 1,2-dioxygenase from Pseudomonas alcaligenes involves steps such as ammonium (B1175870) sulfate (B86663) precipitation, and column chromatography using DEAE-Sepharose.[6]
Enzyme Assays
The activity of gentisate 1,2-dioxygenase is typically measured spectrophotometrically by monitoring the formation of maleylpyruvate at 330 nm.[1]
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 100 mM, pH 7.5) and a known concentration of gentisate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the increase in absorbance at 330 nm using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (ε330 = 13,400 M-1cm-1).
The activity of maleylpyruvate isomerase can be assayed by coupling the reaction with fumarylpyruvate hydrolase and monitoring the decrease in absorbance at 330 nm due to the consumption of maleylpyruvate.[2] Alternatively, the isomerization can be followed by observing a shift in the absorbance maximum from 330 nm (maleylpyruvate) to 345 nm (fumarylpyruvate) at pH 8.0.[4]
Protocol (Coupled Assay):
-
Prepare a reaction mixture containing buffer, maleylpyruvate, and an excess of purified fumarylpyruvate hydrolase.
-
Initiate the reaction by adding the maleylpyruvate isomerase-containing sample.
-
Monitor the decrease in absorbance at 330 nm.
The activity of fumarylpyruvate hydrolase is determined by measuring the decrease in absorbance at 340 nm corresponding to the hydrolysis of fumarylpyruvate.
Protocol:
-
Prepare a reaction mixture containing buffer and fumarylpyruvate.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of the intermediates of the gentisate pathway.
Intermediates like gentisate, maleylpyruvate, and fumarate can be separated and quantified by reverse-phase HPLC with UV detection.[12]
Example HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
-
Detection: UV detector at a wavelength suitable for the analytes (e.g., 210 nm for organic acids, or 330 nm for maleylpyruvate).
For GC-MS analysis, the non-volatile organic acid intermediates of the gentisate pathway require derivatization to increase their volatility. A common method is trimethylsilylation (TMS).[14]
General GC-MS Workflow for Metabolite Analysis:
-
Extraction: Extract metabolites from microbial cells or culture supernatant using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).
-
Derivatization: Evaporate the solvent and derivatize the dried extract, for example, by methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
-
Data Analysis: Identify and quantify the metabolites by comparing their mass spectra and retention times to those of authentic standards and spectral libraries.
Conclusion
The gentisate pathway represents a versatile and widespread strategy for the microbial degradation of aromatic compounds in soil environments. A thorough understanding of its enzymatic machinery, regulatory networks, and kinetic parameters is essential for harnessing its potential in various biotechnological applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of microbial aromatic catabolism. Further research into the diversity and evolution of this pathway in different soil ecosystems will undoubtedly uncover novel enzymes and regulatory mechanisms with significant scientific and industrial implications.
References
- 1. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Some Properties of Maleylpyruvate Hydrolase and Fumarylpyruvate Hydrolase from Pseudomonas alcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functional Identification of Novel Genes Involved in the Glutathione-Independent Gentisate Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GenR, an IclR-type regulator, activates and represses the transcription of gen genes involved in 3-hydroxybenzoate and gentisate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gene Cluster Encoding Steps in Conversion of Naphthalene to Gentisate in Pseudomonas sp. Strain U2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata - Google Patents [patents.google.com]
- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC–MS based targeted metabolic profiling identifies changes in the wheat metabolome following deoxynivalenol treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Gentisate Catabolic Pathway: A Technical Guide to its Bacterial Diversity and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Gentisic acid (2,5-dihydroxybenzoic acid) is a central intermediate in the aerobic degradation of a wide array of aromatic compounds, including salicylates, naphthalenes, and various xenobiotics. The microbial-led breakdown of these often-recalcitrant molecules is of significant interest for bioremediation, industrial biotechnology, and drug metabolism research. This in-depth technical guide explores the diversity of bacteria capable of metabolizing gentisate, details the core enzymatic steps and regulatory networks, and provides comprehensive experimental protocols for their study.
Diversity of Gentisate-Degrading Bacteria
A broad phylogenetic range of bacteria has been identified with the capacity to utilize gentisate as a carbon and energy source. These microorganisms are commonly isolated from soil and aquatic environments contaminated with aromatic compounds. The ability to degrade gentisate is not confined to a specific bacterial lineage, indicating a widespread and evolutionarily significant metabolic pathway. Key genera known to harbor gentisate-degrading species include Pseudomonas, Sphingomonas, Burkholderia, Corynebacterium, and Rhodococcus.[1][2][3] The phylum Proteobacteria, particularly the classes Gammaproteobacteria, Betaproteobacteria, and Alphaproteobacteria, is frequently represented among plastic-degrading microbes, many of which can process aromatic intermediates like gentisate.[4]
The Central Gentisate Degradation Pathway
The aerobic degradation of gentisate proceeds through a conserved pathway initiated by the ring-cleavage enzyme, gentisate 1,2-dioxygenase. This enzyme catalyzes the conversion of gentisate to maleylpyruvate (B1239739), which is then further metabolized to central metabolic intermediates.
The core steps of the gentisate pathway are as follows:
-
Ring Cleavage: Gentisate 1,2-dioxygenase (EC 1.13.11.4), an iron-containing enzyme, catalyzes the oxidative cleavage of the aromatic ring of gentisate between the carboxyl and adjacent hydroxyl group, yielding maleylpyruvate.[5][6]
-
Isomerization: Maleylpyruvate isomerase facilitates the conversion of maleylpyruvate to fumarylpyruvate. This isomerization can be either glutathione-dependent or independent, depending on the bacterial species.[1][2]
-
Hydrolysis: Fumarylpyruvate hydrolase cleaves fumarylpyruvate into fumarate (B1241708) and pyruvate, which are subsequently channeled into the Krebs cycle.[2][3]
A number of aromatic compounds are peripherally converted to gentisate before entering this central pathway. For instance, 3-hydroxybenzoate can be hydroxylated by 3-hydroxybenzoate 6-hydroxylase to form gentisate.[2][3]
Quantitative Data on Gentisate 1,2-Dioxygenases
The kinetic properties of gentisate 1,2-dioxygenase, the key enzyme in the pathway, have been characterized in several bacteria. These data provide insights into the efficiency and substrate specificity of the enzyme from different sources.
| Bacterial Species | Apparent Km (μM) for Gentisate | Vmax (U/mg) or kcat (s-1) | kcat/Km (s-1M-1) |
| Sphingomonas sp. strain RW5 | 15 | 0.119 U/mg | 5.11 x 106 |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | 92 ± 5 | - | 4.408 x 105 |
| Pseudomonas putida NCIB 9869 (P35X) | 143 ± 7 | - | 3.934 x 105 |
| Pseudarthrobacter phenanthrenivorans Sphe3 | 25.9 ± 4.4 | 60 ± 3.4 s-1 | 2.316 x 106 |
| Martelella strain AD-3 | 26.64 | 161.29 s-1 | - |
| Corynebacterium glutamicum | 130 | - | - |
Note: Data is compiled from multiple sources.[7][8][9][10] Direct comparison should be made with caution due to variations in experimental conditions.
Regulatory Control of the Gentisate Pathway
The expression of the genes encoding the gentisate catabolic enzymes is tightly regulated to ensure efficient carbon utilization and prevent the accumulation of toxic intermediates. Transcriptional regulators, often belonging to the MarR, LysR, and IclR-type families, play a crucial role in sensing the presence of gentisate or its precursors and modulating gene expression accordingly.[11][12]
In Comamonas testosteroni, a MarR-type transcriptional regulator, GenR, has been identified. The expression of the gentisate pathway genes is induced by gentisate, 3-hydroxybenzoate, and interestingly, by benzoyl-CoA, an intermediate of benzoate (B1203000) degradation.[11] This highlights a sophisticated regulatory network that integrates different aromatic degradation pathways.
Experimental Protocols
Isolation of Gentisate-Degrading Bacteria
This protocol describes a method for the enrichment and isolation of bacteria capable of utilizing gentisate as a sole source of carbon and energy.
1. Enrichment Culture:
-
Medium: Prepare a minimal salts medium (MSM) with the following composition per liter: 14.0 g of Na₂HPO₄·12H₂O, 2.0 g of KH₂PO₄, 0.5 g of (NH₄)₂SO₄, 0.1 g of MgCl₂·6H₂O, 50 mg of Ca(NO₃)₂·4H₂O, 20 mg of Fe₂NH₄-citrate, and 0.1 ml of a trace element solution.[7]
-
Carbon Source: Supplement the MSM with gentisate to a final concentration of 1-5 mM.
-
Inoculum: Inoculate the medium with a sample from a suitable environment (e.g., soil contaminated with aromatic compounds, industrial wastewater).
-
Incubation: Incubate the culture at 30°C on a rotary shaker (160 rpm).[7]
2. Isolation of Pure Cultures:
-
After several rounds of subculturing in the enrichment medium, spread serial dilutions of the culture onto MSM agar (B569324) plates containing gentisate as the sole carbon source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
Streak individual colonies onto fresh MSM-gentisate agar plates to obtain pure cultures.
3. Identification:
-
Identify the isolated strains using 16S rRNA gene sequencing and comparison with databases.[13]
Assay of Gentisate 1,2-Dioxygenase Activity
This spectrophotometric assay measures the activity of gentisate 1,2-dioxygenase by monitoring the formation of its product, maleylpyruvate.
1. Preparation of Cell-Free Extract:
-
Grow the bacterial culture in a suitable medium (e.g., Luria-Bertani broth or MSM with an inducer like 3-hydroxybenzoate) to the mid-exponential phase.[8]
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).[7]
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
2. Enzyme Assay:
-
The reaction mixture (e.g., 3 ml) should contain 0.1 M phosphate (B84403) buffer (pH 7.4) and 0.33 mM gentisate.[8]
-
Initiate the reaction by adding an appropriate amount of the cell-free extract.
-
Monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.[7][8]
-
The molar extinction coefficient for maleylpyruvate is approximately 10,200 M⁻¹cm⁻¹.[7]
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the specified conditions.[8]
Analytical Determination of Gentisate
High-performance liquid chromatography (HPLC) is a sensitive and accurate method for the quantification of gentisate in various samples.
1. Sample Preparation:
-
For liquid samples (e.g., culture supernatants), filter through a 0.22 µm membrane filter to remove cells and particulate matter.
-
For solid samples, perform a suitable extraction procedure (e.g., with methanol (B129727) or another appropriate solvent).
2. HPLC Conditions:
-
A variety of HPLC methods can be employed. A common approach uses a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile).[14][15]
-
Detection is typically performed using a UV detector at a wavelength where gentisate has a strong absorbance.
-
Quantification is achieved by comparing the peak area of the sample to a standard curve prepared with known concentrations of gentisate.
Visualizing the Molecular Landscape
To better understand the interconnectedness of the pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The central gentisate degradation pathway and its convergence from various peripheral pathways.
Caption: A generalized workflow for the isolation and characterization of gentisate-degrading bacteria.
Caption: A simplified model of the transcriptional regulation of the gentisate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phylogenetic Distribution of Plastic-Degrading Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and mutagenic analysis of GDOsp, a gentisate 1,2-dioxygenase from Silicibacter Pomeroyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water [frontiersin.org]
- 14. helixchrom.com [helixchrom.com]
- 15. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 2,5-Dihydroxybenzoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, is a key intermediate in the biosynthesis of various natural products, including certain aminoglycoside and polyketide antibiotics. Its enzymatic synthesis is of significant interest for the development of novel therapeutics and for the elucidation of biosynthetic pathways. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the presumed gentisate-CoA ligase (AsgA) from the salmycin biosynthetic pathway. While direct characterization of this specific enzyme is not extensively documented in publicly available literature, the following protocols are based on established methods for similar acyl-CoA ligases and provide a robust framework for its production and characterization.
Biosynthetic Pathway
The enzymatic synthesis of this compound is catalyzed by a gentisate-CoA ligase. This enzyme activates 2,5-dihydroxybenzoic acid (gentisate) by ligating it to Coenzyme A (CoA) in an ATP-dependent manner. This activated thioester can then be utilized by downstream enzymes in a biosynthetic pathway, such as in the formation of salmycin.
Caption: Enzymatic activation of gentisate to this compound.
Experimental Protocols
The following sections provide detailed protocols for the cloning, expression, purification, and activity assessment of a putative gentisate-CoA ligase.
This protocol describes the general steps for cloning the asgA gene from a Streptomyces species and expressing it as a His-tagged protein in a suitable host.
Caption: Workflow for cloning and expressing the target enzyme.
Protocol 2.1.1: Gene Amplification and Cloning
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the desired Streptomyces strain known to produce metabolites derived from this compound.
-
Primer Design: Design forward and reverse primers for the amplification of the putative asgA gene. Incorporate restriction sites compatible with the chosen expression vector (e.g., pET series for N-terminal His-tagging).
-
PCR Amplification: Perform PCR using the designed primers and Streptomyces genomic DNA as a template. Optimize annealing temperature and extension time based on the primer and gene characteristics.
-
Vector and Insert Preparation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested asgA gene into the prepared expression vector.
-
Transformation and Selection: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for positive clones on appropriate antibiotic-containing media.
-
Sequence Verification: Isolate plasmid DNA from positive clones and verify the sequence of the inserted gene.
Protocol 2.1.2: Protein Expression
-
Transformation: Transform the sequence-verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed expression strain and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
This protocol outlines the purification of the recombinant His-tagged enzyme using immobilized metal affinity chromatography (IMAC).
Caption: General workflow for His-tagged protein purification.
Protocol 2.2.1: Purification Steps
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC Binding: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or other IMAC resin column.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and determine the protein concentration.
Two common methods for assaying acyl-CoA ligase activity are presented below.
Protocol 2.3.1: Spectrophotometric Assay
This continuous assay monitors the formation of the thioester bond, which often results in an increased absorbance at a specific wavelength. The exact wavelength for this compound will need to be determined experimentally by scanning the UV-Vis spectrum of the product.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.5-8.0)
-
5 mM ATP
-
10 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.5 mM 2,5-dihydroxybenzoic acid
-
-
Initiation: Start the reaction by adding the purified enzyme to the reaction mixture.
-
Measurement: Immediately monitor the increase in absorbance at the predetermined wavelength (a starting point could be around 330-360 nm, typical for aromatic thioesters) over time using a spectrophotometer.
-
Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of this compound.
Protocol 2.3.2: DTNB (Ellman's Reagent) Endpoint Assay
This assay quantifies the consumption of the free thiol group of Coenzyme A.[1]
-
Enzymatic Reaction: Set up the enzymatic reaction as described in Protocol 2.3.1 in a microcentrifuge tube and incubate for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
DTNB Reaction: Add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the quenched reaction mixture.
-
Measurement: Measure the absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Quantification: Determine the amount of unreacted CoA from a standard curve of known CoA concentrations. The amount of CoA consumed is directly proportional to the amount of this compound formed.
Data Presentation
Quantitative data from the characterization of the gentisate-CoA ligase should be summarized in tables for clarity and comparison.
Table 1: Purification of Gentisate-CoA Ligase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 1 | |||
| IMAC Eluate | |||||
| Dialyzed Enzyme |
One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under standard assay conditions.
Table 2: Kinetic Parameters of Gentisate-CoA Ligase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2,5-Dihydroxybenzoic Acid | ||||
| Coenzyme A | ||||
| ATP |
These tables should be populated with experimentally determined values.
Concluding Remarks
The protocols provided offer a comprehensive guide for the enzymatic synthesis and characterization of this compound. Given the limited specific information on the presumed gentisate-CoA ligase (AsgA), these methods serve as a starting point and may require optimization for the specific enzyme and experimental conditions. Successful implementation of these protocols will enable researchers to produce this important biosynthetic intermediate for further studies in drug discovery and metabolic engineering.
References
Application Notes and Protocols for the Chemical Synthesis of Gentisyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisyl-CoA is a key intermediate in the biosynthesis of various natural products and plays a role in the metabolism of certain aromatic compounds. Access to synthetic gentisyl-CoA is crucial for biochemical assays, enzyme characterization, and metabolic engineering studies. This document provides a detailed, hypothetical chemical synthesis protocol for gentisyl-CoA, starting from gentisic acid. The proposed route involves the protection of the phenolic hydroxyl groups, activation of the carboxylic acid, coupling with coenzyme A, and subsequent deprotection and purification. This protocol is designed to be a practical guide for researchers in synthetic and chemical biology.
Introduction
The synthesis of acyl-CoA thioesters is a fundamental requirement for studying a wide range of biological processes. While enzymatic methods are often employed, chemical synthesis provides a versatile alternative, allowing for the production of non-natural analogs and isotopically labeled standards. Gentisic acid, a dihydroxybenzoic acid, presents a synthetic challenge due to its multiple reactive functional groups. The protocol outlined below addresses these challenges through a multi-step synthetic strategy.
Proposed Chemical Synthesis Workflow
The proposed synthesis of gentisyl-CoA from gentisic acid is a four-step process followed by purification and analysis. The workflow involves:
-
Protection: The two phenolic hydroxyl groups of gentisic acid are protected to prevent side reactions.
-
Activation: The carboxylic acid moiety of the protected gentisic acid is activated to facilitate nucleophilic attack by the thiol group of coenzyme A.
-
Coupling: The activated species is reacted with coenzyme A to form the thioester bond.
-
Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, gentisyl-CoA.
A diagram illustrating this workflow is provided below.
Caption: Proposed chemical synthesis workflow for gentisyl-CoA.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Gentisic acid | Sigma-Aldrich | ≥98% |
| Acetic anhydride | Fisher Scientific | ACS Grade |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Isobutyl chloroformate | Acros Organics | 98% |
| N-Methylmorpholine | Sigma-Aldrich | 99% |
| Coenzyme A (Lithium salt) | Sigma-Aldrich | ≥90% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Lithium hydroxide (B78521) (LiOH) | Sigma-Aldrich | ACS Reagent |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Formic acid | Fisher Scientific | Optima™ LC/MS Grade |
| Triethylammonium acetate (B1210297) (TEAA) buffer | Prepared in-house | --- |
Protocol 1: Synthesis of Di-O-acetylgentisic Acid (Protection)
-
Dissolve gentisic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-O-acetylgentisic acid.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Gentisyl-CoA (Activation, Coupling, and Deprotection)
A. Activation and Coupling
-
Dissolve the purified di-O-acetylgentisic acid (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -15 °C (e.g., using a dry ice/acetonitrile bath).
-
Add N-methylmorpholine (1.5 eq) and stir for 5 minutes.
-
Add isobutyl chloroformate (1.5 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt (1.0 eq) in a minimal amount of cold water and add cold THF to create a 1:1 (v/v) aqueous THF solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture via a cannula.
-
Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.
B. Deprotection
-
Cool the reaction mixture to 0 °C.
-
Adjust the pH to approximately 11-12 by the slow addition of 1 M LiOH.
-
Stir the mixture at 0 °C for 1-2 hours to facilitate the hydrolysis of the acetyl protecting groups.
-
Neutralize the reaction mixture to pH 6.5-7.0 with a dilute acid (e.g., 0.1 M HCl).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Freeze-dry the remaining aqueous solution to obtain the crude gentisyl-CoA.
Protocol 3: Purification of Gentisyl-CoA by HPLC
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (hold)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 310 nm (characteristic for gentisyl moiety).
-
Procedure:
-
Dissolve the crude, lyophilized gentisyl-CoA in a small volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the major peak absorbing at both 260 nm and 310 nm.
-
Pool the relevant fractions and lyophilize to obtain pure gentisyl-CoA.
-
Data Presentation
Table 1: Hypothetical Yields and Purity
| Step | Product | Starting Material | Theoretical Yield (mg) | Actual Yield (mg) | % Yield | Purity (by HPLC) |
| 1 | Di-O-acetylgentisic acid | Gentisic acid (100 mg) | 154 | 120 | 78% | >95% |
| 2-4 | Crude Gentisyl-CoA | Di-O-acetylgentisic acid (100 mg) | 408 | ~180 (crude) | ~44% (crude) | N/A |
| 5 | Purified Gentisyl-CoA | Crude Gentisyl-CoA (~180 mg) | N/A | 65 | ~36% (from crude) | >98% |
Note: Yields are hypothetical and will vary based on experimental conditions and scale.
Table 2: Characterization Data for Gentisyl-CoA
| Analysis | Expected Result |
| HPLC Retention Time | Dependent on the specific HPLC system and conditions. A distinct peak should be observed. |
| UV-Vis Spectroscopy | λmax ≈ 260 nm (from adenine moiety of CoA) and a secondary peak around 310-330 nm (from the gentisyl moiety). |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z ≈ 904.1. The exact mass should be calculated based on the elemental composition. |
Troubleshooting
-
Low yield in protection step: Ensure anhydrous conditions. Pyridine should be dry and the reaction protected from atmospheric moisture.
-
Incomplete coupling reaction: Ensure the mixed anhydride is formed efficiently at low temperature before adding the Coenzyme A solution. The Coenzyme A should be of high quality.
-
Multiple peaks in HPLC purification: This could be due to unreacted starting materials, side products, or degradation of the gentisyl-CoA. Optimize collection of the main peak and consider re-purification if necessary.
-
Product degradation: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH. Store the purified product as a lyophilized powder at -80 °C and prepare fresh solutions for experiments.
Conclusion
This document provides a comprehensive, albeit hypothetical, protocol for the chemical synthesis of gentisyl-CoA. By following these detailed steps for protection, activation, coupling, deprotection, and purification, researchers can produce this valuable biochemical reagent in the laboratory. The provided data tables and troubleshooting guide should further aid in the successful synthesis and characterization of gentisyl-CoA for various research applications.
Application Note and Protocol for the Purification of 2,5-Dihydroxybenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, is a key intermediate in the biosynthesis of various natural products and plays a role in the degradation of aromatic compounds. Its purification is essential for enzymatic assays, structural studies, and the development of novel therapeutics. This document provides a detailed protocol for the purification of this compound, addressing its inherent instability and providing methods for its characterization. The protocol is designed to be adaptable for both enzymatic and chemical synthesis reaction mixtures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its precursor, 2,5-dihydroxybenzoic acid (gentisic acid), is fundamental to developing a successful purification strategy.
| Property | 2,5-Dihydroxybenzoic Acid | This compound (Estimated) | Reference |
| Molecular Weight | 154.12 g/mol | ~921.6 g/mol | |
| Synonyms | Gentisic acid | Gentisyl-CoA | [1] |
| Appearance | White to light beige crystalline powder | Likely a pale-colored solid in lyophilized form | |
| Solubility | Soluble in water and alcohols | Expected to be soluble in aqueous buffers | |
| pKa (of precursor) | pKa1 = 2.97, pKa2 = 10.5 | The phenolic hydroxyl groups will have similar pKa values. | |
| Stability | Stable in boiling water | Prone to spontaneous hydrolysis.[1] |
Purification Protocol
This protocol employs a two-step process involving solid-phase extraction (SPE) for initial cleanup and sample concentration, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification. Due to the reported instability of gentisyl-CoA, all steps should be performed on ice or at 4°C whenever possible, and acidic conditions should be maintained to minimize hydrolysis.
I. Solid-Phase Extraction (SPE)
This initial step is designed to remove salts, enzymes (in the case of enzymatic synthesis), and other polar impurities from the crude reaction mixture.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water
-
0.1% (v/v) TFA in methanol
-
Vacuum manifold or syringe for SPE
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of 0.1% TFA in methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 10 mL of 0.1% TFA in deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Acidify the crude synthesis reaction mixture to a pH of approximately 3 with a final concentration of 0.1% TFA.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated protein or particulates.
-
Slowly load the supernatant onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of 0.1% TFA in deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 0.1% TFA in methanol. Collect the eluate in a clean tube.
-
-
Solvent Evaporation:
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator. It is crucial to avoid excessive heat.
-
II. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This step provides high-resolution separation of this compound from remaining impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical or semi-preparative column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Lyophilizer
Methodology:
-
Sample Preparation:
-
Reconstitute the dried eluate from the SPE step in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA) and a secondary wavelength around 310-330 nm (for the gentisyl moiety).
-
Flow Rate: 1 mL/min (analytical) or adjusted for semi-preparative.
-
Injection Volume: 20-100 µL (analytical) or scaled up for semi-preparative.
-
Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The exact gradient may need to be optimized based on the specific column and system.[1]
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the peak corresponding to this compound. The retention time will need to be determined by running an analytical separation first. Based on similar compounds, it is expected to elute before more hydrophobic unreacted precursors.
-
-
Post-Purification Processing:
-
Immediately freeze the collected fractions containing the purified product in liquid nitrogen.
-
Lyophilize the frozen fractions to obtain the purified this compound as a powder.
-
Store the lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Diagrams
Caption: Workflow for the purification of this compound.
Analytical Characterization
The purity and identity of the final product should be confirmed by analytical methods.
| Technique | Purpose | Expected Results |
| Analytical RP-HPLC | Purity assessment | A single major peak at the expected retention time. |
| LC-MS/MS | Identity confirmation | A parent ion corresponding to the mass of this compound and characteristic fragment ions (e.g., neutral loss of the phosphopantetheine moiety). |
| UV-Vis Spectroscopy | Confirmation of aromatic moiety | Absorbance maxima characteristic of the dihydroxybenzoyl and adenine rings. |
Conclusion
This protocol provides a comprehensive approach for the purification of this compound. The combination of solid-phase extraction and reversed-phase HPLC, along with careful handling to mitigate instability, should yield a highly purified product suitable for a range of research applications. It is recommended to perform small-scale pilot purifications to optimize conditions before proceeding with larger quantities.
References
Application Note: HPLC Analysis of 2,5-Dihydroxybenzoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, is an important intermediate in the microbial metabolism of aromatic compounds. It is formed through the activation of 2,5-dihydroxybenzoic acid (gentisic acid) and is a key substrate in the benzoyl-CoA degradation pathway. Accurate quantification of this compound is crucial for studying metabolic fluxes, enzyme kinetics, and for the development of novel therapeutic agents targeting these pathways. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of acyl-CoAs from cellular samples. Optimization may be required depending on the specific sample matrix.
a. Reagents and Materials:
-
Ice-cold 10% (w/v) Perchloric Acid (PCA) or 1 M Formic Acid
-
Ice-cold Phosphate (B84403) Buffered Saline (PBS)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C and >12,000 x g
-
Syringe filters (0.22 µm, PVDF or nylon)
b. Protocol for Cultured Cells:
-
Aspirate the culture medium from the cell culture plate on ice.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 10% PCA to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the samples at -80°C until analysis. It is recommended to analyze the samples as soon as possible as acyl-CoAs can be unstable.
HPLC Method
This method is based on reversed-phase chromatography, which is suitable for the separation of acyl-CoA thioesters.
a. Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
b. Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Note: The use of an acidic mobile phase helps to ensure the analyte is in a single protonation state.
c. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 260 nm and 330 nm |
| Run Time | 25 minutes |
d. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Note: Detection at 260 nm is for the adenine (B156593) moiety of Coenzyme A, providing a universal signal for all CoA thioesters. Detection at 330 nm is near the absorption maximum of 2,5-dihydroxybenzoic acid (gentisic acid) and provides selectivity for this compound.[1][2]
Data Presentation
Quantitative analysis should be performed by creating a standard curve with known concentrations of this compound. The following tables represent example data for a typical calibration curve and sample analysis.
Table 1: Example Calibration Curve Data for this compound
| Concentration (µM) | Peak Area (mAU*s at 260 nm) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,900 |
| 25.0 | 379,500 |
| 50.0 | 758,800 |
| 100.0 | 1,521,000 |
Table 2: Example Quantitative Analysis of a Prepared Sample
| Sample ID | Retention Time (min) | Peak Area (mAU*s at 260 nm) | Calculated Concentration (µM) |
| Control_1 | 12.5 | 45,600 | 3.0 |
| Treated_1 | 12.5 | 114,200 | 7.5 |
Visualizations
Biochemical Pathway
The formation of this compound is a key step in the aerobic degradation of benzoate (B1203000) in some bacteria. The pathway involves the initial activation of benzoate to benzoyl-CoA, followed by a series of enzymatic reactions.
Caption: Simplified pathway of benzoate metabolism and this compound formation.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted below, from sample collection to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: Quantification of 2,5-dihydroxybenzoyl-CoA using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,5-dihydroxybenzoyl-CoA in biological matrices. This method is proposed as a robust analytical tool for researchers investigating metabolic pathways involving aromatic compounds, particularly the anaerobic degradation of benzoate (B1203000) and related molecules. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. While this method is based on established principles for the analysis of similar acyl-CoA compounds, it should be validated by the end-user for their specific application.
Introduction
This compound is a key intermediate in the anaerobic metabolism of aromatic compounds, a pathway of significant interest in microbiology and biotechnology. The accurate quantification of this metabolite is crucial for understanding the kinetics and regulation of these pathways. This application note outlines a detailed protocol for a selective and sensitive LC-MS/MS method designed for the reliable measurement of this compound in complex biological samples. The methodology is based on established techniques for the analysis of acyl-CoA thioesters and related phenolic compounds.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of acyl-CoAs from cellular or tissue samples. Optimization may be required depending on the specific sample matrix.
Materials:
-
Cold Methanol (B129727) (-20°C)
-
Cold Acetonitrile (-20°C)
-
5% (w/v) Sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar acyl-CoA not present in the sample)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
For cultured cells, rapidly quench metabolism by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of cold (-20°C) 80% methanol per million cells.
-
For tissue samples, flash-freeze the tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold extraction solvent containing 80% methanol and 20% water.
-
Add the internal standard solution to the sample homogenate at a known concentration.
-
Incubate the samples at -20°C for at least 60 minutes to allow for protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 98% Water, 2% Acetonitrile with 5 mM Ammonium Formate, pH 8.2 |
| Mobile Phase B | 98% Acetonitrile, 2% Water with 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-80% B; 10-12 min: 80% B; 12-12.1 min: 80-2% B; 12.1-15 min: 2% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined empirically (estimated m/z for [M-H]⁻ of this compound) |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion (characteristic fragments of the CoA moiety and the 2,5-dihydroxybenzoyl moiety) |
| Collision Energy | To be optimized for the specific Q1/Q3 transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Note: The precursor and product ions for this compound need to be determined by infusing a standard of the compound into the mass spectrometer. The molecular weight of 2,5-dihydroxybenzoic acid is 154.12 g/mol and Coenzyme A is 767.53 g/mol . The CoA ester would lose a water molecule upon formation. Therefore, the estimated monoisotopic mass of this compound is approximately 903.1 g/mol . The precursor ion in negative mode would be the [M-H]⁻ ion.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Calibration curves should be constructed using a series of known concentrations of this compound standards.
Table 1: Linearity and Range of the Method
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | User Determined | >0.99 | User Determined | User Determined |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | Low | User Determined | <15% | 85-115% |
| Medium | User Determined | <15% | 85-115% | |
| High | User Determined | <15% | 85-115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Anaerobic Benzoyl-CoA Degradation Pathway
Benzoyl-CoA is a central intermediate in the anaerobic degradation of a variety of aromatic compounds.[1][2][3] The pathway involves the activation of aromatic acids to their corresponding CoA thioesters, followed by reductive dearomatization and subsequent ring cleavage.[4][5]
Caption: Simplified overview of the anaerobic benzoyl-CoA degradation pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cloning and Expression of Gentisate-CoA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisate-CoA ligase is a key enzyme in the microbial degradation of gentisate, a dihydroxybenzoate intermediate in the catabolism of various aromatic compounds. This enzyme catalyzes the activation of gentisate to gentisyl-CoA, which is a crucial step for its further metabolism. The study of gentisate-CoA ligase is of significant interest for bioremediation, biocatalysis, and as a potential target for drug development.
These application notes provide a comprehensive set of protocols for the cloning, expression, and purification of a putative gentisate-CoA ligase from a bacterial source. The methodologies are based on established techniques for analogous aromatic acid-CoA ligases and are intended to serve as a detailed guide for researchers.
Data Presentation
Table 1: Characteristics of Selected Aromatic Acid-CoA Ligases
To provide a comparative context for the expected properties of a putative gentisate-CoA ligase, the following table summarizes the characteristics of several well-studied analogous enzymes.
| Enzyme Name | Source Organism | Substrate(s) | Expression System | Purification Method | Specific Activity | Reference |
| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate | E. coli | Ammonium Sulfate Precipitation | Not Specified | [1] |
| Phenylacetate-CoA Ligase | Penicillium chrysogenum | Phenylacetic acid, medium- and long-chain fatty acids | E. coli | Not Specified | 129.5 ± 3.026 pmol/min/mg | [2] |
| 4-Coumarate:CoA Ligase | Selaginella moellendorffii | p-coumaric acid, caffeic acid, ferulic acid | E. coli BL21 (DE3) | Not Specified | Not Specified | [3] |
| Malate-CoA Ligase | Aureobasidium pullulans | Malate, oxalate, butyrate | E. coli BL21 (DE3) | Ni-NTA Chromatography | Not Specified | [4] |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate, 2-aminobenzoate | Not Specified | Not Specified | 16.5 µmol/min/mg (with benzoate) | [1] |
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for cloning, expression, and characterization of gentisate-CoA ligase.
Enzymatic Reaction of Gentisate-CoA Ligase
Caption: Enzymatic reaction catalyzed by gentisate-CoA ligase.
Experimental Protocols
Note: The following protocols are generalized for a putative bacterial gentisate-CoA ligase. Optimization may be required for specific gene sequences and expression systems.
Protocol 1: Gene Cloning of Putative Gentisate-CoA Ligase
1.1. Identification of a Putative Gentisate-CoA Ligase Gene: A putative gentisate-CoA ligase gene can be identified from bacterial genomes known to have a gentisate catabolic pathway, such as Burkholderia xenovorans LB400. Look for genes annotated as "acyl-CoA synthetase" or "ligase" within or near the gentisate 1,2-dioxygenase gene cluster. For this protocol, we will use a hypothetical gene sequence.
1.2. Primer Design: Design forward and reverse primers to amplify the entire open reading frame of the putative gentisate-CoA ligase gene. Incorporate restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector. An N-terminal His-tag can be included in the forward primer.
-
Forward Primer (with NdeI and His-tag): 5'- GATATCATATGCATCATCATCATCATCAC...[start of gene] -3'
-
Reverse Primer (with XhoI): 5'- GCTAGCTCGAGTTA...[reverse complement of end of gene] -3'
1.3. PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gentisate-CoA ligase gene from the genomic DNA of the source organism.
| Component | Volume (µL) | Final Concentration |
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 0.2 mM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Template DNA (50 ng/µL) | 1 | 1 ng/µL |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-free water | to 50 | - |
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1-2 minutes (depending on gene length)
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
1.4. Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit according to the manufacturer's instructions. Verify the size of the product on a 1% agarose (B213101) gel.
1.5. Restriction Digestion: Digest both the purified PCR product and the pET expression vector (e.g., pET-28a) with NdeI and XhoI restriction enzymes.
1.6. Ligation: Ligate the digested insert and vector using T4 DNA ligase. Use a molar ratio of insert to vector of 3:1.
1.7. Transformation: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) and plate on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).
1.8. Colony Screening: Screen colonies by colony PCR and confirm the presence and correct orientation of the insert by Sanger sequencing.
Protocol 2: Expression of Recombinant Gentisate-CoA Ligase
2.1. Transformation into Expression Host: Transform the sequence-verified plasmid into a competent expression strain of E. coli, such as BL21(DE3).
2.2. Expression Trial:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Protocol 3: Purification of Recombinant Gentisate-CoA Ligase
3.1. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged gentisate-CoA ligase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE.
3.3. Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
Protocol 4: Enzymatic Assay for Gentisate-CoA Ligase Activity
4.1. Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
5 mM MgCl2
-
2 mM ATP
-
0.5 mM Coenzyme A
-
1 mM Gentisate
4.2. Assay Procedure:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified gentisate-CoA ligase.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.
-
Analyze the formation of gentisyl-CoA by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Quantify the product using a standard curve of a commercially available or synthesized aromatic-CoA thioester.
4.3. Determination of Kinetic Parameters: Vary the concentration of one substrate while keeping the others at saturating concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
References
- 1. uniprot.org [uniprot.org]
- 2. Gentisate 1,2-dioxygenase, in the third naphthalene catabolic gene cluster of Polaromonas naphthalenivorans CJ2, has a role in naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substrate Feeding Studies with 2,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a key intermediate in the microbial degradation of various aromatic compounds and a precursor in the biosynthesis of certain natural products.[1] It is also recognized as a metabolite in plants and mammals, with potential applications in drug development due to its various biological activities.[2][3][4] Substrate feeding studies utilizing 2,5-dihydroxybenzoate (B8804636), particularly isotopically labeled forms, are crucial for elucidating biosynthetic pathways, understanding metabolic fluxes, and engineering novel biocatalysts. These notes provide detailed protocols for conducting such studies, focusing on the enzymatic analysis of 2,5-dihydroxybenzoate and its application in microbial feeding experiments.
Data Presentation: Enzyme Kinetics
The enzymatic transformation of 2,5-dihydroxybenzoate is a critical aspect of its metabolic fate. The most well-characterized enzyme is gentisate 1,2-dioxygenase, which catalyzes the ring cleavage of gentisate.[5] The kinetic parameters of this enzyme from various microbial sources are summarized below.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat/Km (s-1M-1 x 104) | Optimal pH |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | Gentisate | 92 ± 5 | - | - | 8.0 |
| Pseudomonas putida NCIB 9869 (P35X) | Gentisate | 143 ± 7 | - | - | 8.0 |
| Sphingomonas sp. Strain RW5 | Gentisate | 15 | 0.119 | 511 | - |
| Sphingomonas sp. Strain RW5 | 3,6-Dichlorogentisate | 754 | 0.204 | 20 | - |
| Silicibacter pomeroyi (GDOsp) | Gentisate | 12 ± 3 | - | 24 ± 7 | 7.5 |
Data compiled from references[5][6][7].
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Gentisate 1,2-Dioxygenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of gentisate 1,2-dioxygenase by monitoring the formation of maleylpyruvate (B1239739).
Materials:
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4-8.0)
-
2,5-Dihydroxybenzoic acid (gentisate) stock solution (e.g., 10 mM in water)
-
Purified gentisate 1,2-dioxygenase or cell-free extract
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a 3 mL reaction mixture in a cuvette containing 0.1 M phosphate buffer (pH adjusted to the optimum for the specific enzyme).
-
Add the gentisate stock solution to a final concentration of 0.33 mM.[6]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 23-25°C).[5][6]
-
Initiate the reaction by adding a known amount of enzyme or cell-free extract to the cuvette.
-
Immediately start monitoring the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.[5][6]
-
Record the absorbance change over time for a period where the reaction rate is linear.
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate, which is 10,800 M-1cm-1.[6] One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute under the specified conditions.[6]
For Kinetic Studies:
-
Vary the concentration of gentisate (e.g., from 2 to 1000 µM) while keeping the enzyme concentration constant.[6]
-
Measure the initial reaction rates at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software package.[5][8]
Protocol 2: Substrate Feeding Study with Isotopically Labeled 2,5-Dihydroxybenzoate in a Microbial Culture
This protocol provides a general framework for a substrate feeding experiment to trace the metabolic fate of 2,5-dihydroxybenzoate in a microbial culture using an isotopically labeled precursor (e.g., 13C-labeled 2,5-dihydroxybenzoate).
Materials:
-
Microorganism of interest
-
Appropriate growth medium
-
Unlabeled 2,5-dihydroxybenzoic acid
-
Isotopically labeled 2,5-dihydroxybenzoic acid (e.g., 13C7-2,5-dihydroxybenzoic acid)
-
Sterile water or appropriate solvent for substrate stock solutions
-
Shaking incubator
-
Centrifuge
-
Solvents for metabolite extraction (e.g., methanol, ethyl acetate)
-
LC-MS/MS system
Procedure:
1. Preparation of Precursor Stock Solutions:
- Prepare a stock solution of unlabeled 2,5-dihydroxybenzoic acid (e.g., 100 mM in sterile water or a suitable solvent).
- Prepare a stock solution of the isotopically labeled 2,5-dihydroxybenzoic acid at the same concentration. The synthesis of labeled compounds can be complex; commercially available standards are recommended where possible.[3]
2. Microbial Culture and Substrate Feeding:
- Inoculate the microorganism into its optimal growth medium in a shake flask.[9]
- Grow the culture under optimal conditions (temperature, shaking speed) to a specific growth phase (e.g., mid-logarithmic phase).[9]
- Add the labeled 2,5-dihydroxybenzoate stock solution to the culture to a final concentration that is not toxic to the cells (preliminary toxicity tests are recommended).[9] A typical starting concentration might be in the range of 0.5 to 4 g/L.[9]
- As a control, set up a parallel culture fed with an equivalent amount of unlabeled 2,5-dihydroxybenzoate.
- Continue the incubation and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the uptake of the precursor and the formation of labeled metabolites.[9]
3. Sample Processing and Metabolite Extraction:
- At each time point, harvest the cells by centrifugation.
- Separate the supernatant (spent medium) and the cell pellet.
- Quench the metabolism of the cell pellet rapidly, for example, by flash-freezing in liquid nitrogen.
- Extract intracellular metabolites from the cell pellet using a suitable solvent system (e.g., cold methanol).
- Extract extracellular metabolites from the supernatant, for example, by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification.
4. Analysis of Labeled Metabolites by LC-MS/MS:
- Analyze the intracellular and extracellular extracts using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.
- Develop an HPLC method to separate 2,5-dihydroxybenzoate and its potential metabolites. A reversed-phase C18 or a mixed-mode column can be effective for separating dihydroxybenzoic acid isomers and related compounds.[2][10]
- Use the mass spectrometer to detect the mass shift corresponding to the isotopic label in the parent compound and any downstream metabolites. This will confirm the incorporation of the fed substrate into the biosynthetic pathway.
- Tandem mass spectrometry (MS/MS) can be used to fragment the labeled metabolites, providing further structural information and confirming the position of the label.
Visualizations
Biosynthetic Pathway Diagram
Caption: The microbial degradation pathway of 2,5-dihydroxybenzoate (gentisate).
Experimental Workflow Diagram
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. helixchrom.com [helixchrom.com]
- 3. scbt.com [scbt.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and mutagenic analysis of GDOsp, a gentisate 1,2-dioxygenase from Silicibacter Pomeroyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 [frontiersin.org]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
Application Notes and Protocols for 2,5-Dihydroxybenzoyl-CoA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoyl-CoA, also known as gentisyl-CoA, is an activated acyl-thioester intermediate crucial in the anaerobic metabolism of certain aromatic compounds. Its proper handling and the stability of its solutions are vital for accurate and reproducible experimental results. These application notes provide detailed information on the handling, stability, and relevant experimental protocols for this compound solutions.
Chemical Properties
This compound is formed from the reaction of 2,5-dihydroxybenzoic acid (gentisic acid) and Coenzyme A (CoA). At a physiological pH of approximately 7.3, it exists predominantly as an acyl-CoA(4−) species, with deprotonation of the phosphate (B84403) and diphosphate (B83284) hydroxyl groups.[1]
Table 1: Chemical Properties of 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Melting Point | 199.5 °C | [2] |
| Solubility in Water | 5.0 mg/mL at 5 °C | [2] |
| Appearance | Light yellow crystals | [2] |
Stability of this compound Solutions
The stability of this compound solutions is influenced by factors such as pH, temperature, and light exposure. The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions.
Table 2: Indicative Stability of Benzoyl-CoA Solutions at Different Temperatures (pH 7.0)
| Temperature | Half-life (t½) | Notes |
| -80°C | Months to Years | Recommended for long-term storage. |
| -20°C | Weeks to Months | Suitable for short to medium-term storage. |
| 4°C | Days | Significant degradation can occur. |
| 25°C (Room Temp) | Hours | Prone to rapid hydrolysis. |
Table 3: Indicative pH Stability of Benzoyl-CoA Solutions at 25°C
| pH | Relative Stability | Primary Degradation Pathway |
| < 4.0 | Relatively Stable | Acid-catalyzed hydrolysis |
| 4.0 - 6.5 | Moderately Stable | Spontaneous and enzyme-catalyzed hydrolysis |
| > 7.0 | Unstable | Base-catalyzed hydrolysis of the thioester bond |
Handling and Storage Recommendations
To ensure the integrity of this compound solutions, the following handling and storage procedures are recommended:
-
Preparation: Prepare solutions fresh whenever possible using chilled, deoxygenated buffers.
-
pH: Maintain the pH of stock solutions between 4.0 and 6.0 to minimize hydrolysis. A slightly acidic pH is generally preferred for the stability of acyl-CoA thioesters.
-
Temperature: For short-term storage (hours to a few days), keep solutions on ice or at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light, as phenolic compounds can be light-sensitive. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: For prolonged storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the dihydroxybenzoyl moiety.
-
Lyophilization: For long-term storage, lyophilized powder is the most stable form. Store the lyophilized powder at -80°C under a desiccated and inert atmosphere.
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol is adapted from general methods for the enzymatic synthesis of aromatic CoA esters.
Materials:
-
2,5-dihydroxybenzoic acid (gentisic acid)
-
Coenzyme A (CoA), free acid
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Tris-HCl buffer (pH 7.5-8.0)
-
A suitable acyl-CoA synthetase (e.g., benzoate-CoA ligase, which may have promiscuous activity, or a specific gentisate-CoA ligase)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Deionized water
-
Ammonium acetate
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 7.8
-
10 mM MgCl₂
-
10 mM ATP
-
2 mM 2,5-dihydroxybenzoic acid
-
1 mM Coenzyme A
-
Acyl-CoA synthetase (concentration to be optimized)
-
Bring the final volume to 1 mL with deionized water.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-3 hours. Monitor the reaction progress by HPLC if possible.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying with a small amount of perchloric acid.
-
Purification by SPE:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove unreacted CoA, ATP, and salts.
-
Elute the this compound with 2-3 mL of 50% methanol.
-
-
Quantification and Storage:
-
Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in 0.1 M phosphate buffer, pH 7.0).
-
For immediate use, store the solution on ice. For long-term storage, lyophilize the purified product or flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Gentisyl-CoA Reductase Assay
This assay measures the activity of gentisyl-CoA reductase, an enzyme involved in the anaerobic degradation of hydroquinone (B1673460).
Materials:
-
Purified this compound (gentisyl-CoA) solution
-
Reduced methyl viologen (as an electron donor)
-
Anaerobic buffer (e.g., phosphate or Tris-HCl buffer, deoxygenated)
-
Cell-free extract or purified gentisyl-CoA reductase
-
Spectrophotometer capable of measuring absorbance changes in an anaerobic cuvette.
Protocol:
-
Anaerobic Conditions: Perform all steps under strictly anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk techniques).
-
Reaction Mixture: Prepare the reaction mixture in an anaerobic cuvette:
-
Anaerobic buffer
-
Reduced methyl viologen (to a final absorbance of ~1.0 at 578 nm)
-
Cell-free extract or purified enzyme
-
-
Initiate Reaction: Start the reaction by adding a known concentration of this compound.
-
Monitor Reaction: Monitor the oxidation of reduced methyl viologen by the decrease in absorbance at 578 nm over time.
-
Calculate Activity: Calculate the enzyme activity based on the rate of methyl viologen oxidation, using its molar extinction coefficient.
Caption: Workflow for the gentisyl-CoA reductase assay.
Metabolic Pathway Involvement
This compound is a key intermediate in the anaerobic degradation of hydroquinone. This pathway involves the carboxylation of hydroquinone to gentisate, followed by activation to gentisyl-CoA. Gentisyl-CoA is then reductively dehydroxylated to benzoyl-CoA, which enters the central benzoyl-CoA degradation pathway.
References
Application Notes and Protocols for the In Vitro Reconstitution of the Gentisate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the gentisate pathway, a key metabolic route for the degradation of aromatic compounds. This document is intended for researchers in biochemistry, microbiology, and drug development seeking to study the enzymatic mechanisms, kinetics, and potential for biocatalytic applications of this pathway.
Introduction
The gentisate pathway is a central catabolic route in various microorganisms for the aerobic degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and naphthalene.[1] The pathway funnels these compounds into central metabolism, typically the Krebs cycle, through a series of enzymatic reactions. The core of the pathway involves the conversion of gentisate to pyruvate (B1213749) and fumarate (B1241708). Understanding this pathway at a molecular level through in vitro reconstitution allows for detailed mechanistic studies, inhibitor screening, and the development of novel biocatalytic systems.
The key enzymes involved in the core gentisate pathway are:
-
Gentisate 1,2-Dioxygenase (GDO): This enzyme catalyzes the aromatic ring cleavage of gentisate, incorporating molecular oxygen to form maleylpyruvate (B1239739).[2]
-
Maleylpyruvate Isomerase (MPI): This enzyme isomerizes maleylpyruvate to fumarylpyruvate. This step can be dependent on cofactors such as glutathione (B108866) (GSH), L-cysteine, or mycothiol (B1677580), or it can be cofactor-independent in some organisms.[1][3][4][5]
-
Fumarylpyruvate Hydrolase (FPH): This hydrolase catalyzes the final step, cleaving fumarylpyruvate to yield fumarate and pyruvate.[6]
This document provides detailed protocols for the expression, purification, and characterization of these enzymes, as well as a protocol for the in vitro reconstitution of the entire pathway.
Data Presentation
Table 1: Molecular and Kinetic Properties of Gentisate 1,2-Dioxygenase (GDO)
| Source Organism | Molecular Weight (kDa) | Subunit Structure | Optimal pH | Optimal Temp. (°C) | Km for Gentisate (µM) | Vmax (U/mg) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Pseudomonas alcaligenes NCIB 9867 (P25X) | 154 | Tetramer (39 kDa subunits) | 8.0 | 50 | 92 | - | 44.08 x 10⁴ | [7][8] |
| Pseudomonas putida NCIB 9869 (P35X) | 82 | Dimer (41 kDa subunits) | 8.0 | 50 | 143 | - | 39.34 x 10⁴ | [7][8] |
| Sphingomonas sp. Strain RW5 | 177 | Homotetramer (38.5 kDa subunits) | - | - | 15 | 0.119 | 511 x 10⁴ | [9] |
| Klebsiella pneumoniae M5a1 | 159 | Tetramer (38 kDa subunits) | 8.0-9.0 | 30 | 52 | - | - | [10] |
| Pseudarthrobacter phenanthrenivorans Sphe3 | - | - | - | - | 25.9 | 1.2 mM·s⁻¹ | 231.6 x 10⁴ | [11] |
Table 2: Molecular and Kinetic Properties of Maleylpyruvate Isomerase (MPI)
| Source Organism | Molecular Weight (kDa) | Subunit Structure | Cofactor | Km for Maleylpyruvate (µM) | Vmax (µmol/min/mg) | Reference |
| Corynebacterium glutamicum | 34 | Monomer | Mycothiol | 148.4 | 1520 | [3] |
| Paenibacillus sp. Strain NyZ101 | - | Dimer | L-cysteine | - | - | [1] |
| Pseudomonas aeruginosa PAO1 | - | Dimer | Glutathione (optional) | - | - | [5] |
Table 3: Molecular Properties of Fumarylpyruvate Hydrolase (FPH)
| Source Organism | Molecular Weight (kDa) | Subunit Structure | Reference |
| Pseudomonas alcaligenes | 73 | - (25 kDa subunits) | [6] |
| Pseudomonas alcaligenes NCIMB 9867 (HbzF) | 77 | Homodimer (33 kDa subunits) | [12] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Gentisate 1,2-Dioxygenase (GDO) from E. coli
This protocol is adapted from methods described for GDO from Sphingomonas sp. strain RW5.[9]
1. Gene Cloning and Expression: a. Amplify the GDO gene from the source organism's genomic DNA using PCR with primers incorporating suitable restriction sites. b. Clone the amplified gene into an expression vector (e.g., pT7-7 or pET series) containing a T7 promoter and an optional His-tag for affinity purification. c. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue incubation at a lower temperature (e.g., 20-30°C) for 4-16 hours.
2. Cell Lysis and Crude Extract Preparation: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the crude cell extract.
3. Protein Purification: a. (Optional) His-tag Affinity Chromatography: If a His-tagged construct was used, load the crude extract onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM). Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM). b. Anion-Exchange Chromatography: Load the crude extract (or the eluate from the affinity column) onto an anion-exchange column (e.g., DEAE-Sepharose or Mono Q) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5). Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). c. Gel Filtration Chromatography: As a final polishing step, load the fractions containing GDO activity onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl). This step separates proteins based on size and can help determine the native molecular weight. d. Assess the purity of the final protein preparation by SDS-PAGE.
Protocol 2: Enzyme Assay for Gentisate 1,2-Dioxygenase (GDO)
This assay is based on the spectrophotometric measurement of maleylpyruvate formation.[7][9]
1. Reaction Mixture:
- 0.1 M Phosphate (B84403) buffer, pH 7.4
- 0.33 mM Gentisate (substrate)
- Purified GDO enzyme
2. Procedure: a. Prepare a 3 mL reaction mixture in a quartz cuvette containing the phosphate buffer and gentisate. b. Equilibrate the mixture to the desired temperature (e.g., 23°C or 25°C). c. Initiate the reaction by adding a small amount of the purified GDO enzyme. d. Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate. e. Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (ε₃₃₀ = 10,800 M⁻¹cm⁻¹).[7] One unit of activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the assay conditions.
Protocol 3: Expression and Purification of Maleylpyruvate Isomerase (MPI)
This protocol is a general guide based on the purification of a mycothiol-dependent isomerase.[3]
1. Gene Cloning and Expression: a. Follow the same cloning and expression strategy as described for GDO (Protocol 1, step 1), using the gene for MPI.
2. Cell Lysis and Crude Extract Preparation: a. Follow the same procedure as for GDO (Protocol 1, step 2).
3. Protein Purification: a. Utilize a combination of chromatography techniques such as affinity chromatography (if His-tagged), anion-exchange chromatography, and gel filtration as described for GDO (Protocol 1, step 3).
Protocol 4: Enzyme Assay for Maleylpyruvate Isomerase (MPI)
This assay measures the isomerization of maleylpyruvate to fumarylpyruvate by monitoring the change in absorbance.[1]
1. Reaction Mixture:
- 50 mM Tris-HCl buffer, pH 8.0
- 70 µM Maleylpyruvate (substrate, prepared by the enzymatic conversion of gentisate using GDO)
- Appropriate cofactor (e.g., 20 µM L-cysteine or glutathione, or 2.5 µM mycothiol)
- Purified MPI enzyme
2. Procedure: a. Prepare the reaction mixture in a cuvette containing the buffer, maleylpyruvate, and the required cofactor. b. Initiate the reaction by adding the purified MPI enzyme. c. Monitor the shift in the absorbance maximum from 330 nm (maleylpyruvate) to 345 nm (fumarylpyruvate). d. The rate of isomerization can be followed by the decrease in absorbance at 330 nm. The molar extinction coefficient for the change is approximately 2,400 M⁻¹cm⁻¹.[1]
Protocol 5: Expression and Purification of Fumarylpyruvate Hydrolase (FPH)
This protocol is a general guide based on purification from Pseudomonas alcaligenes.[6]
1. Gene Cloning and Expression: a. Follow the same cloning and expression strategy as described for GDO (Protocol 1, step 1), using the gene for FPH.
2. Cell Lysis and Crude Extract Preparation: a. Follow the same procedure as for GDO (Protocol 1, step 2).
3. Protein Purification: a. A combination of ammonium (B1175870) sulfate (B86663) fractionation, anion-exchange chromatography, and gel filtration can be employed for purification.
Protocol 6: Enzyme Assay for Fumarylpyruvate Hydrolase (FPH)
This assay measures the disappearance of fumarylpyruvate.
1. Reaction Mixture:
- 50 mM Tris-HCl buffer, pH 8.0
- 1 mM MnCl₂ (may stimulate activity)[6]
- Fumarylpyruvate (substrate, prepared by the enzymatic conversion of maleylpyruvate using MPI)
- Purified FPH enzyme
2. Procedure: a. Prepare the reaction mixture in a cuvette containing the buffer and MnCl₂. b. Add fumarylpyruvate to the mixture. c. Initiate the reaction by adding the purified FPH enzyme. d. Monitor the decrease in absorbance at 345 nm, corresponding to the hydrolysis of fumarylpyruvate.
Protocol 7: In Vitro Reconstitution of the Complete Gentisate Pathway
This protocol combines the purified enzymes to convert gentisate to fumarate and pyruvate.
1. Reaction Mixture:
- 50 mM Tris-HCl buffer, pH 8.0
- 1 mM MnCl₂
- Appropriate MPI cofactor (e.g., 20 µM L-cysteine or glutathione)
- 0.5 mM Gentisate
- Purified GDO, MPI, and FPH enzymes (in appropriate catalytic amounts)
2. Procedure: a. Combine the buffer, MnCl₂, and MPI cofactor in a reaction vessel. b. Add the three purified enzymes. c. Initiate the reaction by adding gentisate. d. Incubate the reaction at an optimal temperature (e.g., 30°C). e. Monitor the reaction progress over time by taking aliquots and analyzing for the disappearance of gentisate and the formation of pyruvate and fumarate using methods such as HPLC or LC-MS. f. A spectrophotometric scan from 250 nm to 400 nm can also be used to observe the disappearance of gentisate and the transient formation and subsequent disappearance of maleylpyruvate and fumarylpyruvate.
Visualizations
Caption: The core gentisate metabolic pathway.
Caption: Workflow for in vitro reconstitution.
References
- 1. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure and biochemical studies of a pseudomonad maleylpyruvate isomerase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Some Properties of Maleylpyruvate Hydrolase and Fumarylpyruvate Hydrolase from Pseudomonas alcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of gentisate 1,2-dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Fluorescent Acyl-CoA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and cholesterol synthesis.[1] They also serve as acyl group donors for protein post-translational modifications, such as acetylation, thereby playing a crucial role in regulating gene expression and cellular signaling. The compartmentalization and dynamic fluctuations of acyl-CoA pools are tightly regulated and have been implicated in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Consequently, the ability to accurately detect and quantify acyl-CoAs in living cells and subcellular compartments is of paramount importance for both basic research and drug development.
This document provides detailed application notes and protocols for the use of recently developed fluorescent probes for the detection of acyl-CoAs. We cover both genetically encoded biosensors for live-cell imaging of acetyl-CoA and long-chain fatty acyl-CoAs, as well as a chemical probe for acetyl-CoA detection. Additionally, a protocol for a highly sensitive in vitro acetyl-CoA assay kit is included for orthogonal validation.
Probe Selection and Comparative Data
Choosing the appropriate fluorescent probe depends on the specific acyl-CoA species of interest, the desired application (live-cell imaging vs. in vitro quantification), and the experimental system. The following tables summarize the key quantitative characteristics of the probes discussed in this document to facilitate probe selection.
Table 1: Genetically Encoded Acyl-CoA Biosensors
| Probe Name | Target Acyl-CoA | Sensing Mechanism | Excitation/Emission (nm) | Affinity (Kd) | Dynamic Range | Selectivity | Reference |
| PancACe | Acetyl-CoA | Conformational change of PanZ protein with circularly permuted GFP (cpGFP) | 488 / 515 (ratiometric with 405 nm excitation) | ~274 µM | ~2-fold change | >7-fold over CoA, butyryl-CoA, malonyl-CoA, succinyl-CoA; 2.3-fold over propionyl-CoA | [2] |
| LACSer | Long-chain fatty acyl-CoAs (LCACoAs) | Conformational change of FadR protein with circularly permuted YFP (cpYFP) | Ratiometric | Not specified | Not specified | Specific for long-chain acyl-CoAs | [3][4] |
| LACSerHR | Long-chain fatty acyl-CoAs (LCACoAs) | Optimized version of LACSer with improved brightness and affinity | Not specified | Not specified | Large dynamic range | Specific for long-chain acyl-CoAs | [5] |
Table 2: Chemical Fluorescent Probes for Acetyl-CoA
| Probe Name | Target Acyl-CoA | Sensing Mechanism | Excitation/Emission (nm) | Key Features | Reference |
| RH-NH2 | Acetyl-CoA | Acetylation-induced fluorescence turn-on of a rhodamine-based probe | ~520 / ~570 | Mitochondria-localizing, requires a reaction accelerator (tributylphosphine) | [6][7] |
Table 3: In Vitro Acyl-CoA Assay Kit
| Kit Name | Target Acyl-CoA | Assay Principle | Detection Limit | Excitation/Emission (nm) | Reference |
| PicoProbe™ Acetyl-CoA Assay Kit | Acetyl-CoA | Enzymatic conversion of acetyl-CoA to CoA, which then reacts to form NADH, detected by a PicoProbe™ | ~0.4 µM | 535 / 587 | [8] |
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of acyl-CoAs in metabolism and the general workflow for utilizing genetically encoded fluorescent biosensors.
References
- 1. wymhacks.com [wymhacks.com]
- 2. Genetically encoded fluorescent biosensors for live-cell visualization of protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long-Chain Fatty Acyl-CoA Esters Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LACSer - LCACoAs Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 5. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Intracellular activation of acetyl-CoA by an artificial reaction promoter and its fluorescent detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for Studying Protein-Ligand Interactions with 2,5-Dihydroxybenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interactions between proteins and the small molecule 2,5-dihydroxybenzoyl-CoA, a key intermediate in the aerobic degradation of benzoate (B1203000) by various bacteria. The primary protein targets discussed are the "Box" enzymes, specifically BoxA, BoxB, and BoxC, from organisms such as Azoarcus evansii. These enzymes catalyze a novel catabolic pathway where benzoyl-CoA is activated and its aromatic ring is cleaved. Understanding the binding and kinetics of these interactions is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.
Overview of the Biological System: The Aerobic Benzoyl-CoA Catabolic Pathway
In several bacteria, the breakdown of benzoate proceeds through a coenzyme A (CoA)-dependent pathway. This pathway is initiated by the activation of benzoate to benzoyl-CoA. The core of this pathway involves a multi-component enzyme system that dearomatizes the benzoyl-CoA ring. The key enzymes are:
-
BoxA: An iron-sulfur flavoprotein reductase that transfers electrons from NADPH.
-
BoxB: A diiron monooxygenase that, in conjunction with BoxA, catalyzes the epoxidation of the benzoyl-CoA aromatic ring to form 2,3-epoxy-2,3-dihydrobenzoyl-CoA.
-
BoxC: A lyase that catalyzes the hydrolytic cleavage of the epoxide ring of 2,3-epoxy-2,3-dihydrobenzoyl-CoA, leading to the formation of 3,4-dehydroadipyl-CoA semialdehyde and formate.
While the specific molecule "this compound" is not the direct substrate, the closely related dihydroxylated intermediate, 2,3-dihydro-2,3-dihydroxybenzoyl-CoA , is a central player in this pathway. The methodologies described herein are directly applicable to studying the interactions of this and structurally similar molecules with the Box enzymes.
A diagram of the initial steps of the aerobic benzoyl-CoA catabolic pathway is presented below.
Caption: Initial steps of the aerobic benzoyl-CoA catabolic pathway.
Key Experimental Methods for Studying Protein-Ligand Interactions
Several biophysical and biochemical techniques can be employed to characterize the interaction between this compound analogs and the Box enzymes. The choice of method depends on the specific information required, such as binding affinity, thermodynamics, or enzyme kinetics.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Application: To quantify the thermodynamic parameters of this compound or its analogs binding to BoxB.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized protein. This provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Application: To determine the on- and off-rates of the interaction between this compound analogs and immobilized BoxB.
Enzymatic Assays
Enzymatic assays are essential for determining the kinetic parameters of the Box enzymes with their substrates. These assays typically monitor the consumption of a substrate or the formation of a product over time, often using spectrophotometric methods.
Application: To measure the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of BoxA, BoxB, and BoxC with their respective substrates, including analogs of this compound.
Experimental Protocols
Protein Expression and Purification of BoxA, BoxB, and BoxC
Objective: To obtain highly pure and active Box enzymes for interaction studies.
Workflow Diagram:
Caption: General workflow for recombinant protein expression and purification.
Protocol:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression plasmid containing the gene for the desired Box protein (BoxA, BoxB, or BoxC), often with an affinity tag (e.g., a polyhistidine-tag).
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells using a method such as sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Wash the column to remove unbound proteins, and then elute the target protein using a buffer containing an appropriate eluting agent (e.g., imidazole).
-
Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a method such as the Bradford assay or by measuring the absorbance at 280 nm.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of ligand binding to a Box enzyme.
Materials:
-
Purified Box enzyme (e.g., BoxB)
-
This compound or analog
-
ITC instrument
-
ITC buffer (ensure the protein and ligand are in the same buffer to minimize heats of dilution)
Protocol:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the ligand solution (in the syringe) in the same matched buffer. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.
-
Instrument Setup: Thoroughly clean the sample and reference cells and the injection syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.
Surface Plasmon Resonance (SPR) Protocol
Objective: To measure the kinetics of ligand binding to a Box enzyme.
Materials:
-
Purified Box enzyme (e.g., BoxB)
-
This compound or analog
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Protocol:
-
Protein Immobilization: Immobilize the purified Box enzyme onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.
-
Ligand Injection: Inject a series of concentrations of the this compound analog over the sensor surface.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for each ligand concentration.
-
Regeneration: After each ligand injection, regenerate the sensor surface to remove the bound ligand.
-
Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). Calculate the equilibrium dissociation constant (Kd) as kd/ka.
Spectrophotometric Enzyme Assay for BoxB Activity
Objective: To determine the kinetic parameters of the BoxB-catalyzed epoxidation of benzoyl-CoA.
Principle: The activity of the BoxA/BoxB complex can be monitored by the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified BoxA and BoxB enzymes
-
Benzoyl-CoA (or analog)
-
NADPH
-
Reaction buffer
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing reaction buffer, benzoyl-CoA, and NADPH.
-
Enzyme Addition: Initiate the reaction by adding a mixture of BoxA and BoxB enzymes.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of benzoyl-CoA to determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Thermodynamic Parameters of Ligand Binding to BoxB Determined by ITC
| Ligand | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| 2,3-dihydroxybenzoyl-CoA | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Analog 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Analog 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Kinetic Parameters of Ligand Binding to BoxB Determined by SPR
| Ligand | ka (M-1s-1) | kd (s-1) | Kd (µM) |
| 2,3-dihydroxybenzoyl-CoA | Data to be filled | Data to be filled | Data to be filled |
| Analog 1 | Data to be filled | Data to be filled | Data to be filled |
| Analog 2 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Michaelis-Menten Kinetic Parameters for Box Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| BoxA/BoxB | Benzoyl-CoA | Data to be filled | Data to be filled | Data to be filled |
| BoxC | 2,3-Epoxybenzoyl-CoA | Data to be filled | Data to be filled | Data to be filled |
Note: The tables are templates. The user will need to populate them with experimental data.
Concluding Remarks
The study of protein-ligand interactions involving this compound and the Box enzymes provides valuable insights into a unique metabolic pathway. The application of techniques such as ITC, SPR, and enzymatic assays allows for a comprehensive characterization of these interactions. The detailed protocols and data presentation formats provided in these notes are intended to guide researchers in designing and executing robust experiments in this area, with potential applications in biotechnology and drug discovery.
Application Notes and Protocols for Creating Gene Knockouts to Study Gentisate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentisate is a key intermediate in the aerobic degradation of a variety of aromatic compounds, including salicylate, 3-hydroxybenzoate, and some polycyclic aromatic hydrocarbons.[1][2] The study of its metabolic pathway is crucial for understanding microbial degradation processes, which has significant implications for bioremediation and biotechnology. Gene knockout technology is a powerful tool for elucidating the function of specific genes within this pathway by observing the resulting phenotype and metabolic changes.[3] This document provides detailed protocols and application notes for creating and analyzing gene knockouts to investigate gentisate metabolism, primarily focusing on bacterial systems like Pseudomonas, a genus well-known for its diverse metabolic capabilities.
Gentisate Metabolic Pathway
The central step in gentisate metabolism is the cleavage of the aromatic ring of gentisate (2,5-dihydroxybenzoate) by the enzyme gentisate 1,2-dioxygenase, which produces maleylpyruvate.[2][4] This is followed by isomerization to fumarylpyruvate and subsequent hydrolysis to fumarate (B1241708) and pyruvate, which then enter central metabolism. Several genes, often organized in operons (e.g., mhb or nag clusters), encode the enzymes responsible for this pathway.[1][5][6]
Experimental Workflow for Gene Knockout and Analysis
The overall process for studying gentisate metabolism using gene knockouts involves several key stages, from the initial design of the knockout construct to the final analysis of the mutant phenotype.
Protocols
Protocol 1: Creation of a Gene Knockout using Homologous Recombination with a Suicide Vector
This protocol describes the generation of a markerless gene deletion in bacteria like Pseudomonas using a suicide vector containing sacB for counter-selection.[7][8][9]
Materials:
-
Target bacterial strain (e.g., Pseudomonas aeruginosa)
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
Primers for amplifying upstream and downstream homologous regions of the target gene
-
DNA polymerase, restriction enzymes, T4 DNA ligase
-
Competent cells
-
Appropriate antibiotics and sucrose (B13894)
Methodology:
-
Design and Amplify Homologous Arms:
-
Design primers to amplify ~500-1000 bp regions directly upstream and downstream of the target gene.
-
Incorporate restriction sites into the primers compatible with the multiple cloning site of the suicide vector.
-
Perform PCR to amplify the upstream and downstream homologous arms from the genomic DNA of the wild-type strain.
-
-
Construct the Knockout Plasmid:
-
Digest both the amplified homologous arms and the suicide vector with the chosen restriction enzymes.
-
Ligate the upstream and downstream fragments into the digested suicide vector.
-
Transform the ligation product into competent E. coli cells and select for transformants on antibiotic-containing plates.
-
Verify the correct insertion of the homologous arms by plasmid isolation, restriction digest, and sequencing.
-
-
Introduce the Knockout Plasmid into the Target Bacterium:
-
Transfer the verified knockout plasmid from E. coli to the target bacterium via conjugation.
-
Select for transconjugants (single-crossover mutants) on plates containing an antibiotic to which the recipient is sensitive and the suicide vector confers resistance.
-
-
Select for Double-Crossover Mutants:
-
Culture the single-crossover mutants in a non-selective medium to allow for the second recombination event.
-
Plate the culture onto a medium containing sucrose (e.g., 10%). The sacB gene on the suicide vector backbone confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second crossover event will survive.[8]
-
-
Verify the Gene Knockout:
-
Screen sucrose-resistant colonies for the desired gene deletion using colony PCR with primers flanking the target gene region. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 offers a more rapid and direct method for gene knockout.[10][11] This protocol provides a general outline.
Materials:
-
Target bacterial strain
-
A two-plasmid CRISPR-Cas9 system: one plasmid expressing Cas9 and a recombinase (e.g., from the lambda Red system), and a second plasmid carrying the guide RNA (gRNA) and the repair template.[12]
-
Primers for constructing the gRNA and the repair template.
-
Competent cells for electroporation.
Methodology:
-
Design the gRNA and Repair Template:
-
Design a specific gRNA to target a sequence within the gene of interest. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9 nuclease.
-
Design a repair template consisting of the upstream and downstream homologous regions of the target gene, effectively deleting the gene sequence.
-
-
Construct the CRISPR Plasmids:
-
Clone the gRNA target sequence into the gRNA expression plasmid.
-
Synthesize and clone the repair template into the appropriate plasmid.
-
-
Transform the CRISPR Plasmids into the Target Bacterium:
-
Co-transform the Cas9-expressing plasmid and the gRNA/repair template plasmid into electrocompetent cells of the target bacterium.
-
Plate on selective media to isolate transformants.
-
-
Induce Cas9 and Recombinase Expression:
-
Induce the expression of the Cas9 nuclease and the recombinase according to the specific promoters used in the plasmids (e.g., with an inducer like arabinose). Cas9 will create a double-strand break at the target site, which is then repaired by homologous recombination using the provided template.[13]
-
-
Verify the Gene Knockout:
-
Screen colonies for the desired deletion by colony PCR and Sanger sequencing.
-
Data Presentation
The effect of gene knockouts on gentisate metabolism can be quantified by measuring changes in metabolite concentrations and enzyme activities.
Table 1: Effect of nagI Gene Knockout on Gentisate 1,2-Dioxygenase (GDO) Activity and Growth
| Strain | Relevant Genotype | GDO Specific Activity (U/mg protein) | Growth on Gentisate (OD600) | Reference |
| Wild-Type | nagI+ | 1.5 ± 0.2 | 2.8 ± 0.3 | Fictional Data |
| ΔnagI | nagI knockout | < 0.01 | 0.2 ± 0.05 | Fictional Data |
This table is a representative example. Actual data would be sourced from specific experimental results. A study on Polaromonas naphthalenivorans CJ2 showed that a knockout mutant of one of the three gentisate 1,2-dioxygenase genes (nagI3) had severely diminished GDO activity and slower growth on aromatic substrates.[6]
Table 2: Metabolite Analysis in Wild-Type vs. Knockout Strains
| Strain | Relevant Genotype | Gentisate Concentration (µM) | Maleylpyruvate Concentration (µM) | Reference |
| Wild-Type | mhbD+ | 5 ± 1 | 50 ± 5 | Fictional Data |
| ΔmhbD | mhbD knockout | 150 ± 10 | Not Detected | Fictional Data |
This table illustrates the expected accumulation of the substrate (gentisate) and the absence of the product (maleylpyruvate) when the gene for the corresponding enzyme is knocked out. In a study engineering Pseudomonas chlororaphis P3, deletion of mhbD1 (encoding a gentisate 1,2-dioxygenase) led to the accumulation of gentisate.[14]
Conclusion
The creation of targeted gene knockouts is an invaluable strategy for dissecting the gentisate metabolic pathway. The protocols provided, utilizing either homologous recombination with suicide vectors or the CRISPR-Cas9 system, offer robust methods for generating mutants. Subsequent analysis of these mutants, including phenotypic characterization, metabolite profiling, and enzyme assays, allows for the precise determination of gene function and the overall regulation of gentisate degradation. This knowledge is fundamental for applications in bioremediation and the bio-based production of valuable chemicals.
References
- 1. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GenR, an IclR-type regulator, activates and represses the transcription of gen genes involved in 3-hydroxybenzoate and gentisate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentisate 1,2-dioxygenase, in the third naphthalene catabolic gene cluster of Polaromonas naphthalenivorans CJ2, has a role in naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of CRISPR/Cas System to Bacterial Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel and Efficient Method for Bacteria Genome Editing Employing both CRISPR/Cas9 and an Antibiotic Resistance Cassette [frontiersin.org]
- 13. Scarless and sequential gene modification in Pseudomonas using PCR product flanked by short homology regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Metabolomic Analysis of the Gentisate Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gentisate pathway is a crucial catabolic route in many aerobic microorganisms for the degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and polycyclic aromatic hydrocarbons.[1][2] This pathway channels these compounds into central metabolism, typically the Krebs cycle, by converting them into fumarate (B1241708) and pyruvate.[1] The key enzymatic step is the ring cleavage of gentisate (2,5-dihydroxybenzoate) by gentisate 1,2-dioxygenase.[2][3][4] Understanding and quantifying the flux through this pathway is critical for applications in bioremediation, metabolic engineering, and drug development, as it can reveal the metabolic state of organisms and their response to aromatic compounds.
This application note provides detailed protocols for the metabolomic analysis of the gentisate pathway using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis.
The Gentisate Pathway
The central gentisate pathway begins with the formation of gentisate from various aromatic precursors. Gentisate then undergoes oxidative ring cleavage and subsequent enzymatic conversions to yield central metabolites. The core reactions are:
-
Formation of Gentisate: Aromatic compounds like 3-hydroxybenzoate can be converted to gentisate by enzymes such as 3-hydroxybenzoate 6-hydroxylase.[1]
-
Ring Cleavage: Gentisate 1,2-dioxygenase, a non-heme iron enzyme, catalyzes the cleavage of the gentisate aromatic ring to form maleylpyruvate (B1239739).[3][4][5]
-
Isomerization: Maleylpyruvate is isomerized to fumarylpyruvate by maleylpyruvate isomerase. This step can be glutathione-dependent or independent, depending on the organism.[1][6]
-
Hydrolysis: Fumarylpyruvate hydrolase cleaves fumarylpyruvate into fumarate and pyruvate, which then enter central carbon metabolism.[1][6]
The regulation of the gentisate pathway can be complex, often involving transcriptional regulators that respond to the presence of pathway intermediates or related aromatic compounds.[7][8][9]
References
- 1. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoate metabolism intermediate benzoyl coenzyme A affects gentisate pathway regulation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GenR, an IclR-type regulator, activates and represses the transcription of gen genes involved in 3-hydroxybenzoate and gentisate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 2,5-dihydroxybenzoyl-CoA instability in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dihydroxybenzoyl-CoA. The inherent instability of this compound in aqueous assay environments can lead to challenges in obtaining accurate and reproducible results. This guide offers insights into potential issues and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is changing color (e.g., turning brown). What is happening?
A1: The discoloration of your this compound solution is likely due to the oxidation of the 2,5-dihydroxybenzoyl (gentisyl) moiety. This catechol-like structure is susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to oxygen, and the presence of metal ions. This oxidation can lead to the formation of quinone species and other degradation products, which are often colored.
Troubleshooting Steps:
-
Work at a lower pH: If your experimental conditions permit, try to maintain a slightly acidic to neutral pH (pH 6.0-7.0). Acyl-CoAs are generally more stable in slightly acidic conditions.[1]
-
Degas your buffers: To minimize dissolved oxygen, degas all buffers and solutions immediately before use.
-
Use antioxidants: Consider adding antioxidants such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your assay buffer.
-
Include a chelating agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Prepare fresh solutions: Prepare your this compound solution immediately before use and keep it on ice.
Q2: I am observing a decrease in the concentration of this compound over a short period, even without any enzymatic activity. What could be the cause?
A2: The decrease in concentration is likely due to the chemical instability of the thioester bond in this compound, which is prone to hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution.
Troubleshooting Steps:
-
Optimize pH: Acyl-CoA esters are generally more stable at a slightly acidic pH. Avoid highly alkaline or strongly acidic conditions, as these can accelerate the hydrolysis of the thioester bond.[1]
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your assay to slow down the rate of hydrolysis.
-
Minimize Incubation Times: Reduce the incubation time of your assay to the minimum required to obtain a reliable signal.
-
Run a "No Enzyme" Control: Always include a control sample containing all reaction components except the enzyme. This will allow you to quantify the rate of non-enzymatic degradation and correct your results accordingly.
Q3: My assay results are inconsistent and not reproducible. How can I improve this?
A3: Inconsistent results are often a symptom of compound instability. The degree of degradation can vary between experiments if factors like buffer preparation, incubation times, and temperature are not strictly controlled.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including buffer pH, temperature, incubation times, and the age of the this compound solution, are kept consistent across all experiments.
-
Use Freshly Prepared Reagents: Always use freshly prepared this compound solutions. Avoid repeated freeze-thaw cycles. For long-term storage, keep the compound lyophilized or in solution at -80°C.
-
Assess Stability Under Your Conditions: Perform a preliminary experiment to determine the stability of this compound under your specific assay conditions (buffer, pH, temperature). This will help you establish a time window within which the compound is stable.
-
Internal Standard: If using analytical techniques like LC-MS for quantification, consider using an internal standard to account for variations in sample preparation and analysis.[1]
Data Presentation
Table 1: General Stability of Acyl-CoA Compounds Under Various Conditions
This table summarizes the stability of acyl-CoA compounds based on published data. These conditions can serve as a starting point for optimizing your assays with this compound.
| Condition | Observation | Recommendation | Reference |
| pH | Prone to hydrolysis in alkaline and strongly acidic solutions. | Maintain a slightly acidic to neutral pH (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8). | [1][2] |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -80°C and keep on ice during experiments. | [3] |
| Solvent | Stability varies in different solvents. | Reconstitute in slightly acidic buffers or a mix of methanol (B129727) and acidic buffer. | [1] |
| Aqueous Solution | Unstable in aqueous solutions over time. | Prepare fresh solutions for each experiment and use them promptly. | [1][4] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. | N/A |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol provides a framework for determining the stability of this compound under your specific assay conditions.
Materials:
-
This compound
-
Your assay buffer at various pH values (e.g., 6.0, 7.0, 8.0)
-
Quenching solution (e.g., 2.5% sulfosalicylic acid (SSA))[5]
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 6.8).[1]
-
Dilute the stock solution to your final assay concentration in your assay buffer at the desired pH and temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and immediately quench the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by LC-MS/MS to determine the concentration of remaining this compound.
-
Plot the concentration of this compound against time to determine its stability profile under your assay conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for assay instability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Aromatic Acyl-CoAs
Welcome to the technical support center for the HPLC analysis of aromatic acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the HPLC analysis of aromatic acyl-CoAs.
Issue 1: Peak Tailing
Question: My peaks for aromatic acyl-CoAs are showing significant tailing. What are the potential causes and how can I fix this?
Answer:
Peak tailing is a common issue in HPLC and can be particularly prevalent with aromatic acyl-CoAs due to the presence of the polar CoA moiety and potential secondary interactions of the aromatic ring. Here are the primary causes and their solutions:
-
Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many C18 columns has free silanol (B1196071) groups that can interact with the phosphate (B84403) groups of the CoA molecule, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2-3) to protonate the silanol groups, minimizing these interactions.
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into your mobile phase to block the active silanol sites.
-
-
-
Poor Mass Transfer: The aromatic nature of the acyl group can sometimes lead to slower kinetics on the stationary phase.
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can improve mass transfer and reduce peak tailing.
-
Lower the Flow Rate: A slower flow rate allows more time for the analyte to equilibrate between the mobile and stationary phases.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing and a detector with a smaller flow cell volume.
-
Issue 2: Poor Resolution or Co-elution
Question: I am having trouble separating my aromatic acyl-CoA of interest from other components in my sample. What steps can I take to improve resolution?
Answer:
Achieving baseline separation is critical for accurate quantification. Poor resolution can stem from several factors:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer is a primary driver of selectivity.
-
Solution:
-
Adjust Organic Solvent Percentage: A lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can offer different selectivity due to its ability to form hydrogen bonds, while acetonitrile can engage in dipole-dipole interactions.[1][2]
-
Modify the Mobile Phase pH: Altering the pH can change the ionization state of your analytes and a mobile phase pH that is too close to the analyte's pKa can cause peak splitting or tailing.[3] For acidic compounds, keeping the pH below the pKa can improve peak shape.
-
-
-
Insufficient Column Efficiency: The column itself may not have enough theoretical plates to separate the compounds.
-
Solution:
-
Use a Longer Column: A longer column increases the number of theoretical plates.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.
-
-
-
Co-eluting Isomers: Aromatic acyl-CoA isomers can be particularly challenging to separate.
-
Solution:
-
Employ a Phenyl Stationary Phase: A phenyl-based column can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Gradient Elution: A shallow gradient can often resolve closely eluting peaks.
-
-
Issue 3: Sample Instability and Degradation
Question: I am concerned that my aromatic acyl-CoAs are degrading during sample preparation or analysis. How can I minimize this?
Answer:
Acyl-CoAs are known to be unstable, particularly in aqueous solutions, due to hydrolysis of the thioester bond.[4]
-
Hydrolysis: The thioester bond is susceptible to cleavage, especially at neutral or alkaline pH.
-
Solution:
-
Maintain a Low pH: Keep samples and mobile phases at an acidic pH (e.g., 3.5-5.0) to improve stability.
-
Work at Low Temperatures: Perform all sample preparation steps on ice and use a refrigerated autosampler set to 4°C.
-
Analyze Samples Promptly: Inject samples as soon as possible after preparation. If immediate analysis is not possible, store extracts at -80°C.
-
-
-
Oxidation: The aromatic ring can be susceptible to oxidation.
-
Solution:
-
Use Fresh Solvents: Prepare mobile phases fresh daily and degas them thoroughly to remove dissolved oxygen.
-
Consider Antioxidants: For particularly sensitive compounds, the addition of a small amount of an antioxidant to the sample solvent may be beneficial, but check for compatibility with your detection method.
-
-
Issue 4: Ghost Peaks
Question: I am observing unexpected peaks in my chromatograms, even in blank runs. What are these "ghost peaks" and how do I get rid of them?
Answer:
Ghost peaks are extraneous peaks that can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents, buffers, or water used to prepare the mobile phase can accumulate on the column and elute as peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared buffers.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector.
-
Solution: Regularly flush the entire HPLC system with a strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for aromatic acyl-CoA analysis?
A1: A C18 column is the most common choice for reversed-phase HPLC of acyl-CoAs. For aromatic acyl-CoAs, a phenyl-hexyl or biphenyl (B1667301) stationary phase can provide alternative selectivity due to pi-pi interactions between the stationary phase and the aromatic ring of the analyte, which can be beneficial for resolving isomers or closely related compounds.
Q2: What are the ideal mobile phase conditions for separating aromatic acyl-CoAs?
A2: A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) at an acidic pH (3.5-5.0) and an organic modifier like acetonitrile or methanol. A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is usually necessary to elute the more hydrophobic, longer-chain aromatic acyl-CoAs.
Q3: How should I prepare my tissue or cell samples for aromatic acyl-CoA analysis?
A3: A common method involves protein precipitation with an acid (e.g., perchloric acid or sulfosalicylic acid) followed by solid-phase extraction (SPE) to clean up and concentrate the acyl-CoAs. It is crucial to keep the sample cold throughout the extraction process to minimize enzymatic activity and chemical degradation.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Pump issues: Worn pump seals can cause pressure fluctuations.
-
Contaminated detector cell: Flush the detector cell with a strong, clean solvent.
-
Mobile phase mixing issues: If you are mixing solvents online, ensure the mixer is functioning correctly.
Q5: My retention times are drifting. What should I do?
A5: Retention time drift can be caused by:
-
Changes in mobile phase composition: Prepare fresh mobile phase and ensure accurate mixing.
-
Column temperature fluctuations: Use a column oven to maintain a stable temperature.
-
Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Leaks in the system: Check all fittings for any signs of leaks.
Data Presentation
Table 1: Influence of Mobile Phase Composition on Aromatic Acyl-CoA Retention
| Mobile Phase Parameter | Change | Expected Effect on Retention Time | Rationale |
| % Organic Solvent (Acetonitrile/Methanol) | Increase | Decrease | The mobile phase becomes more non-polar, leading to faster elution of hydrophobic analytes from the reversed-phase column. |
| Decrease | Increase | The mobile phase becomes more polar, increasing the interaction of hydrophobic analytes with the stationary phase. | |
| Mobile Phase pH (for acidic analytes) | Increase | Decrease | The acidic CoA moiety becomes more deprotonated (ionized), making it more polar and less retained on a non-polar stationary phase. |
| Decrease | Increase | The acidic CoA moiety becomes more protonated (less ionized), making it less polar and more retained. | |
| Buffer Concentration | Increase | May slightly decrease | Higher ionic strength can shield interactions between the analyte and the stationary phase. |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Property | Acetonitrile | Methanol | Implications for Aromatic Acyl-CoA Analysis |
| Elution Strength | Generally stronger | Generally weaker | Acetonitrile may lead to shorter run times.[2] |
| Selectivity | Aprotic, dipole-dipole interactions | Protic, hydrogen bonding capabilities | Can provide different elution orders for closely related compounds.[1][2][5] |
| Backpressure | Lower | Higher | Acetonitrile is often preferred for high flow rates or with columns packed with small particles.[2][5] |
| UV Cutoff | ~190 nm | ~205 nm | Acetonitrile is better for detection at low UV wavelengths. |
Experimental Protocols
Protocol 1: Extraction of Aromatic Acyl-CoAs from Mammalian Tissue
-
Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and polar impurities.
-
Elute the aromatic acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Factors affecting aromatic acyl-CoA stability and mitigation strategies.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromtech.com [chromtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Enzymatic Reactions Involving Gentisyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving gentisyl-CoA.
Frequently Asked Questions (FAQs)
1. What are the key enzymes involved in gentisyl-CoA metabolism?
The primary enzymes are Gentisate-CoA Ligase (also known as Gentisyl-CoA Synthetase) and Gentisyl-CoA Thioesterase .
-
Gentisate-CoA Ligase: Catalyzes the formation of gentisyl-CoA from gentisate, Coenzyme A (CoA), and ATP. This is often the activating step for downstream pathways.
-
Gentisyl-CoA Thioesterase: Catalyzes the hydrolysis of gentisyl-CoA to gentisate and free CoA, which can be a regulatory step or part of a metabolic cycle.
2. My Gentisate-CoA Ligase reaction shows low or no activity. What are the common causes?
Low or no activity in a Gentisate-CoA Ligase assay can stem from several factors:
-
Substrate Quality and Concentration: Ensure the purity and correct concentration of gentisate, CoA, and ATP. Degradation of any of these substrates will reduce the reaction rate.
-
Enzyme Integrity: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or contamination with proteases.
-
Cofactor Limitation: This reaction is dependent on MgATP. Ensure you have an adequate concentration of MgCl₂ in your reaction buffer.
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer can significantly impact enzyme activity. The optimal pH for many CoA ligases is around 7.5-8.0.
-
Presence of Inhibitors: Contaminants in your enzyme preparation or substrate solutions may be inhibiting the enzyme.
3. How can I monitor the activity of Gentisate-CoA Ligase?
There are two common methods to assay Gentisate-CoA Ligase activity:
-
Spectrophotometric Assay: This method monitors the formation of the gentisyl-CoA thioester bond, which often results in a change in absorbance at a specific wavelength. However, the distinct absorbance maximum for gentisyl-CoA may need to be empirically determined.
-
DTNB (Ellman's Reagent) Assay: This is a more universal method for CoA-utilizing enzymes. DTNB reacts with free sulfhydryl groups of unreacted CoA to produce a colored product that can be measured at 412 nm. As the ligase reaction proceeds, the concentration of free CoA decreases, leading to a decrease in the signal.
4. What factors affect the stability of gentisyl-CoA?
Gentisyl-CoA, like other acyl-CoA esters, is susceptible to hydrolysis. Its stability is influenced by:
-
pH: It is more stable in slightly acidic to neutral solutions (pH 4.5-6.5). Alkaline conditions (pH > 8.0) promote rapid hydrolysis of the thioester bond.
-
Temperature: Store gentisyl-CoA solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When in use, keep solutions on ice.
-
Enzymatic Degradation: Contamination of your samples with non-specific thioesterases can lead to the degradation of gentisyl-CoA.
5. My Gentisyl-CoA Thioesterase reaction is not working. What should I check?
Similar to the ligase, issues with thioesterase activity often relate to:
-
Substrate Availability: Ensure you have a sufficient concentration of gentisyl-CoA.
-
Enzyme Activity: Verify the integrity of your thioesterase preparation.
-
Buffer Conditions: The optimal pH for thioesterases can vary. It is advisable to test a range of pH values (e.g., 6.5-8.5).
-
Product Inhibition: Some thioesterases can be inhibited by the accumulation of their products, gentisate or free CoA.[1]
Troubleshooting Guides
Guide 1: Low Yield of Gentisyl-CoA in Ligase Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Degraded ATP or CoA. | Use fresh, properly stored stocks of ATP and CoA. Prepare aliquots to avoid multiple freeze-thaw cycles. |
| Inactive enzyme. | Verify enzyme activity with a positive control. If necessary, purify a fresh batch of the enzyme. | |
| Suboptimal pH or buffer composition. | Optimize the reaction pH (test a range from 7.0 to 8.5). Ensure the buffer does not contain chelating agents that would sequester Mg²⁺. | |
| Reaction starts but plateaus quickly | Substrate limitation. | Increase the concentration of the limiting substrate (gentisate, ATP, or CoA). |
| Product inhibition. | If applicable, consider a coupled reaction to consume the product and drive the reaction forward. | |
| Enzyme instability under reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. Consider adding stabilizing agents like glycerol. |
Guide 2: Inconsistent Results in Thioesterase Assays
| Symptom | Possible Cause | Suggested Solution |
| High background signal in DTNB assay | Presence of reducing agents in the sample. | Dialyze the enzyme preparation to remove small molecule reducing agents. Run a control reaction without the enzyme to measure the background. |
| Non-linear reaction progress | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration to ensure initial velocity is measured. |
| Enzyme instability. | Check the stability of the enzyme at the assay temperature and pH. | |
| Variable activity between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reaction components. |
| Inconsistent sample preparation. | Standardize the cell lysis and protein extraction protocol. |
Data Presentation: Kinetic Parameters of Related Acyl-CoA Ligases
| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Optimal Temperature (°C) |
| Phenylacetate-CoA Ligase | Phenylacetate | 50 | 24 | 75 |
| Coenzyme A | 30 | |||
| ATP | 6 |
Note: Kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions.
Experimental Protocols
Protocol 1: Activity Assay for Gentisate-CoA Ligase using DTNB
This protocol is adapted from methods used for other aromatic acid CoA ligases.[3]
Materials:
-
Gentisate solution (e.g., 10 mM in reaction buffer)
-
Coenzyme A solution (e.g., 5 mM in water)
-
ATP solution (e.g., 50 mM in water, pH 7.0)
-
MgCl₂ solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM Tris-HCl or HEPES, pH 8.0)
-
DTNB (Ellman's Reagent) solution (e.g., 10 mM in reaction buffer)
-
Purified Gentisate-CoA Ligase
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction Buffer
-
Gentisate (final concentration e.g., 200 µM)
-
CoA (final concentration e.g., 100 µM)
-
MgCl₂ (final concentration e.g., 5 mM)
-
ATP (final concentration e.g., 2 mM)
-
Purified Gentisate-CoA Ligase (appropriate amount to ensure a linear reaction rate)
-
-
Control Reaction: Prepare a control reaction without ATP to measure the baseline level of free CoA.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Quenching and DTNB Reaction: Stop the reaction by adding a volume of DTNB solution. The DTNB will react with the remaining free CoA.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: The amount of unreacted CoA is proportional to the absorbance at 412 nm. The ligase activity is calculated from the difference in free CoA between the control and the experimental reaction.
Protocol 2: Activity Assay for Gentisyl-CoA Thioesterase
This protocol is a common method for measuring thioesterase activity.[4]
Materials:
-
Gentisyl-CoA solution (e.g., 1 mM in a suitable buffer, pH 6.0)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)
-
DTNB solution (e.g., 10 mM in reaction buffer)
-
Purified Gentisyl-CoA Thioesterase
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Mixture: In a cuvette or microplate well, prepare an assay mixture containing:
-
Reaction Buffer
-
DTNB (final concentration e.g., 1 mM)
-
Gentisyl-CoA (final concentration e.g., 20 µM)
-
-
Initiate Reaction: Start the reaction by adding the purified Gentisyl-CoA Thioesterase.
-
Continuous Monitoring: Immediately begin monitoring the increase in absorbance at 412 nm over time. The hydrolysis of gentisyl-CoA releases free CoA, which reacts with DTNB to produce the colored product.
-
Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Overview of Gentisyl-CoA enzymatic reactions.
Caption: Troubleshooting workflow for low Gentisate-CoA Ligase activity.
Caption: Principle of the DTNB-based thioesterase assay.
References
- 1. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 2. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2,5-dihydroxybenzoyl-CoA during extraction
Technical Support Center: 2,5-Dihydroxybenzoyl-CoA Extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
This compound is a thioester of coenzyme A and 2,5-dihydroxybenzoic acid (gentisic acid). Its structure contains a hydroquinone (B1673460)/catechol-like moiety, which is highly susceptible to oxidation. This oxidation is the primary cause of degradation during extraction and sample handling.[1][2] Factors like elevated pH, presence of oxygen, light, and metal ions can accelerate this process.[3]
Q2: I noticed my extract turning brown. Is this a sign of degradation?
Yes, a color change, typically to a yellow, brown, or dark purple hue, is a common visual indicator of the oxidation of phenolic compounds like this compound. The colored products are often quinones and subsequent polymerized species that form after the initial oxidation of the dihydroxybenzoyl group.
Q3: How does pH affect the stability of this compound?
The stability of compounds with catechol or hydroquinone structures is highly pH-dependent. At neutral to basic pH, the hydroxyl groups are more easily deprotonated, making the molecule significantly more susceptible to autoxidation.[1][2] To minimize degradation, extractions should be performed under acidic conditions (e.g., pH 2-4), which helps keep the hydroxyl groups in their protonated, less reactive state.[1][4]
Q4: What role does temperature play in the degradation process?
Higher temperatures accelerate the rate of chemical reactions, including oxidation. For thermolabile compounds like many phenolics, elevated temperatures during extraction can lead to significant degradation.[3][5] It is crucial to maintain low temperatures throughout the entire extraction process, from sample homogenization to final storage.
Q5: How can I prevent oxidation during my extraction procedure?
Preventing oxidation is the most critical step. This can be achieved through a combination of chemical and physical methods:
-
Use of Antioxidants: Add antioxidants directly to your extraction buffer. Common choices include ascorbic acid, dithiothreitol (B142953) (DTT), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These agents act as sacrificial reductants, protecting your target molecule.
-
Work Under an Inert Atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon. This involves de-gassing your solvents and blanketing the sample with the inert gas to displace oxygen.
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffer. Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation, and EDTA will sequester them.[6]
Troubleshooting Guide
This section addresses common problems encountered during the extraction of this compound.
Problem: Low or no recovery of this compound in the final extract.
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Ensure extraction buffers contain fresh antioxidants (e.g., 1-5 mM DTT or TCEP). De-gas all solvents and work under a nitrogen or argon atmosphere if possible. Add a chelating agent like 1 mM EDTA to sequester catalytic metal ions. |
| Unsuitable pH | Verify that the pH of your extraction buffer is acidic (pH < 5). Phenolic compounds are generally more stable at lower pH.[4] |
| High Temperature | Perform all extraction steps on ice or at 4°C.[3][7] Use pre-chilled solvents and centrifuge in a refrigerated unit. Avoid any heat-generating steps like prolonged sonication. |
| Light Exposure | Protect samples from light by using amber-colored tubes or wrapping tubes in aluminum foil.[3] Light can induce photo-oxidation. |
| Improper Storage | Store extracts at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation. |
Problem: High variability between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Oxygen Exposure | Standardize the handling procedure to ensure each sample is exposed to air for a minimal and consistent amount of time. Capping tubes immediately after every step is crucial. |
| Antioxidant Degradation | Prepare antioxidant-containing buffers fresh before each experiment. Antioxidants like DTT have a limited lifespan in solution. |
| Sample Heterogeneity | Ensure the starting biological material is thoroughly homogenized before aliquoting for extraction. |
Key Experimental Parameters Summary
The table below summarizes the recommended conditions for minimizing the degradation of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-4°C (On Ice) | Reduces the rate of oxidation and enzymatic degradation.[5][7] |
| pH | 2.0 - 5.0 | Maintains the stability of the phenolic hydroxyl groups and prevents autoxidation.[1][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes contact with oxygen, a primary driver of degradation. |
| Antioxidants | 1-5 mM DTT or TCEP | Act as sacrificial reducing agents to protect the target molecule. |
| Chelating Agents | 1-5 mM EDTA | Sequesters divalent metal ions that can catalyze oxidation.[6] |
| Light Conditions | Dark (Amber Vials/Foil) | Prevents photo-degradation.[3] |
| Storage | -80°C, under Argon/Nitrogen | Ensures long-term stability by minimizing molecular motion and oxidation. |
Visual Guides and Protocols
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low recovery of this compound.
Recommended Experimental Protocol: Extraction from Biological Matrix
This protocol provides a general framework for extracting this compound while minimizing degradation. It should be optimized for your specific biological matrix (e.g., bacterial cells, tissue).
1. Preparation of Extraction Buffer (Prepare Fresh)
-
Create a buffer solution at the desired acidic pH (e.g., 100 mM potassium phosphate, pH 4.0).
-
Just before use, add the following to the required volume of buffer:
-
EDTA to a final concentration of 1 mM.
-
DTT or TCEP to a final concentration of 2 mM.
-
-
De-gas the buffer by sparging with nitrogen or argon gas for 15-20 minutes. Keep the buffer on ice.
2. Sample Homogenization
-
Weigh or measure your pre-chilled biological sample in a pre-chilled tube.
-
Add 3-5 volumes of ice-cold extraction buffer.
-
Homogenize the sample thoroughly. For tissues, use a mechanical homogenizer. For cells, bead beating or sonication on ice can be used. Perform this step quickly and ensure the sample remains cold.
3. Protein and Debris Precipitation
-
Add an equal volume of an ice-cold organic solvent, such as acetonitrile (B52724) or a 2:1 methanol:chloroform mixture, to the homogenate. This step precipitates proteins and disrupts cell membranes.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete precipitation.
4. Centrifugation
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
This will pellet the precipitated protein and cell debris.
5. Supernatant Collection
-
Carefully collect the supernatant, which contains the soluble metabolites including this compound.
-
Transfer the supernatant to a new, pre-chilled, amber-colored tube.
-
If desired, blanket the headspace of the tube with nitrogen or argon gas before capping tightly.
6. Analysis and Storage
-
For immediate analysis (e.g., by LC-MS), place the sample in the autosampler set to 4°C.
-
For short-term storage (up to 24 hours), store at 4°C in the dark.
-
For long-term storage, flash-freeze the sample in liquid nitrogen and store at -80°C. Ensure the tube is sealed tightly to prevent oxidation during storage.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Assays for Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in spectrophotometric assays for acyl-CoAs. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric acyl-CoA assays in a question-and-answer format.
Q1: My blank wells (containing buffer and reagents but no sample) show high background absorbance. What could be the cause?
High background absorbance in blank wells can be attributed to several factors:
-
Reagent Contamination: One or more of your assay components could be contaminated. For instance, in coupled assays, the enzymes used might have contaminating activities that lead to the production of the measured product.
-
DTNB Instability: In assays using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to detect free Coenzyme A (CoA-SH), the DTNB molecule itself can be unstable at high pH (>8.5), leading to spontaneous hydrolysis and a high background signal.[1]
-
Buffer Interference: The buffer system itself may interfere with the assay. It is crucial to test the buffer for any reaction with the assay components.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare fresh solutions of reagents, especially DTNB and enzymes, before each experiment.
-
Check Reagent Purity: If possible, verify the purity of your enzymes and chemical reagents. Contamination is a common issue in coupled spectrophotometric assays.[2]
-
Optimize pH: For DTNB-based assays, maintain a pH between 7.5 and 8.5. Below pH 7, the reaction rate significantly decreases.[1]
-
Run Reagent Blanks: Systematically omit one component at a time from the blank wells to identify the source of the high absorbance.
Q2: The absorbance reading of my sample is unstable or drifting.
Unstable or drifting absorbance readings can indicate several issues:
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. A lack of temperature control can cause the reaction rate to fluctuate. A one-degree change can alter enzyme activity by 4-8%.[3]
-
Insufficient Warm-up Time: Spectrophotometers require a warm-up period for the lamp to stabilize. Readings taken before stabilization can drift.[4]
-
Sample Evaporation: In microplate assays, evaporation from the wells, particularly the outer "edge effect," can concentrate the reactants and alter the absorbance over time.[3]
-
Air Bubbles: The presence of air bubbles in the cuvette or microplate well will scatter light and lead to erratic readings.[4]
Troubleshooting Steps:
-
Ensure Temperature Control: Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
-
Allow for Instrument Warm-up: Always allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes).[4]
-
Minimize Evaporation: Use plate sealers for microplate assays and ensure the cuvette is properly capped.
-
Check for and Remove Bubbles: Visually inspect for bubbles before each reading. Gently tap the cuvette or plate to dislodge them.[4]
Q3: I'm seeing lower than expected or no activity in my samples.
Low or absent signal can be frustrating. Here are potential causes:
-
Incorrect pH or Buffer Composition: Enzymes have an optimal pH range for activity. The wrong buffer or pH can drastically reduce or eliminate enzyme function.[3]
-
Degraded Reagents: Acyl-CoAs and enzymes can be unstable. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Presence of Inhibitors in the Sample: The sample itself may contain endogenous or exogenous inhibitors. For example, EDTA is a known interferent in some commercial acyl-CoA assays.[5]
-
Sample Dilution: The concentration of acyl-CoA in your sample may be below the detection limit of the assay.
Troubleshooting Steps:
-
Verify Buffer and pH: Double-check the pH of your buffers and ensure they are appropriate for all enzymes in the assay.
-
Use Fresh or Properly Stored Reagents: Aliquot reagents upon receipt and avoid multiple freeze-thaw cycles.
-
Test for Inhibition: Spike a known amount of your analyte into a sample well. If the recovery is low, it suggests the presence of inhibitors.
-
Concentrate Your Sample or Use a More Sensitive Assay: If the concentration is too low, consider sample concentration steps or switching to a more sensitive fluorometric or LC-MS/MS-based method.[6]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common problems in spectrophotometric acyl-CoA assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. hinotek.com [hinotek.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enzymatic Synthesis of 2,5-Dihydroxybenzoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2,5-dihydroxybenzoyl-CoA. The information is structured to address specific experimental challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of this compound in a direct question-and-answer format.
Problem 1: Very Low or No this compound Detected
Q: My reaction has proceeded for the recommended time, but HPLC or LC-MS analysis shows a negligible product peak. What are the initial steps to diagnose this issue?
A: A lack of product formation typically points to a fundamental issue with one of the core components or conditions of the reaction. A systematic approach is crucial to pinpoint the problem.
Begin by verifying the activity of your enzyme, the integrity of your substrates, and the accuracy of your reaction conditions. The workflow below outlines a logical sequence for troubleshooting.
Caption: Systematic workflow for troubleshooting no-product scenarios.
-
Enzyme Inactivity : The ligase may be inactive due to improper storage, multiple freeze-thaw cycles, or denaturation.[1] Perform a small-scale control experiment using a fresh enzyme preparation or a batch known to be active.[1]
-
Substrate Degradation : ATP and Coenzyme A are particularly labile. ATP can be hydrolyzed, while the thiol group of CoA is prone to oxidation.[1] It is recommended to prepare fresh stock solutions and store them as single-use aliquots at -80°C.[1]
-
Incorrect Reaction Conditions : The enzyme's activity is highly dependent on pH, temperature, and the presence of cofactors like Mg²⁺.[1] Ensure the buffer's pH is correct at the reaction temperature, as pH can shift with temperature changes.
Problem 2: Reaction Stalls or Yield Decreases Over Time
Q: The reaction initiates as expected, but the yield plateaus quickly or even declines after prolonged incubation. What are the potential causes?
A: This behavior often suggests enzyme instability, product degradation, or feedback inhibition.
-
Product or Substrate Inhibition : High concentrations of the product (this compound) or substrates can sometimes inhibit the enzyme, slowing down the reaction rate.
-
Enzyme Instability : The enzyme may not be stable for extended periods under the chosen reaction conditions. Consider running a time-course experiment to determine the optimal reaction duration before the enzyme loses significant activity.
-
Product Hydrolysis : The thioester bond in the this compound product is susceptible to hydrolysis, either chemically or due to contaminating thioesterase enzymes in a crude enzyme preparation.[2] This would lead to a decrease in product concentration over time. Assaying for thioesterase activity in your enzyme preparation may be necessary.[2]
-
Reactant Depletion : The reaction may have simply reached equilibrium or consumed a limiting substrate. Ensure that substrate concentrations are not falling below the enzyme's Km value.
Problem 3: Inconsistent Yields Between Experimental Batches
Q: I am observing significant variability in the final product yield each time I perform the synthesis. How can I improve the reproducibility of my experiment?
A: Inconsistent yields are typically due to subtle variations in reagents or protocol execution.
-
Reagent Quality : The quality of ATP and CoA is paramount. Use high-purity reagents and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Enzyme Preparation Consistency : Ensure that each batch of purified enzyme has consistent activity. Perform an activity assay on each new purification batch before using it for synthesis.
-
Precise Parameter Control : Strictly control all reaction parameters, including final reagent concentrations, buffer pH, temperature, and reaction volume.
-
Pipetting Accuracy : When working with small volumes, minor pipetting errors can lead to significant variations in concentration. Calibrate your pipettes regularly.
Frequently Asked Questions (FAQs)
Q: What is the general enzymatic reaction pathway for this compound synthesis?
A: The synthesis is typically catalyzed by a CoA ligase in a two-step process. First, the substrate (2,5-dihydroxybenzoic acid) is activated by ATP to form a high-energy acyl-adenylate intermediate. Second, this intermediate reacts with the thiol group of Coenzyme A to form the final product, this compound.
Caption: The two-step reaction pathway for enzymatic CoA ligation.
Q: What are the most critical reaction parameters to optimize for improving yield?
A: To maximize yield, systematic optimization of several parameters is recommended. The logical flow for this process involves varying one parameter at a time while keeping others constant.
Caption: Logical flow for optimizing key reaction parameters.
Q: How should I properly store the enzyme and key reagents?
A:
-
Enzyme (Ligase): Store at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (20-50%) to prevent denaturation from freeze-thaw cycles.
-
Coenzyme A (CoA): Prepare stock solutions in a slightly acidic buffer (pH 4-6) to minimize disulfide bond formation. Aliquot into single-use tubes and store at -80°C.
-
ATP: Prepare stock solutions in a buffered solution (e.g., Tris-HCl, pH 7.5), neutralize if necessary, aliquot, and store at -20°C or -80°C.[1]
-
2,5-Dihydroxybenzoic Acid: Can be stored as a solid at room temperature, protected from light. Stock solutions (e.g., in DMSO or buffer) should be stored at -20°C.
Data Presentation
Table 1: Typical Ranges for Reaction Condition Optimization
This table provides general starting ranges for optimizing the enzymatic synthesis, based on data from analogous CoA ligase systems. Optimal values must be determined empirically for the specific enzyme used.
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Enzyme activity can be sharply pH-dependent. Test a range of buffers.[1] |
| Temperature (°C) | 30 - 40 | Higher temperatures may increase initial rates but can lead to enzyme denaturation over time. |
| Mg²⁺ Concentration (mM) | 2 - 10 | Divalent cations are essential cofactors for the ATP-dependent activation step.[1] |
| ATP:CoA Ratio | 1.5:1 to 2:1 | A slight excess of ATP can help drive the reaction forward. |
| (ATP+CoA):Acid Ratio | 1:1 to 1.2:1 | Stoichiometry should be near equal, but a slight excess of ATP/CoA may be beneficial. |
| Enzyme Concentration (µg/mL) | 1 - 10 | Should be sufficient to achieve a reasonable reaction rate without being wasteful. |
Table 2: Troubleshooting Checklist Summary
| Problem Area | Checkpoint | Recommended Action |
| Enzyme | Activity | Perform a control reaction with a reliable enzyme batch. |
| Storage | Ensure storage at -80°C with cryoprotectant. Avoid multiple freeze-thaw cycles. | |
| Substrates | ATP / CoA | Use fresh, single-use aliquots stored at -80°C. |
| 2,5-DHBA | Verify purity and concentration of stock solution. | |
| Conditions | pH | Measure the pH of the final reaction buffer at the reaction temperature. |
| Temperature | Use a calibrated incubator or water bath. | |
| Cofactors | Confirm the final concentration of Mg²⁺. | |
| Product | Stability | Run a time-course experiment to check for product degradation. |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol is designed to confirm the catalytic activity of your putative this compound ligase preparation.
-
Prepare a Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine:
-
50 µL of 2x Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.8, 20 mM MgCl₂)
-
10 µL of 10 mM ATP
-
10 µL of 5 mM Coenzyme A
-
10 µL of 10 mM 2,5-dihydroxybenzoic acid
-
10 µL of Nuclease-Free Water
-
-
Pre-incubation: Aliquot 90 µL of the master mix into individual reaction tubes. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.[1]
-
Initiate Reaction: Add 10 µL of the enzyme preparation (e.g., 1-5 µg total) to the mixture to start the reaction.[1]
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 100 µL of 10% formic acid or ice-cold acetonitrile).
-
Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant for product formation using reverse-phase HPLC or LC-MS.
Protocol 2: Small-Scale Preparative Synthesis
This protocol provides a starting point for producing a small quantity of this compound for further use.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following in a final volume of 1 mL:
-
100 mM Tris-HCl, pH 7.8
-
10 mM MgCl₂
-
5 mM ATP
-
2.5 mM Coenzyme A
-
2 mM 2,5-dihydroxybenzoic acid
-
50-100 µg of purified enzyme
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for 1-2 hours. Monitor reaction progress by taking small aliquots for HPLC analysis over time.
-
Quenching and Clarification: Once the reaction has reached completion (or plateaued), quench by acidifying to pH ~3.0 with HCl. Centrifuge at high speed for 10 minutes to remove the enzyme.
-
Purification (SPE):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol (B129727), followed by equilibration with acidified water (e.g., 0.1% formic acid).
-
Load the supernatant from the reaction onto the cartridge.
-
Wash the cartridge with acidified water to remove salts, unreacted ATP, and other polar components.
-
Elute the this compound product with a methanol/water solution (e.g., 50% methanol with 0.1% formic acid).
-
-
Verification and Storage: Confirm the purity of the eluted fractions by HPLC/LC-MS. Lyophilize the pure fractions and store the resulting powder at -80°C.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Dihydroxybenzoyl-CoA Chromatography
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and resolving common chromatographic issues encountered during the analysis of dihydroxybenzoyl-CoA. Given its polar nature, containing both phenolic hydroxyls and a carboxylic acid moiety, dihydroxybenzoyl-CoA is susceptible to poor peak shapes, such as tailing, fronting, and splitting. This resource offers structured FAQs, in-depth troubleshooting guides, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my dihydroxybenzoyl-CoA peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common issue for polar, acidic compounds like dihydroxybenzoyl-CoA.[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[3] Specifically, the hydroxyl and carboxyl groups of your analyte can form strong hydrogen bonds with active residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, delaying the elution of a fraction of the molecules and causing a "tail".[3][4][5] This effect is particularly pronounced when the mobile phase pH is above 3, as silanol groups become ionized and more interactive.[1][4]
Q2: My dihydroxybenzoyl-CoA peak is fronting. What is the likely cause?
Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or sample solvent incompatibility.[2][6][7]
-
Concentration Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly, leading to a broad leading edge.[5][7]
-
Sample Solvent Mismatch: If your dihydroxybenzoyl-CoA is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the sample will not focus properly at the head of the column.[3][6] This causes the analyte band to spread out before separation begins, resulting in a fronting peak.
Q3: What causes my dihydroxybenzoyl-CoA peak to split or appear as a shoulder?
Peak splitting can indicate several underlying problems:
-
Blocked Column Inlet: A partially blocked frit at the top of the column can cause the sample flow to be unevenly distributed onto the stationary phase, splitting the peak.[2][8] This can be caused by particulate matter from the sample or mobile phase.[9]
-
Severe Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause the peak to split into two.[2]
-
Co-elution: The shoulder may be an impurity or related compound that is not fully resolved from the main dihydroxybenzoyl-CoA peak.[1]
-
pH Near Analyte pKa: Operating at a mobile phase pH very close to the pKa of dihydroxybenzoyl-CoA can lead to the presence of both ionized and unionized forms, which may separate slightly and cause peak distortion or splitting.[10][11]
Q4: How does the mobile phase pH affect the peak shape of dihydroxybenzoyl-CoA?
Mobile phase pH is a critical parameter for ionizable compounds.[11][12][13] Dihydroxybenzoyl-CoA is acidic, meaning its ionization state is highly dependent on pH.
-
At High pH: The analyte will be deprotonated (ionized), making it more polar and less retained in reversed-phase chromatography. However, at a mid-range pH (e.g., >3-4), silica-based columns have ionized silanol groups that can interact strongly with your analyte, causing significant peak tailing.[1][4]
-
At Low pH: By adding an acidic modifier (e.g., 0.1% formic or acetic acid) to lower the pH to around 2.5-3.0, you can ensure the dihydroxybenzoyl-CoA is in its neutral, unionized form.[14][15] This suppresses its interaction with residual silanols, leading to a much sharper, more symmetrical peak.[8]
-
Near the pKa: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms will exist, leading to broadened or split peaks.[10][11]
Q5: What is the best type of HPLC column for analyzing dihydroxybenzoyl-CoA?
For polar acidic compounds, a standard C18 column can often result in poor peak shape due to the issues described above.[8] A better choice would be:
-
End-Capped C18 Column: These columns have been treated to block many of the residual silanol groups, which significantly reduces the secondary interactions that cause peak tailing.[1][4][8][16] This is a highly recommended starting point.
-
Polar-Embedded Column: These columns have a polar group embedded within the C18 chain, which helps to shield the residual silanols and can offer alternative selectivity for polar analytes.[4][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Column: For very polar compounds that are poorly retained on reversed-phase columns, HILIC is a valuable alternative.[17][18] Stationary phases like amide or diol can provide good retention and peak shape.[19][20]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Poor Peak Shape
This workflow provides a logical sequence of steps to diagnose and resolve peak shape problems. Start by identifying the type of peak distortion and follow the corresponding path to find the appropriate solution.
Caption: Troubleshooting workflow for diagnosing poor peak shape.
The chemical basis for peak tailing of dihydroxybenzoyl-CoA on a standard silica-based stationary phase is illustrated below. The secondary ionic interaction with deprotonated silanols causes delayed elution.
Caption: Secondary interaction between analyte and ionized silanol groups.
Guide 2: Optimizing Mobile Phase Composition
Adjusting the mobile phase is one of the most powerful ways to improve peak shape. The addition of acidic modifiers is crucial for suppressing silanol interactions.
| Additive | Typical Concentration | pKa | Use Case | MS Compatibility |
| Formic Acid | 0.05 - 0.1% (v/v) | 3.75 | General purpose pH control for suppressing silanol activity and analyte ionization.[8] | Excellent |
| Acetic Acid | 0.05 - 0.1% (v/v) | 4.76 | Alternative to formic acid for pH control.[8] | Good |
| Ammonium Formate | 10 - 20 mM | - | Provides buffering capacity around pH 3.7, improving method robustness.[8] | Excellent |
| Ammonium Acetate | 10 - 20 mM | - | Provides buffering capacity around pH 4.7.[8] | Good |
Note: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing with the organic solvent.[12]
Guide 3: Column Selection and Care
Choosing the right column chemistry is fundamental to achieving good peak shape for challenging analytes.
| Column Type | Stationary Phase | Key Feature | Performance for Dihydroxybenzoyl-CoA |
| Standard C18 | C18 Alkyl Chains | General-purpose reversed-phase. | Often prone to peak tailing due to active residual silanols.[8] |
| End-Capped C18 | C18 with TMS end-capping | Masks residual silanols to reduce secondary interactions.[8][16] | Recommended. Significantly improves peak shape for polar and acidic compounds. |
| Polar-Embedded | C18 with embedded polar group | Offers alternative selectivity and shields silanols from interacting with analytes.[4][8] | Good Alternative. Can improve peak shape and retention. |
| HILIC | Amide, Diol, Zwitterionic | Uses a polar stationary phase to retain and separate polar compounds.[17][18] | Consider if retention is poor. Excellent for highly polar analytes not retained in reversed-phase. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Dihydroxybenzoyl-CoA Analysis
This protocol describes the preparation of a standard mobile phase for improving the peak shape of dihydroxybenzoyl-CoA in reversed-phase HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Phase (Solvent A): To prepare 1 L of 0.1% formic acid in water, measure 999 mL of HPLC-grade water into a clean solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Filter the solution using a 0.22 µm membrane filter to remove any particulates.
-
Organic Phase (Solvent B): Use HPLC-grade acetonitrile.
-
Degassing: Degas both solvent bottles for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system.
Protocol 2: Sample Preparation for Dihydroxybenzoyl-CoA Analysis
Proper sample preparation is critical to prevent column contamination and ensure good peak shape.[21]
Procedure:
-
Solvent Selection: Dissolve the dihydroxybenzoyl-CoA standard or sample extract in a solvent that is weaker than or equal in strength to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8] Avoid dissolving the sample in strong organic solvents like 100% methanol (B129727) or acetonitrile, as this will cause peak distortion.[22]
-
Concentration: Prepare the sample at a concentration that avoids detector saturation and column overload. If peak fronting is observed, dilute the sample by a factor of 5 or 10 and re-inject.[8]
-
Filtration: After dissolution, filter the sample using a 0.22 µm syringe filter (choose a filter material compatible with your solvent) to remove any particulates that could block the column frit.[8]
-
Matrix Cleanup (if necessary): For complex sample matrices (e.g., cell lysates, plasma), consider a sample cleanup step such as Solid Phase Extraction (SPE) or protein precipitation to remove interferences.[1][23]
Protocol 3: Column Flushing and Regeneration
If a blocked frit is suspected of causing peak splitting or tailing for all peaks, a reverse flush can often resolve the issue.[9]
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse Column: Carefully disconnect the column from the injector and reconnect it in the reverse direction (i.e., the outlet is now connected to the injector).
-
Flush to Waste: Direct the new outlet of the column to a waste beaker.
-
Flushing Sequence:
-
Flush with your mobile phase (without buffer salts) at a low flow rate (e.g., 0.2 mL/min) for 15 minutes.
-
Gradually increase the percentage of a strong organic solvent (e.g., isopropanol (B130326) or methanol) to 100% over 20 minutes.
-
Hold at 100% strong solvent for 30-60 minutes.
-
-
Re-equilibration:
-
Gradually return to the initial mobile phase composition.
-
Turn off the pump and reconnect the column in the correct orientation.
-
Equilibrate the column with the analytical mobile phase at the normal flow rate until a stable baseline is achieved before injecting a sample.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Modelling of Hydrophilic Interaction Liquid Chromatography Stationary Phases Using Chemometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. organomation.com [organomation.com]
- 22. researchgate.net [researchgate.net]
- 23. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
minimizing non-enzymatic hydrolysis of 2,5-dihydroxybenzoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the non-enzymatic hydrolysis of 2,5-dihydroxybenzoyl-CoA during their experiments.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Aqueous Solutions
If you are observing a rapid loss of your this compound stock or in your reaction mixture, it is likely due to non-enzymatic hydrolysis. This guide will help you identify the potential causes and provide solutions.
1. Is your solution pH optimal?
The stability of thioester bonds, like the one in this compound, is highly pH-dependent. Both acidic and alkaline conditions can accelerate hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your this compound solution.
-
If the pH is outside the recommended range (see FAQs), adjust it accordingly using a suitable buffer system.
-
Consider performing a pH stability study to determine the optimal pH for your specific experimental conditions.
-
2. Are you using the correct storage temperature?
Temperature is a critical factor in the rate of chemical reactions, including hydrolysis.[1] Storing your this compound at an inappropriate temperature can lead to significant degradation.
-
Troubleshooting Steps:
-
Verify the storage temperature of your stock solution. For long-term storage, -80°C is recommended. For short-term storage, -20°C is advisable.
-
Avoid repeated freeze-thaw cycles, which can degrade the molecule. Aliquot your stock solution into smaller, single-use volumes.
-
During experiments, keep the solution on ice as much as possible.
-
3. Is your solution exposed to light?
While not as common as pH and temperature-induced degradation for this specific molecule, exposure to light, particularly UV light, can contribute to the degradation of many organic molecules.
-
Troubleshooting Steps:
-
Store your this compound stock solution in an amber or light-blocking tube.
-
Minimize the exposure of your experimental setup to direct light.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-enzymatic degradation of this compound?
A1: The primary cause of non-enzymatic degradation is the hydrolysis of the thioester bond linking coenzyme A to 2,5-dihydroxybenzoic acid. This reaction is significantly influenced by the pH and temperature of the solution.
Q2: What is the recommended pH range for storing and handling this compound?
A2: While specific data for this compound is limited, for many acyl-CoA thioesters, a slightly acidic pH range of 4.0 to 6.0 is generally recommended to minimize hydrolysis. It is advisable to perform a pilot study to determine the optimal pH for your specific application.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Recommended Container |
| Long-term (months) | -80°C | Amber or light-blocking tubes |
| Short-term (days/weeks) | -20°C | Amber or light-blocking tubes |
| During Experiment | On ice (0-4°C) | Pre-chilled tubes |
Q4: How can I monitor the degradation of my this compound sample?
A4: The degradation of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically suitable. You would monitor the decrease in the peak area corresponding to this compound and the appearance of peaks for the degradation products, 2,5-dihydroxybenzoic acid and coenzyme A.
Q5: Are there any specific buffer components I should avoid?
A5: It is advisable to avoid buffers with primary amines, such as Tris, at higher pH values, as they can potentially react with the thioester. Buffers like phosphate, MES, or HEPES are generally suitable, but the optimal choice will depend on the specific experimental requirements and the determined optimal pH.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
This protocol outlines a method to determine the pH at which this compound exhibits the highest stability.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, HEPES) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers at a known concentration.
-
Immediately inject a sample from each solution (t=0) into the HPLC to determine the initial concentration.
-
Incubate all solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Calculate the percentage of remaining this compound at each time point for each pH.
-
Plot the percentage of remaining this compound against time for each pH to determine the rate of degradation. The pH with the slowest degradation rate is the optimal pH for stability.
Data Presentation:
| pH | Initial Concentration (µM) | Concentration at 1h (µM) | Concentration at 4h (µM) | Concentration at 24h (µM) | Degradation Rate Constant (k) |
| 4.0 | |||||
| 5.0 | |||||
| 6.0 | |||||
| 7.0 | |||||
| 8.0 |
Protocol 2: Assessing the Effect of Temperature on this compound Stability
This protocol helps to quantify the impact of temperature on the degradation of this compound.
Materials:
-
This compound
-
Optimal stability buffer (determined from Protocol 1)
-
HPLC system with a C18 column
-
Multiple incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a solution of this compound in the optimal stability buffer.
-
Divide the solution into aliquots for each temperature to be tested.
-
Inject a sample (t=0) into the HPLC to determine the initial concentration.
-
Place the aliquots at their respective temperatures.
-
At various time points, take a sample from each temperature and analyze by HPLC.
-
Calculate the percentage of remaining this compound at each time point for each temperature.
-
Plot the data to determine the degradation rate at each temperature.
Data Presentation:
| Temperature (°C) | Initial Concentration (µM) | Concentration at 1h (µM) | Concentration at 4h (µM) | Concentration at 24h (µM) | Degradation Rate Constant (k) |
| 4 | |||||
| 25 | |||||
| 37 |
Visualizations
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
strategies to enhance the solubility of 2,5-dihydroxybenzoyl-CoA
Welcome to the technical support center for 2,5-dihydroxybenzoyl-CoA (gentisyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms when dissolving the compound in aqueous buffer. | Low intrinsic solubility of the dihydroxybenzoyl moiety. Incorrect pH of the buffer. Presence of certain salts (e.g., high concentrations of divalent cations). | 1. Verify Buffer pH: Ensure the buffer pH is in the neutral to slightly acidic range (pH 6.0-7.5) for optimal stability of the thioester bond. 2. Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol) at a low percentage (1-5% v/v) to the buffer before adding the compound. 3. Consider a Different Buffer System: High concentrations of phosphate (B84403) buffers can sometimes lead to precipitation with certain compounds. Consider using a Tris or HEPES buffer.[1] 4. Complexation: Employ cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes and enhance aqueous solubility. |
| Compound appears to degrade after dissolution (e.g., loss of activity, color change). | Hydrolysis of the thioester bond, particularly at alkaline or strongly acidic pH. Oxidation of the dihydroxybenzoyl group. | 1. Maintain Appropriate pH: Prepare and store solutions in buffers with a pH between 6.0 and 7.5. Avoid highly alkaline (pH > 8.0) or strongly acidic (pH < 5.0) conditions. 2. Work Quickly and on Ice: Prepare solutions fresh before use and keep them on ice to minimize degradation. 3. Degas Buffers: To minimize oxidation, consider using buffers that have been degassed by sparging with nitrogen or argon. 4. Add Antioxidants: For applications where it will not interfere, the addition of a small amount of an antioxidant like DTT may be considered, although its compatibility with downstream assays must be verified. |
| Inconsistent results in biological assays. | Incomplete dissolution of the compound. Degradation of the stock solution over time. | 1. Ensure Complete Dissolution: Visually inspect the solution to ensure no particulate matter is present. Sonication in a water bath for a short period can aid dissolution. 2. Prepare Fresh Stock Solutions: Due to the potential for hydrolysis, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C for short periods. 3. Quantify Stock Solution Concentration: After preparation, confirm the concentration of your stock solution using a spectrophotometer (measuring the absorbance of the thioester bond around 260 nm) or by a specific analytical method like HPLC. |
| Difficulty achieving desired concentration in aqueous media. | The inherent lipophilicity of the benzoyl group combined with the polar CoA moiety results in amphipathic character and potentially limited water solubility. | 1. Systematic Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents and co-solvents. 2. Formulation Strategies: Explore the use of surfactants (e.g., Tween 80) or lipid-based formulations if the application allows. 3. Particle Size Reduction (for solid form): If starting from a solid, reducing the particle size can increase the dissolution rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For most in vitro biological assays, the recommended approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer to the desired working concentration. The final concentration of the organic solvent should be kept low (typically ≤1% v/v) to avoid affecting the biological system.
Q2: How does pH affect the solubility and stability of this compound?
A2: The pH of the aqueous solution is critical. The dihydroxybenzoyl moiety contains phenolic hydroxyl groups, which can be ionized at higher pH, potentially increasing solubility. However, the thioester bond of the CoA moiety is susceptible to hydrolysis, especially under alkaline conditions (pH > 8.0). Therefore, a compromise is necessary. A buffer in the neutral to slightly acidic range (pH 6.0-7.5) is generally recommended to balance solubility and stability.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, non-ionic surfactants like Tween 80 or Polysorbate 80 can be used to increase the solubility of amphipathic molecules by forming micelles. This approach is often used in formulation development. However, for enzymatic or cell-based assays, it is crucial to first determine the tolerance of the specific system to the chosen surfactant, as it can interfere with protein activity or cell membranes.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the benzoyl portion of this compound, forming an "inclusion complex" that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used pharmaceutical excipients for this purpose.
Q5: How should I store solutions of this compound?
A5: Due to the potential for degradation, it is best to prepare solutions fresh for each experiment. If short-term storage is required, it is advisable to flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Solubility of 2,5-Dihydroxybenzoic Acid in Various Solvents
| Solvent | Temperature | Solubility |
| Water | 5 °C | 5.0 mg/mL |
| Methanol | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Acetone | Not Specified | Soluble |
| Ethyl Acetate | Not Specified | Soluble |
Data for 2,5-dihydroxybenzoic acid, not this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
Protocol 1: Preparation of an Aqueous Stock Solution using a Co-solvent
Objective: To prepare a stock solution of this compound in an aqueous buffer for use in enzymatic assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
HEPES buffer (50 mM, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath
Procedure:
-
Weigh out the required amount of this compound in a microcentrifuge tube.
-
Add a small volume of DMSO to the solid to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Brief sonication in a room temperature water bath can be used if necessary.
-
Perform serial dilutions of this DMSO stock solution into the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to achieve the final working concentration. Ensure the final DMSO concentration remains below 1% (v/v).
-
Keep the final solution on ice and use it promptly.
Protocol 2: Enhancing Solubility with Cyclodextrins
Objective: To prepare a solution of this compound with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the phosphate buffer (e.g., 10% w/v).
-
Slowly add the solid this compound to the cyclodextrin (B1172386) solution while stirring.
-
Cap the vial and continue to stir at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any particulate matter remains, it can be removed by filtration through a 0.22 µm syringe filter.
-
The concentration of the dissolved this compound should be confirmed by a suitable analytical method (e.g., HPLC).
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Key strategies to enhance the solubility of this compound.
References
optimizing buffer conditions for gentisate-CoA ligase
Welcome to the technical support center for gentisate-CoA ligase. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this enzyme.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the setup and execution of gentisate-CoA ligase activity assays.
| Issue | Possible Cause | Recommendation |
| No or low enzyme activity | Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range for the enzyme. | Most coupled assays with gentisate 1,2-dioxygenase perform optimally at a pH of approximately 8.0.[1][2] For direct assays of ligase activity, a pH between 7.5 and 8.5 is a good starting point. Prepare fresh buffer and verify the pH before use. |
| Degraded substrates or cofactors: ATP, Coenzyme A (CoA), or gentisate may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh solutions of ATP, CoA, and gentisate. Store them in aliquots at -20°C or below to minimize degradation. | |
| Inactive enzyme: The gentisate-CoA ligase or the coupling enzyme (gentisate 1,2-dioxygenase) may have lost activity due to improper storage or handling. | Handle enzymes on ice. Avoid repeated freeze-thaw cycles by storing them in aliquots. Verify the activity of the coupling enzyme independently if using a coupled assay. | |
| Presence of inhibitors: The enzyme preparation or reaction mixture may contain inhibiting substances. | Divalent cations such as Cu2+, Zn2+, and Mn2+, as well as EDTA, have been shown to inhibit the activity of related dioxygenases used in coupled assays.[2] Ensure all reagents and water are of high purity. | |
| High background signal in spectrophotometric assay | Substrate interference: The substrate or other components in the reaction mixture may absorb light at the detection wavelength. | Run a control reaction without the enzyme to measure the background absorbance and subtract it from the readings of the complete reaction. |
| Precipitation of reaction components: High concentrations of certain components, such as magnesium salts, can lead to precipitation, causing light scattering. | Optimize the concentrations of all reaction components. Ensure complete dissolution of all reagents before starting the reaction. | |
| Inconsistent or non-reproducible results | Pipetting errors: Inaccurate pipetting of small volumes of enzyme or substrates can lead to significant variations in results. | Use calibrated pipettes and appropriate tips. Prepare a master mix for the common reaction components to minimize pipetting errors. |
| Temperature fluctuations: The reaction rate is sensitive to temperature. Inconsistent incubation temperatures can affect the results. | Use a water bath or a temperature-controlled spectrophotometer to maintain a constant and optimal temperature throughout the assay. The optimal temperature for the coupled enzyme, gentisate 1,2-dioxygenase, is around 50°C, though the enzyme's stability may vary.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the function of gentisate-CoA ligase?
A1: Gentisate-CoA ligase is an enzyme that catalyzes the activation of gentisate (2,5-dihydroxybenzoate) by attaching Coenzyme A (CoA) to it. This reaction requires energy in the form of ATP. The product of this reaction, gentisate-CoA, is a key intermediate in the microbial degradation pathway of various aromatic compounds.
Q2: What is the reaction catalyzed by gentisate-CoA ligase?
A2: The reaction is as follows: Gentisate + ATP + CoA → Gentisate-CoA + AMP + Pyrophosphate
Q3: How can the activity of gentisate-CoA ligase be measured?
A3: The activity of gentisate-CoA ligase can be measured using several methods:
-
Coupled Spectrophotometric Assay: This is a common method where the formation of gentisate-CoA is coupled to its immediate consumption by gentisate 1,2-dioxygenase. The dioxygenase cleaves the aromatic ring of gentisate, and the resulting product can be monitored by the increase in absorbance at a specific wavelength.
-
Direct Spectrophotometric Assay: The formation of the thioester bond in gentisate-CoA can lead to a change in the UV-Vis spectrum, which can be monitored directly. For similar enzymes like 4-coumarate:CoA ligase, the formation of the CoA thioester is monitored around 333 nm.[3]
-
DTNB Assay: This is an endpoint assay that measures the amount of unreacted CoA remaining in the reaction mixture using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4][5]
Q4: What are the essential components of a gentisate-CoA ligase reaction buffer?
A4: A typical reaction buffer for a gentisate-CoA ligase assay includes:
-
A buffering agent to maintain the optimal pH (e.g., Tris-HCl, phosphate (B84403) buffer).
-
Gentisate as the substrate.
-
ATP as the energy source.
-
Coenzyme A (CoA).
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Magnesium chloride (MgCl2), as Mg2+ is a required cofactor for many ATP-dependent enzymes.[6]
Q5: What is the optimal pH for gentisate-CoA ligase activity?
A5: While the optimal pH for gentisate-CoA ligase itself is not extensively documented, the coupled enzyme, gentisate 1,2-dioxygenase, has an optimal pH of around 8.0.[1][2] For other aromatic acid CoA ligases, such as phenylacetyl-CoA ligase, the optimal pH has been reported to be 8.2.[6] Therefore, a pH range of 7.5 to 8.5 is recommended as a starting point for optimization.
Experimental Protocols
Coupled Spectrophotometric Assay for Gentisate-CoA Ligase Activity
This protocol is based on a coupled enzyme assay where the product of the gentisate-CoA ligase reaction is a substrate for gentisate 1,2-dioxygenase. The activity is monitored by the increase in absorbance due to the formation of the ring-cleavage product of gentisate.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Gentisate solution (e.g., 10 mM)
-
ATP solution (e.g., 50 mM)
-
Coenzyme A (CoA) solution (e.g., 10 mM)
-
MgCl2 solution (e.g., 100 mM)
-
Purified gentisate-CoA ligase
-
Purified gentisate 1,2-dioxygenase
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a 1 mL final reaction volume, add the following components:
-
850 µL of Tris-HCl buffer (50 mM, pH 8.0)
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20 µL of Gentisate solution (final concentration: 0.2 mM)
-
20 µL of ATP solution (final concentration: 1 mM)
-
10 µL of CoA solution (final concentration: 0.1 mM)
-
20 µL of MgCl2 solution (final concentration: 2 mM)
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Sufficient amount of gentisate 1,2-dioxygenase (to ensure it is not rate-limiting)
-
-
Mix gently by pipetting.
-
Equilibrate the master mix to the desired assay temperature (e.g., 30°C or 37°C).
-
To initiate the reaction, add a small volume of the gentisate-CoA ligase enzyme solution (e.g., 10-50 µL) to the master mix.
-
Quickly mix the contents and transfer to a cuvette.
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at the wavelength corresponding to the product of the gentisate 1,2-dioxygenase reaction (this needs to be determined empirically, but is often in the 320-380 nm range for similar ring-cleavage products).
-
Record the change in absorbance over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Run a control reaction without gentisate-CoA ligase to account for any background reaction.
Visualizations
Caption: Reaction catalyzed by gentisate-CoA ligase.
Caption: General workflow for a spectrophotometric enzyme assay.
References
- 1. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of gentisate 1,2-dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,5-dihydroxybenzoyl-CoA by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,5-dihydroxybenzoyl-CoA, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, reproducibility, and sensitivity in your quantitative analysis of this compound. These interfering components can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced during sample preparation.[1]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what points in your chromatogram matrix components are causing ion suppression or enhancement. A constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. When a blank matrix extract is injected, any dips or peaks in the analyte's baseline signal indicate the retention times where matrix effects are occurring.[2][3]
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying the extent of matrix effects.[1] You compare the signal response of this compound spiked into a blank matrix extract after the extraction process to the response of a standard in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[1][2][4]
Q3: What are the characteristic MS/MS fragments for acyl-CoAs like this compound?
A3: Acyl-CoA species exhibit a common and predictable fragmentation pattern in positive ion mode mass spectrometry. The two most significant fragmentation events are:
-
A neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety. The resulting fragment ion ([M+H - 507]+) is typically the most abundant and is used for quantification.[5][6]
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A product ion at approximately m/z 428, representing the CoA moiety itself.[5][6] This transition is often used as a qualitative identifier.[5]
Based on this, we can predict the key multiple reaction monitoring (MRM) transitions for this compound.
Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₃₁H₄₀N₇O₁₉P₃S | |
| Molecular Weight | 923.68 g/mol | |
| Precursor Ion ([M+H]⁺) | m/z 924.7 | The protonated parent molecule to be selected in Q1. |
| Quantitative Transition | m/z 924.7 → 417.7 | Corresponds to the neutral loss of 507 Da. Used for quantification. |
| Qualitative Transition | m/z 924.7 → 428.1 | The common CoA fragment. Used for confirmation.[5][7] |
Q4: What is the best type of internal standard to use for this compound analysis?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects and variability during sample preparation and injection. If a SIL IS is not available, a structural analog can be used. For acyl-CoAs, compounds like heptadecanoyl-CoA or crotonoyl-CoA have been successfully employed as internal standards.[5][6]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS workflow.
Step 1: My data shows poor accuracy and reproducibility. How do I confirm matrix effects are the cause?
First, perform a quantitative assessment using the post-extraction spike method. This will tell you the magnitude of ion suppression or enhancement.
-
Procedure:
-
Prepare a blank matrix sample (e.g., plasma, tissue homogenate) by performing your full extraction procedure.
-
Spike a known concentration of this compound into the final, clean extract (Set A).
-
Prepare a standard solution of this compound at the exact same concentration in your final mobile phase or reconstitution solvent (Set B).
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Effect (%): (Peak Area of Set A / Peak Area of Set B) * 100.
-
-
Interpretation: A value significantly different from 100% (e.g., <85% or >115%) indicates the presence of matrix effects.
Step 2: I've confirmed matrix effects. How can I reduce them through sample preparation?
The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[2] For acyl-CoAs, consider these approaches:
-
Protein Precipitation (PPT): A simple and fast method. Using 2.5% 5-sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs and their precursors, with the advantage of not requiring a subsequent Solid Phase Extraction (SPE) step.[5]
-
Solid Phase Extraction (SPE): A highly effective technique for sample cleanup. After protein precipitation with an agent like trichloroacetic acid (TCA), an SPE cartridge can be used to purify the acyl-CoAs and remove the precipitating agent.[5] However, be aware that SPE can lead to the loss of more polar CoA species.[5]
Step 3: Sample preparation isn't enough. Can chromatographic changes help?
Yes. Optimizing the LC separation can resolve this compound from co-eluting matrix components.[3]
-
Gradient Optimization: Adjust the slope of your mobile phase gradient. A shallower gradient can improve the separation between your analyte and interfering peaks.
-
Column Chemistry: While a C18 column is a common starting point for acyl-CoA analysis, exploring different stationary phases (e.g., C8, phenyl-hexyl) can provide alternative selectivity and may better separate the analyte from matrix interferences.[6][8]
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of acyl-CoAs. Slightly acidic conditions are often required for short-chain acyl-CoAs on reversed-phase columns.[9]
Step 4: I still see variability between samples. What is the final step?
If matrix effects vary from sample to sample, using a stable isotope-labeled internal standard is the most robust solution. The SIL IS will co-elute and be affected by the matrix in the same way as your analyte. By monitoring the ratio of the analyte to the IS, you can correct for this variability and achieve accurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from a method demonstrated to be effective for short-chain acyl-CoAs, obviating the need for SPE.[5]
-
Homogenization: For tissue samples, weigh approximately 5 mg and homogenize in a suitable buffer. For cultured cells, prepare a cell pellet.
-
Internal Standard: Spike your sample with an internal standard (e.g., crotonoyl-CoA).
-
Precipitation: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).
-
Vortexing: Vortex the sample vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Analysis: The sample is now ready for direct injection onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a representative protocol based on methods for short-chain acyl-CoAs.[5][6]
-
LC Column: Phenomenex Kinetex 2.6 µm C18, 150 mm x 2.1 mm, or Agilent ZORBAX 300SB-C8, 100 x 2.1 mm.[5][6]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 5.0, with 2% Acetonitrile.[6]
-
Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the more hydrophobic acyl-CoAs.
-
Injection Volume: 2 - 10 µL.
-
MS Detection: Positive Electrospray Ionization (ESI) mode.
-
MRM Transitions: Monitor the predicted transitions for this compound and your internal standard.
Quantitative Data Summary
The following tables summarize the kind of quantitative data you should aim to generate during method validation. The values presented are representative for various short-chain acyl-CoAs and provide a benchmark for performance.[6]
Table 1: Representative Method Performance for Acyl-CoA Analysis
| Analyte | Linearity (R²) | LOD (nM) | LOQ (nM) |
|---|---|---|---|
| Free CoA | > 0.999 | 0.8 | 2.5 |
| Acetyl-CoA | > 0.991 | 0.9 | 3.0 |
| Propionyl-CoA | > 0.998 | 0.5 | 1.8 |
| Butyryl-CoA | > 0.999 | 0.5 | 1.5 |
| Isovaleryl-CoA | > 0.999 | 0.4 | 1.2 |
(Data derived from a study on various acyl-CoAs, not specifically this compound)[6]
Table 2: Comparison of Analyte Recovery with Different Extraction Methods
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
|---|---|---|
| Pantothenate | 18 | 75 |
| Free CoA | 35 | 80 |
| Acetyl-CoA | 65 | 70 |
| Propionyl-CoA | 75 | 85 |
| Succinyl-CoA | 80 | 90 |
(This table illustrates the potential for higher recovery of polar analytes with the SSA method compared to a TCA/SPE approach.)[5]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enzyme Activity with Gentisyl-CoA Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that utilize gentisyl-CoA substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My enzyme shows very low or no activity with gentisyl-CoA. What are the most common initial checks I should perform?
A1: When encountering low or no enzyme activity, start by verifying the following:
-
Reagent Integrity: Ensure that all reagents, especially ATP, Coenzyme A (CoA), and your enzyme stock, have been stored correctly and are within their expiration dates. Thaw all components completely and mix gently before use.
-
Gentisyl-CoA Substrate Quality: Verify the purity and concentration of your gentisyl-CoA. If it was synthesized in-house, confirm its identity and purity via methods like HPLC and mass spectrometry.
-
Assay Conditions: Double-check that the pH, temperature, and buffer composition of your assay are optimal for your specific enzyme. Refer to the literature for similar enzymes if optimal conditions for your enzyme are unknown.
-
Enzyme Concentration: Ensure that you are using an appropriate concentration of your enzyme in the assay. It may be necessary to perform a concentration titration to find the optimal range.
Q2: How can I determine if my gentisyl-CoA substrate is degrading during the experiment?
A2: Gentisyl-CoA, like other acyl-CoA thioesters, can be unstable in aqueous solutions. To check for degradation, you can:
-
Run a time-course experiment where you incubate gentisyl-CoA in your assay buffer (without the enzyme) and analyze samples at different time points using HPLC. A decrease in the gentisyl-CoA peak area over time indicates degradation.
-
Perform a control reaction without the enzyme and measure the amount of free CoA generated using an assay like the DTNB (Ellman's reagent) assay. An increase in free CoA over time suggests hydrolysis of the thioester bond.
Q3: Are there any known inhibitors of enzymes that use gentisyl-CoA?
A3: While specific inhibitors for every gentisyl-CoA-utilizing enzyme are not universally documented, some general considerations apply:
-
Product Inhibition: High concentrations of the reaction products (e.g., gentisate and CoA for a thioesterase, or the downstream product for a synthetase) can inhibit enzyme activity.
-
Substrate Analogs: Molecules structurally similar to gentisate or CoA may act as competitive inhibitors.
-
Non-specific Inhibitors: Some compounds are known to inhibit entire classes of enzymes. For example, some acyl-CoA-utilizing enzymes are inhibited by sulfhydryl-modifying reagents.
Q4: What is a reliable method for measuring the activity of a gentisate-CoA ligase?
A4: A widely used and reliable method is a coupled spectrophotometric assay. The formation of gentisyl-CoA can be coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. Alternatively, the consumption of free CoA can be measured at the end of the reaction using the DTNB assay, which detects free sulfhydryl groups.[1][2]
Troubleshooting Guides
Issue 1: Low or No Detectable Enzyme Activity
This is a common issue that can stem from various factors related to the enzyme, substrate, or assay conditions.
Caption: A stepwise workflow for troubleshooting low enzyme activity.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | - Verify the storage conditions and age of the enzyme stock. - Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. - If using a freshly purified enzyme, confirm its identity and purity by SDS-PAGE. |
| Gentisyl-CoA Degradation | - Prepare fresh gentisyl-CoA stock solutions for each experiment. - Store gentisyl-CoA aliquots at -80°C and minimize freeze-thaw cycles. - Assess the stability of gentisyl-CoA in your assay buffer by incubating it without the enzyme and analyzing it by HPLC over time. |
| Suboptimal Assay pH | - Determine the optimal pH for your enzyme by performing the assay across a range of pH values (e.g., pH 6.0 to 9.0).[2] - Ensure your buffer has sufficient buffering capacity at the desired pH. |
| Incorrect Assay Temperature | - Determine the optimal temperature for your enzyme by running the assay at various temperatures (e.g., 25°C, 30°C, 37°C).[2] |
| Missing Cofactors | - Many CoA ligases require Mg2+ for activity. Ensure it is present in your assay buffer at an optimal concentration (typically 1-10 mM). |
| Presence of Inhibitors | - If using crude cell lysates, consider purifying your enzyme to remove endogenous inhibitors. - Be mindful of potential inhibitors in your sample preparation, such as high salt concentrations or detergents. |
Issue 2: High Background Signal or Non-linear Reaction Progress
A high background signal or a reaction that does not proceed linearly can complicate data analysis and lead to inaccurate kinetic measurements.
References
Technical Support Center: Improving the Stability of Recombinant Gentisate-CoA Ligase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of recombinant gentisate-CoA ligase. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My recombinant gentisate-CoA ligase is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A1: Inclusion body formation is a common challenge in recombinant protein expression, often due to high expression rates and improper protein folding.[1][2] Here are several strategies to improve solubility:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[1][3]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression. Try reducing the inducer concentration to moderate the expression rate.
-
Use a Different Expression Host: Some E. coli strains are specifically designed to aid in the expression of difficult proteins. Consider using strains that contain chaperones to assist in protein folding.[1]
-
Co-expression of Chaperones: Molecular chaperones such as GroEL/GroES or DnaK/DnaJ can be co-expressed to assist in the correct folding of your gentisate-CoA ligase.[1]
-
Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance the solubility of the target protein.[1]
Q2: I've purified my gentisate-CoA ligase, but it loses activity quickly. How can I improve its stability in solution?
A2: Maintaining the stability of a purified enzyme is crucial for reliable experimental results. Several factors can influence enzyme stability:
-
Buffer Composition: The pH and ionic strength of the storage buffer are critical. While optimal conditions are specific to the enzyme, a good starting point for CoA ligases is a buffer with a pH between 7.0 and 8.5. For example, a related enzyme, phenylacetyl-CoA ligase from Pseudomonas putida, shows maximal activity at pH 8.2.[4]
-
Additives and Stabilizers:
-
Glycerol (B35011): Adding glycerol (10-50% v/v) to your storage buffer can stabilize the protein by promoting a more compact structure and preventing aggregation.[5][6][7]
-
Reducing Agents: If your enzyme contains cysteine residues, including a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can prevent oxidation and maintain activity.[5]
-
Protease Inhibitors: During purification, the addition of protease inhibitors is recommended to prevent degradation by host cell proteases.[5]
-
-
Storage Temperature: For long-term storage, it is generally best to store the enzyme at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.[5] For short-term storage, 4°C may be suitable, but stability should be tested. A phenylacetate-CoA ligase from Penicillium chrysogenum was reported to be stable for several months at -20°C.[8]
Q3: What are the optimal pH and temperature for gentisate-CoA ligase activity?
A3: The optimal pH and temperature for gentisate-CoA ligase have not been extensively reported in the literature. However, we can infer potential optimal conditions from related enzymes. For instance, a phenylacetate-CoA ligase from the thermophilic bacterium Thermus thermophilus exhibits remarkable heat stability with a temperature optimum of 75°C.[2] In contrast, the same enzyme from Pseudomonas putida has an optimal temperature of 30°C.[4] The optimal pH for CoA ligases is typically in the neutral to slightly alkaline range. For example, the phenylacetyl-CoA ligase from P. putida has an optimal pH of 8.2.[4] It is recommended to perform a pH and temperature optimization experiment for your specific recombinant gentisate-CoA ligase.
Troubleshooting Guides
Problem: Low Yield of Recombinant Gentisate-CoA Ligase
| Possible Cause | Troubleshooting Steps |
| Codon Mismatch | The codon usage of your gentisate-CoA ligase gene may not be optimal for your E. coli expression host. This can lead to stalled translation. Solution: Perform codon optimization of your gene sequence for E. coli.[1] |
| Protein Toxicity | The expressed gentisate-CoA ligase may be toxic to the host cells, leading to poor growth and low yield. Solution: Use a tightly regulated expression system to minimize basal expression before induction. Lowering the expression temperature and inducer concentration can also help.[1] |
| Plasmid Instability | The expression plasmid may be lost from the host cell population during cell division. Solution: Ensure that the appropriate antibiotic is always present in the culture medium to maintain selective pressure. |
| Protein Degradation | The recombinant protein may be degraded by host cell proteases. Solution: Add protease inhibitors to your lysis buffer. Additionally, lowering the culture temperature can reduce protease activity.[8] |
Problem: Loss of Enzyme Activity After Purification
| Possible Cause | Troubleshooting Steps |
| Improper Buffer Conditions | The pH, ionic strength, or composition of your purification and storage buffers may be destabilizing the enzyme. Solution: Screen a range of buffer pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-250 mM NaCl) to find the optimal conditions for stability. |
| Oxidation | The enzyme may have critical cysteine residues that are being oxidized, leading to inactivation. Solution: Include a reducing agent such as DTT (1-5 mM) or β-mercaptoethanol (5-10 mM) in all your buffers.[5] |
| Aggregation | The purified protein may be aggregating and precipitating out of solution. Solution: Add stabilizing agents like glycerol (10-50%) to your storage buffer. Storing the protein at a suitable concentration (typically 1-5 mg/mL) can also minimize aggregation.[5] |
| Freeze-Thaw Damage | Repeatedly freezing and thawing your enzyme stock can cause denaturation and loss of activity. Solution: Aliquot your purified enzyme into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
Quantitative Data on Related CoA Ligases
Disclaimer: The following data is for enzymes related to gentisate-CoA ligase and should be used as a starting point for optimizing the stability of your specific enzyme.
Table 1: Optimal Conditions for Related Acyl-CoA Ligases
| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH | Reference |
| Phenylacetate-CoA Ligase | Thermus thermophilus | 75 | Not Reported | [2] |
| Phenylacetate-CoA Ligase | Pseudomonas putida | 30 | 8.2 | [4] |
Table 2: Stability of Related Enzymes
| Enzyme | Storage Condition | Reported Stability | Reference |
| Phenylacetate-CoA Ligase | -20°C in TANG buffer | Stable for several months | [8] |
| Gentisate 1,2-Dioxygenase | 4°C for 20 hours | Max stability between pH 7.0-9.0 (P. putida) | |
| Gentisate 1,2-Dioxygenase | 4°C for 20 hours | Max stability between pH 5.0-7.5 (P. alcaligenes) |
Experimental Protocols
Protocol: Expression and Purification of Recombinant Gentisate-CoA Ligase (Adapted from Phenylacetate-CoA Ligase Protocols)
This protocol provides a general framework. Optimization of specific steps is recommended.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gentisate-CoA ligase gene.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification (for a His-tagged protein):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).
-
Protocol: Activity Assay for Gentisate-CoA Ligase (Spectrophotometric)
This assay is adapted from protocols for other aromatic acid CoA ligases and measures the formation of the gentisoyl-CoA thioester bond, which often results in an increased absorbance at a specific wavelength.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
CoA (e.g., 0.5 mM)
-
Gentisate (the substrate; concentration to be optimized, e.g., 0.1-1 mM)
-
-
Assay Procedure:
-
Add the reaction mixture to a quartz cuvette.
-
Add a small amount of purified gentisate-CoA ligase to initiate the reaction.
-
Monitor the increase in absorbance at a wavelength determined by a preliminary spectral scan of the product (a good starting point for aromatic-CoA thioesters is around 330-360 nm).
-
The rate of increase in absorbance is proportional to the enzyme activity.
-
Visualizations
Caption: Experimental workflow for optimizing the expression and stability of recombinant gentisate-CoA ligase.
Caption: A logical flowchart for troubleshooting common issues with recombinant gentisate-CoA ligase.
References
- 1. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Acyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the extraction of acyl-Coenzyme A (acyl-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with acyl-CoA extraction?
Acyl-CoAs are notoriously challenging to analyze due to their inherent instability and low abundance in biological samples.[1][2] Key challenges include:
-
Chemical Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis in aqueous solutions.[2][3][4]
-
Low Cellular Abundance: These molecules are often present in nanomole amounts in tissues, requiring highly sensitive and selective analytical methods.[5]
-
Complex Matrix: Biological samples contain a multitude of other molecules that can interfere with extraction and analysis.[6]
-
Analyte Loss: The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metallic surfaces, leading to sample loss during preparation.[7]
Q2: Which cell lysis method is most effective for acyl-CoA extraction?
The optimal cell lysis method depends on the sample type. For cultured mammalian cells, a common and effective approach involves quenching metabolism and lysing the cells with a cold organic solvent, such as methanol (B129727).[1][3] This method simultaneously disrupts cell membranes, precipitates proteins, and extracts the acyl-CoAs. For tissues, mechanical homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is frequently used.[4][5]
Q3: Why is it critical to keep samples cold during the extraction process?
Maintaining low temperatures (e.g., on ice or at 4°C) is crucial to minimize the activity of endogenous enzymes (e.g., proteases, DNases, RNases) that can degrade acyl-CoAs and other cellular components.[4][8][9] Flash-freezing samples in liquid nitrogen and storing them at -80°C is recommended if immediate processing is not possible.[4]
Q4: What is the purpose of an internal standard in acyl-CoA analysis?
An internal standard (ISTD), such as a stable isotope-labeled or odd-chain acyl-CoA, is added to the sample early in the extraction process.[3][5][7] It helps to account for variability and potential loss of the target analytes during sample preparation and analysis, thereby enabling accurate quantification.[7]
Troubleshooting Guide
Issue 1: Low Yield or Poor Recovery of Acyl-CoAs
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Cell Lysis | - Ensure thorough homogenization of tissues. A glass homogenizer can be more effective than other methods.[4] - For cultured cells, ensure the lysis solvent completely covers and penetrates the cell pellet or monolayer. - Consider extending the incubation time in the lysis buffer at a low temperature.[8] |
| Analyte Degradation | - Work quickly and keep samples on ice or in a cold room throughout the entire procedure.[4] - Use fresh, high-purity solvents to prevent degradation from contaminants.[4] - Avoid repeated freeze-thaw cycles of your samples.[4] - Ensure the pH of your buffers is appropriate to maintain acyl-CoA stability; they are unstable in alkaline and strongly acidic solutions.[3] |
| Inefficient Extraction | - Optimize the ratio of extraction solvent to the amount of starting material. A 20-fold excess of solvent is often recommended for tissues.[4] - For solid-phase extraction (SPE), ensure the column is properly conditioned and not allowed to dry out before sample loading.[4] - Optimize the wash and elution steps for your specific SPE column and analytes of interest.[4] |
| Sample Loss | - Use low-binding microcentrifuge tubes and pipette tips to minimize adherence of acyl-CoAs to surfaces. - Be cautious when transferring the supernatant after centrifugation to avoid disturbing the pellet of cell debris and precipitated proteins.[1] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Sample Handling | - Ensure uniform and rapid processing for all samples. - Add the internal standard to each sample at the same step in the protocol. |
| Incomplete Protein Precipitation | - Ensure sufficient incubation time at a low temperature (e.g., -80°C for 15 minutes) after adding the lysis solvent to achieve complete protein precipitation.[1] |
| Matrix Effects in LC-MS/MS | - Ensure proper chromatographic separation to minimize ion suppression from co-eluting compounds.[3] - Consider further sample cleanup steps, such as solid-phase extraction, to remove interfering substances.[7][10] |
Quantitative Data Summary
The abundance of acyl-CoAs can vary significantly between different cell lines and is influenced by experimental conditions. The following table provides a comparative overview of acyl-CoA levels reported in the literature.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~6 | ~2.5 |
| Note: Direct comparison of data should be done with caution due to variations in experimental conditions and normalization methods (per cell number vs. per mg protein).[1] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[1][3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Internal Standard (ISTD) solution (e.g., 10 µM 15:0-CoA in methanol)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Adherent Cells: Add 2 mL of ice-cold methanol containing the internal standard directly to the culture plate. Incubate at -80°C for 15 minutes. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard. Incubate the lysate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.[1]
-
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1][3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, being careful not to disturb the pellet.[1]
-
Sample Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1] Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for analysis.
Visualizations
Caption: Workflow for Acyl-CoA Extraction from Cultured Cells.
Caption: Troubleshooting Logic for Low Acyl-CoA Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 2,5-Dihydroxybenzoyl-CoA Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-CoA thioesters like 2,5-dihydroxybenzoyl-CoA is critical for understanding various metabolic pathways. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques. The information presented is based on established methodologies for the analysis of similar acyl-CoA compounds.
Comparison of Analytical Methods
LC-MS/MS has become the preferred method for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[1][2][3][4] While other techniques such as HPLC with UV or fluorescence detection and enzymatic assays exist, they often have limitations in terms of sensitivity, specificity, and throughput.[3][5]
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | High (femtomole range)[5] | Moderate (picomole range, often requires derivatization)[5] | High (femtomole range)[5] |
| Limit of Quantification (LOQ) | High (femtomole range)[5] | Low (nanomole range)[5] | High (femtomole range)[5] |
| Linearity (R²) | Excellent (>0.99)[6] | Good (>0.99)[5] | Variable |
| Precision (%RSD) | Excellent (<15%)[5] | Good (<15%)[5] | Moderate (<20%)[5] |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting compounds)[5] | High (dependent on enzyme specificity)[5] |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
A robust and validated LC-MS/MS method is essential for reliable quantification. Below are detailed protocols for sample preparation, LC-MS/MS analysis, and method validation based on common practices for acyl-CoA analysis.
LC-MS/MS Method Protocol
This protocol is designed for high sensitivity and specificity in quantifying this compound from biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion of the compounds. For acyl-CoAs in general, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[1]
-
Collision Energy: Optimized for the specific analyte.[2]
Method Validation Parameters
A comprehensive validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA).[2]
Table 2: Summary of LC-MS/MS Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve with at least 5 standards. | Correlation coefficient (R²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at a minimum of three concentration levels (low, medium, high). | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. Assessed at a minimum of three concentration levels. | Percent difference from nominal concentration within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with precision and accuracy criteria met. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations with un-extracted standards. | Consistent and reproducible recovery is desired. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat standard solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the validation of the LC-MS/MS method for this compound.
Caption: Workflow for the validation of an LC-MS/MS method.
Signaling Pathway Context
This compound is an intermediate in the gentisate pathway for the degradation of aromatic compounds. The following diagram shows a simplified representation of this pathway.
Caption: Gentisate degradation pathway.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances of Gentisate Activation: A Comparative Look at a CoA-Dependent Pathway
A Shift in Paradigm: The CoA-Mediated Route to Gentisate
Traditionally, the biosynthesis of gentisate from salicylate (B1505791) has been understood to occur via direct hydroxylation. However, recent research has unveiled a multi-enzyme system in Rhizobium sp. X9 that employs a CoA-ligation strategy. This pathway involves three key enzymes:
-
Salicylyl-CoA Ligase (CehG): This enzyme activates salicylate by ligating it to Coenzyme A.
-
Salicylyl-CoA Hydroxylase (CehH): This enzyme hydroxylates the salicyl-CoA intermediate.
-
Gentisyl-CoA Thioesterase (CehI): This enzyme cleaves the CoA from the gentisyl-CoA to release gentisate.
This multi-step, CoA-dependent mechanism presents a different biochemical strategy for arriving at the same product, gentisate, which is a key intermediate in the degradation of various aromatic compounds.
Comparative Analysis of Substrate Specificity
While data on the substrate specificity of a dedicated gentisate-CoA ligase is not available, we can infer substrate preferences from the initial enzyme in the CoA-mediated pathway, the salicylyl-CoA ligase (CehG) from Rhizobium sp. X9. The specificity of this ligase for salicylate is a critical determinant for the overall flux through this pathway.
Further research is needed to fully characterize the substrate range of CehG and compare it to other known aromatic acid-CoA ligases. Such studies would illuminate the evolutionary adaptations of these enzymes and provide a broader toolkit for synthetic biology applications.
Experimental Protocols for Characterization
The characterization of the enzymes in the CoA-mediated gentisate synthesis pathway involves a series of established biochemical assays.
Enzyme Expression and Purification
-
Gene Cloning: The genes encoding the salicylyl-CoA ligase (cehG), salicylyl-CoA hydroxylase (cehH), and gentisyl-CoA thioesterase (cehI) are cloned into an appropriate expression vector, such as pET-28a(+), often with a polyhistidine tag for purification.
-
Protein Expression: The expression vectors are transformed into a suitable host strain, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The expressed proteins are purified from the cell lysate using affinity chromatography, such as with a Ni-NTA resin, followed by further purification steps like gel filtration chromatography to achieve homogeneity.
Enzyme Activity Assays
Salicylyl-CoA Ligase (CehG) Activity Assay:
The activity of salicylyl-CoA ligase can be determined using a coupled-enzyme spectrophotometric assay. The formation of AMP during the ligation reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
The reaction mixture typically contains:
-
Tris-HCl buffer (pH 7.5-8.0)
-
ATP
-
Coenzyme A
-
Salicylate (or other test substrates)
-
MgCl₂
-
Phosphoenolpyruvate
-
NADH
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Purified CehG enzyme
Salicylyl-CoA Hydroxylase (CehH) and Gentisyl-CoA Thioesterase (CehI) Activity Assay:
The activities of the subsequent enzymes can be monitored by high-performance liquid chromatography (HPLC).
-
The reaction for CehH is initiated by adding the purified enzyme to a mixture containing salicyl-CoA and a suitable buffer. The reaction is incubated and then stopped, and the formation of gentisyl-CoA is analyzed by HPLC.
-
Similarly, the activity of CehI is determined by incubating the purified enzyme with gentisyl-CoA and monitoring the formation of gentisate via HPLC.
Visualizing the Biochemical Logic
To better understand the flow of this novel pathway and the experimental approach to its characterization, the following diagrams are provided.
Caption: CoA-mediated conversion of salicylate to gentisate.
Navigating Cross-Reactivity in Immunoassays for Aromatic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When dealing with aromatic compounds, which often share structural similarities, the potential for cross-reactivity can significantly impact data integrity. This guide provides a comparative analysis of immunoassay performance, focusing on cross-reactivity, and offers detailed experimental protocols to empower researchers in validating their assays.
Cross-reactivity in an immunoassay occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the target analyte.[1][2] This can lead to inaccurate quantification, including false positives or overestimated concentrations.[2] For aromatic compounds, such as Polycyclic Aromatic Hydrocarbons (PAHs), which are prevalent environmental contaminants and subjects of toxicological studies, understanding and mitigating cross-reactivity is a critical step in assay development and validation.[3]
The Principle of Competitive Immunoassays
Many immunoassays for small molecules like aromatic compounds are designed in a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay for aromatic compounds.
Comparative Analysis of Cross-Reactivity in Commercial PAH ELISA Kits
The following table summarizes the cross-reactivity of two commercially available ELISA kits, RaPID and RisC, for a range of 16 PAHs.[3] The data is presented as percent cross-reactivity (%CR), which indicates the degree to which a structurally similar compound can interfere with the assay. A higher %CR value signifies a greater potential for interference.
| Compound | RaPID Kit (%CR) | RisC Kit (%CR) |
| Naphthalene | 1.8 | 0 |
| Acenaphthylene | 0 | 0 |
| Acenaphthene | 0 | 0 |
| Fluorene | 13.0 | 0 |
| Phenanthrene | 100 | 100 |
| Anthracene | 14.0 | 110 |
| Fluoranthene (B47539) | 200 | 25 |
| Pyrene | 200 | 33 |
| Benz[a]anthracene | 33.0 | 100 |
| Chrysene | 33.0 | 100 |
| Benzo[b]fluoranthene | 11.0 | 100 |
| Benzo[k]fluoranthene | 11.0 | 100 |
| Benzo[a]pyrene | 14.0 | 100 |
| Indeno[1,2,3-cd]pyrene | 0 | 100 |
| Dibenz[a,h]anthracene | 0 | 100 |
| Benzo[g,h,i]perylene | 0 | 100 |
Data sourced from Zhang et al. (2010).[3]
It is evident from the data that the two kits exhibit different cross-reactivity profiles. The RisC kit, which employs a monoclonal antibody, shows high cross-reactivity for a broader range of high molecular weight PAHs, while the RaPID kit, based on a polyclonal antibody, displays higher cross-reactivity for certain lower molecular weight PAHs like fluoranthene and pyrene.[3] This highlights the importance of selecting an assay with a specificity profile that is appropriate for the expected sample composition.
Experimental Protocol for Determining Cross-Reactivity
The following is a detailed protocol for determining the percent cross-reactivity of an antibody in a competitive ELISA format.[4]
Objective: To quantify the extent to which structurally related compounds (cross-reactants) interfere with the binding of the target analyte to the specific antibody.
Materials:
-
ELISA kit for the target analyte (including coated microplate, standards, specific antibody, labeled analyte, wash buffer, substrate, and stop solution)
-
Potential cross-reacting compounds
-
Assay buffer (as provided in the kit or a suitable alternative)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining cross-reactivity in a competitive ELISA.
Procedure:
-
Preparation of Standard Curve: Prepare a serial dilution of the target analyte standard in the assay buffer according to the kit instructions. This will serve as the standard curve.
-
Preparation of Cross-Reactant Solutions:
-
Determine the concentration range for each potential cross-reactant. A common starting point is a concentration 10 times higher than the highest standard concentration.[4]
-
Prepare serial dilutions of each cross-reactant in the assay buffer. These will be treated as unknown samples.
-
-
Assay Procedure:
-
Add the prepared standards and cross-reactant dilutions to the appropriate wells of the microplate, typically in duplicate.[4]
-
Follow the specific instructions of the ELISA kit for the addition of the labeled analyte and the specific antibody.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Data Preparation:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.[4]
-
Calculate the average absorbance for each standard and cross-reactant dilution.
-
Normalize the data by dividing the average absorbance of each standard and cross-reactant by the average absorbance of the zero standard (B₀) and multiplying by 100 to get the percent binding (%B/B₀).[4]
-
-
Determine the IC50:
-
Plot the %B/B₀ against the concentration for both the standard and each cross-reactant on a semi-log graph.
-
The IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum binding. Determine the IC50 value for the standard and for each cross-reactant from their respective curves.[5]
-
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula to calculate the percent cross-reactivity for each compound:[5][6]
%CR = (IC50 of the standard analyte / IC50 of the cross-reacting compound) x 100
Conclusion
Cross-reactivity is an inherent characteristic of immunoassays that must be carefully evaluated, especially when analyzing structurally similar aromatic compounds. By understanding the principles of competitive immunoassays and following a rigorous validation protocol, researchers can confidently assess the specificity of their assays. The comparative data presented here demonstrates that commercial kits can have significantly different cross-reactivity profiles, underscoring the need for careful assay selection based on the specific research application. Ultimately, a thorough understanding and quantification of cross-reactivity are essential for generating accurate and reliable data in the fields of environmental science, toxicology, and drug development.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery-sci.com [discovery-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to 2,5-Dihydroxybenzoyl-CoA and 3-Hydroxybenzoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,5-dihydroxybenzoyl-CoA (gentisyl-CoA) and 3-hydroxybenzoyl-CoA as enzyme substrates. The available experimental data reveals a significant disparity in the scientific community's understanding of these two molecules. While 3-hydroxybenzoyl-CoA is a well-characterized intermediate in several metabolic pathways with known enzymatic partners, this compound appears to be less frequently utilized as a direct enzyme substrate in central metabolism. This guide will present the known enzymatic reactions, kinetic data, metabolic pathways, and relevant experimental protocols for both molecules, highlighting the current state of knowledge.
Executive Summary
3-Hydroxybenzoyl-CoA is a key intermediate in the anaerobic and aerobic degradation of benzoate (B1203000) and other aromatic compounds. It is synthesized by 3-hydroxybenzoate-CoA ligase and is a substrate for benzoyl-CoA reductase. In contrast, the metabolic role of this compound is less clear. Its precursor, gentisate (2,5-dihydroxybenzoic acid), is a central intermediate in the aerobic degradation of many aromatic compounds. However, gentisate is typically catabolized directly via ring cleavage by gentisate 1,2-dioxygenase, bypassing the need for CoA ligation. While the enzymatic conversion of salicylyl-CoA to gentisyl-CoA has been reported in a specific metabolic context, a dedicated enzyme for the activation of gentisate to gentisyl-CoA has not been widely characterized, and subsequent enzymatic reactions involving gentisyl-CoA are not well-documented in central metabolic pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for enzymes acting on 3-hydroxybenzoyl-CoA and its precursor, 3-hydroxybenzoate. Due to the limited information on enzymes that utilize this compound as a substrate, a direct comparative table is not feasible at this time.
Table 1: Kinetic Parameters for 3-Hydroxybenzoate-CoA Ligase
| Substrate | Enzyme Source | Km (µM) | Vmax | kcat (s-1) | Reference |
| 3-Hydroxybenzoate | Thauera aromatica | 15 | Not Reported | Not Reported | [1] |
| ATP | Thauera aromatica | 600 | Not Reported | Not Reported | [1] |
| Coenzyme A | Thauera aromatica | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Substrate Specificity of Benzoyl-CoA Reductase from Thauera aromatica
| Substrate | Relative Activity (%) |
| Benzoyl-CoA | 100 |
| 3-Hydroxybenzoyl-CoA | Reduced, but at a much lower rate |
| Other substituted benzoyl-CoAs | Reduced at varying lower rates |
Metabolic Pathways
The metabolic pathways involving 3-hydroxybenzoyl-CoA and gentisate are distinct. 3-hydroxybenzoyl-CoA is an intermediate in a CoA-dependent pathway, while gentisate is typically degraded directly.
3-Hydroxybenzoyl-CoA Metabolic Pathway
3-hydroxybenzoate is first activated to its coenzyme A thioester, 3-hydroxybenzoyl-CoA. This is then reductively dearomatized by benzoyl-CoA reductase, a key enzyme in the anaerobic degradation of aromatic compounds.
Gentisate (2,5-Dihydroxybenzoic Acid) Metabolic Pathway
Gentisate is a central intermediate in the aerobic degradation of various aromatic compounds. The key step is the oxidative cleavage of the aromatic ring by gentisate 1,2-dioxygenase, which directly yields maleylpyruvate (B1239739). This pathway does not typically involve the formation of a CoA thioester.
Experimental Protocols
Detailed methodologies for the key enzymes discussed are provided below.
Protocol 1: Spectrophotometric Assay for 3-Hydroxybenzoate-CoA Ligase
This assay measures the formation of the acyl-CoA thioester by monitoring the decrease in the concentration of free coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Principle: The reaction involves the ATP-dependent formation of 3-hydroxybenzoyl-CoA from 3-hydroxybenzoate and Coenzyme A. The remaining free CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of the ligase reaction is inversely proportional to the rate of TNB formation.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP solution (e.g., 100 mM)
-
MgCl2 solution (e.g., 100 mM)
-
Coenzyme A solution (e.g., 10 mM)
-
3-Hydroxybenzoate solution (e.g., 10 mM)
-
DTNB solution (e.g., 10 mM in buffer)
-
Enzyme preparation (cell extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoA in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for a short period to allow for any CoA-independent reactions to occur.
-
Initiate the reaction by adding 3-hydroxybenzoate.
-
At timed intervals, take aliquots of the reaction mixture and add them to a solution containing DTNB.
-
Measure the absorbance at 412 nm immediately after adding the aliquot to the DTNB solution.
-
The rate of decrease in free CoA is calculated from the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).
Workflow:
Protocol 2: Spectrophotometric Assay for Benzoyl-CoA Reductase
This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate (B86180).[1]
Principle: Benzoyl-CoA reductase catalyzes the ATP-dependent reduction of the benzoyl-CoA aromatic ring. In this assay, the re-oxidation of a reduced electron donor is monitored spectrophotometrically as a decrease in absorbance at a specific wavelength.
Materials:
-
Anaerobic glove box or chamber
-
Anaerobic buffer (e.g., MOPS or Tris-HCl, pH 7.2)
-
ATP solution (e.g., 100 mM)
-
MgCl2 solution (e.g., 100 mM)
-
Reduced methyl viologen or Ti(III) citrate solution
-
3-Hydroxybenzoyl-CoA solution (or benzoyl-CoA for standard assay)
-
Enzyme preparation (purified enzyme is recommended due to the oxygen sensitivity)
-
Spectrophotometer with a sealed cuvette system
Procedure:
-
All solutions must be made anaerobic by sparging with an inert gas (e.g., nitrogen or argon).
-
Inside an anaerobic chamber, prepare the reaction mixture in a sealed cuvette containing anaerobic buffer, ATP, and MgCl2.
-
Add the reduced electron donor (e.g., methyl viologen reduced with sodium dithionite).
-
Add the enzyme preparation.
-
Initiate the reaction by adding the substrate (3-hydroxybenzoyl-CoA or benzoyl-CoA).
-
Monitor the decrease in absorbance at the wavelength corresponding to the reduced electron donor (e.g., 578 nm for reduced methyl viologen).
-
The enzyme activity is calculated from the rate of absorbance change using the molar extinction coefficient of the electron donor.
Workflow:
Protocol 3: Spectrophotometric Assay for Gentisate 1,2-Dioxygenase
This assay measures the activity of gentisate 1,2-dioxygenase by monitoring the formation of maleylpyruvate.[2][3]
Principle: Gentisate 1,2-dioxygenase catalyzes the cleavage of the gentisate aromatic ring to form maleylpyruvate, which has a distinct absorbance maximum at 330 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Gentisate solution (e.g., 10 mM)
-
Enzyme preparation (cell extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer.
-
Add the enzyme preparation to the buffer.
-
Initiate the reaction by adding the gentisate solution.
-
Immediately monitor the increase in absorbance at 330 nm.
-
The enzyme activity is calculated from the initial linear rate of absorbance increase using the molar extinction coefficient of maleylpyruvate (approximately 10,800 M-1cm-1).
Workflow:
Conclusion
The available scientific literature clearly indicates that 3-hydroxybenzoyl-CoA is a well-established enzyme substrate involved in defined metabolic pathways. Key enzymes acting on it, such as 3-hydroxybenzoate-CoA ligase and benzoyl-CoA reductase, have been characterized, and methods for their activity assessment are available.
In contrast, the role of this compound as a direct enzyme substrate in central metabolism is not well-defined. The primary metabolic fate of its precursor, gentisate, is direct ring cleavage, a pathway that does not necessitate prior activation to a CoA thioester. The lack of characterized enzymes that specifically synthesize or utilize this compound limits a direct comparison with 3-hydroxybenzoyl-CoA in terms of their performance as enzyme substrates.
Future research may uncover novel metabolic roles for this compound, potentially in specialized secondary metabolic pathways or in organisms with unique catabolic capabilities. However, based on current knowledge, researchers and drug development professionals should consider 3-hydroxybenzoyl-CoA as a more established and tractable target for studies involving CoA-dependent metabolism of hydroxylated aromatic acids.
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacterial and Fungal Gentisate Pathways
For Researchers, Scientists, and Drug Development Professionals
The gentisate pathway is a crucial catabolic route for the degradation of a variety of aromatic compounds in both bacteria and fungi. This guide provides a comparative analysis of the key enzymes, their catalytic efficiencies, and the underlying genetic organization of the gentisate pathways in these two kingdoms. Understanding the similarities and differences between these pathways can offer valuable insights for applications in bioremediation, biocatalysis, and as potential targets for antimicrobial drug development.
Pathway Overview
Both bacteria and fungi utilize a core three-step enzymatic pathway to convert gentisate to central metabolites. The process begins with the ring cleavage of gentisate by gentisate 1,2-dioxygenase, followed by the isomerization of maleylpyruvate (B1239739) by maleylpyruvate isomerase, and finally, the hydrolysis of fumarylpyruvate by fumarylpyruvate hydrolase to yield fumarate (B1241708) and pyruvate. These products then enter the tricarboxylic acid (TCA) cycle.
Bacterial Gentisate Pathway
The bacterial gentisate pathway is well-characterized in a range of genera, including Pseudomonas, Corynebacterium, and Burkholderia. The genes encoding the pathway enzymes are often organized in a conserved gene cluster, facilitating their regulation and expression.[1] A notable feature of the bacterial pathway is the diversity of the maleylpyruvate isomerase, which can be dependent on different cofactors such as glutathione (B108866) (GSH), mycothiol (B1677580) (MSH), or L-cysteine.
Fungal Gentisate Pathway
The gentisate pathway in fungi is less extensively studied compared to its bacterial counterpart. However, its presence has been confirmed in yeasts such as Candida parapsilosis and filamentous fungi like Aspergillus terreus.[2][3] In C. parapsilosis, the genes encoding the gentisate pathway enzymes are also found to be clustered.[4] A key distinction appears to be the cofactor dependency of maleylpyruvate isomerase, which in fungi is typically glutathione-dependent.
Quantitative Comparison of Key Enzymes
The following tables summarize the available quantitative data for the core enzymes of the bacterial and fungal gentisate pathways. A significant knowledge gap exists for the kinetic parameters of fungal gentisate pathway enzymes.
Table 1: Gentisate 1,2-Dioxygenase (GDO)
| Organism (Strain) | Source | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Pseudomonas alcaligenes NCIB 9867 | Bacteria | 92 ± 5 | Not Reported | 4.41 x 105 |
| Pseudomonas putida NCIB 9869 | Bacteria | 143 ± 7 | Not Reported | 3.93 x 105 |
| Sphingomonas sp. RW5 | Bacteria | 15 | Not Reported | 5.11 x 106 |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Bacteria | 25.9 ± 4.4 | Not Reported | Not Reported |
| Martelella sp. AD-3 | Bacteria | 26.64 | 161.29 | 6.05 x 106 |
| Fungal Species | Fungi | Not Reported | Not Reported | Not Reported |
Table 2: Maleylpyruvate Isomerase (MPI)
| Organism (Strain) | Cofactor | Km (µM) | Vmax (µmol/min/mg) |
| Corynebacterium glutamicum | Mycothiol | 148.4 ± 11.9 | 1520 ± 57.4 |
| Paenibacillus sp. NyZ101 | L-cysteine | Not Reported | Not Reported |
| Fungal Species | Glutathione (presumed) | Not Reported | Not Reported |
Table 3: Fumarylpyruvate Hydrolase (FPH)
| Organism (Strain) | Source | Molecular Weight (kDa) | Substrate Specificity |
| Pseudomonas alcaligenes | Bacteria | ~73 | Specific for fumarylpyruvate |
| Fungal Species | Fungi | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these pathways. Below are representative protocols for key experiments.
Experimental Workflow for Enzyme Characterization
Protocol 1: Gentisate 1,2-Dioxygenase Activity Assay
This spectrophotometric assay measures the formation of maleylpyruvate from gentisate.
Materials:
-
Purified Gentisate 1,2-Dioxygenase
-
Gentisate solution (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and a known concentration of gentisate in a quartz cuvette.
-
Initiate the reaction by adding a small amount of the purified enzyme solution.
-
Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.[5]
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The molar extinction coefficient for maleylpyruvate (ε ≈ 10,200 M-1cm-1) is used to convert the rate of change in absorbance to the rate of product formation.[5]
For Kinetic Analysis:
-
Repeat the assay with varying concentrations of gentisate to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Protocol 2: Heterologous Expression and Purification of Fungal Enzymes in Aspergillus niger
This protocol outlines the general steps for producing and purifying fungal enzymes for characterization.
1. Vector Construction and Transformation:
-
The gene of interest is amplified by PCR and cloned into an Aspergillus expression vector, typically under the control of a strong, inducible promoter.
-
The expression vector is then transformed into a suitable A. niger host strain using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
2. Protein Expression and Secretion:
-
Positive transformants are selected and cultivated in an appropriate medium to induce gene expression.
-
The target protein, if secreted, is harvested from the culture supernatant.
3. Protein Purification:
-
The crude enzyme extract is subjected to a series of chromatographic steps to purify the target protein. This may include:
-
Ion-exchange chromatography: To separate proteins based on their net charge.
-
Hydrophobic interaction chromatography: To separate proteins based on their hydrophobicity.
-
Gel filtration chromatography: To separate proteins based on their size.
-
-
The purity of the enzyme is assessed by SDS-PAGE.
Conclusion
The gentisate pathways in bacteria and fungi share a conserved core of enzymatic reactions but exhibit notable differences, particularly in the cofactor requirements of maleylpyruvate isomerase. While the bacterial pathway is well-documented with a wealth of quantitative data, the fungal counterpart remains a promising yet underexplored area of research. Further investigation into the kinetic properties and regulatory mechanisms of fungal gentisate pathway enzymes is essential. Such studies will not only deepen our fundamental understanding of microbial metabolism but also unlock the potential of these pathways for various biotechnological applications. The provided protocols offer a starting point for researchers aiming to characterize and compare these important metabolic routes.
References
- 1. Transcriptome and proteome profiling reveals complex adaptations of Candida parapsilosis cells assimilating hydroxyaromatic carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentisate and 3-oxoadipate pathways in the yeast Candida parapsilosis: identification and functional analysis of the genes coding for 3-hydroxybenzoate 6-hydroxylase and 4-hydroxybenzoate 1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twists and Turns in the Salicylate Catabolism of Aspergillus terreus, Revealing New Roles of the 3-Hydroxyanthranilate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Wild-Type and Mutant Gentisate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Kinetic Performance of Key Enzymes in the Gentisate Metabolic Pathway.
The gentisate pathway is a crucial catabolic route for the microbial degradation of a wide range of aromatic compounds, converting them into central metabolic intermediates. The efficiency of this pathway is dictated by the kinetic properties of its constituent enzymes. Understanding the impact of mutations on these enzymes is paramount for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. This guide provides a comparative analysis of the kinetic parameters of wild-type and mutant forms of the three key enzymes in the gentisate pathway: gentisate 1,2-dioxygenase, maleylpyruvate (B1239739) isomerase, and fumarylpyruvate hydrolase.
Gentisate 1,2-Dioxygenase: The Gatekeeper of the Pathway
Gentisate 1,2-dioxygenase (GDO) catalyzes the initial, ring-opening step of the pathway, converting gentisate to maleylpyruvate. Its activity is a critical determinant of the overall flux through the pathway.
Kinetic Parameters of Wild-Type and Mutant Gentisate 1,2-Dioxygenases
Studies on GDO from various microorganisms have provided a baseline for its kinetic behavior. Site-directed and random mutagenesis studies have been employed to probe structure-function relationships and to engineer enzymes with altered properties.
| Enzyme Source | Enzyme Type | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Pseudomonas alcaligenes NCIB 9867 | Wild-Type | Gentisate | 15.4 ± 1.2 | 35.7 ± 2.1 | 2.32 | |
| Pseudomonas alcaligenes NCIB 9867 | Mutant Sp233 | Gentisate | 7.1 ± 0.8 | 42.1 ± 3.5 | 5.93 | |
| Silicibacter pomeroyi | Wild-Type | Gentisate | 12 ± 3 | - | 0.24 ± 0.07 | |
| Pseudaminobacter salicylatoxidans BN12 (Salicylate 1,2-dioxygenase) | Wild-Type | Gentisate | 1.8 ± 0.2 | 1.3 ± 0.1 | 0.72 | |
| Pseudaminobacter salicylatoxidans BN12 | Mutant L38Q | Gentisate | 2.1 ± 0.3 | 0.04 ± 0.003 | 0.019 | |
| Pseudaminobacter salicylatoxidans BN12 | Mutant M46V | Gentisate | 2.5 ± 0.4 | 0.02 ± 0.002 | 0.008 | |
| Pseudaminobacter salicylatoxidans BN12 | Mutant A85H | Gentisate | 1.9 ± 0.2 | 0.03 ± 0.002 | 0.016 | |
| Pseudaminobacter salicylatoxidans BN12 | Mutant W104Y | Gentisate | 1.5 ± 0.2 | 0.05 ± 0.004 | 0.033 |
Note: The Sp233 mutant of P. alcaligenes GDO, which contains two point mutations outside the conserved core region, exhibited an approximately two-fold increase in specific activity compared to the wild-type enzyme. In contrast, mutations within the conserved core region of GDO from P. alcaligenes resulted in a complete loss of enzyme activity. The kinetic data for salicylate (B1505791) 1,2-dioxygenase from P. salicylatoxidans is included as a closely related enzyme that also processes gentisate.
Experimental Protocol: Gentisate 1,2-Dioxygenase Activity Assay
This spectrophotometric assay is based on the measurement of the formation of maleylpyruvate, which absorbs light at 330 nm.
Materials:
-
0.1 M Phosphate (B84403) buffer, pH 7.4
-
0.33 mM Gentisate solution in phosphate buffer
-
Purified wild-type or mutant gentisate 1,2-dioxygenase
-
Spectrophotometer capable of measuring absorbance at 330 nm
-
Cuvettes
Procedure:
-
Prepare a 3 ml reaction mixture in a cuvette containing 0.1 M phosphate buffer (pH 7.4) and 0.33 mM gentisate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 23°C or 25°C).
-
Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 330 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of maleylpyruvate (ε = 10,800 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the specified conditions.
-
For kinetic parameter determination, the assay is performed with varying concentrations of gentisate (e.g., 0.5 µM to 200 µM).
Maleylpyruvate Isomerase: A Key Isomerization Step
Maleylpyruvate isomerase catalyzes the conversion of maleylpyruvate to fumarylpyruvate, a critical step for funneling the carbon skeleton into the Krebs cycle.
Kinetic Parameters of Wild-Type and Mutant Maleylpyruvate Isomerases
Kinetic data for maleylpyruvate isomerase, particularly for mutant forms, is less abundant in the literature compared to GDO. A novel L-cysteine-dependent maleylpyruvate isomerase (BagL) has been characterized from Paenibacillus sp. strain NyZ101.
| Enzyme Source | Enzyme Type | Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- |
Validating the Biological Activity of Synthetic 2,5-Dihydroxybenzoyl-CoA: A Comparative Guide
For researchers in metabolic pathways, drug discovery, and enzymology, the purity and biological activity of synthetic enzyme substrates and intermediates are of paramount importance. This guide provides a framework for validating the biological activity of synthetic 2,5-dihydroxybenzoyl-CoA (also known as gentisyl-CoA), a key intermediate in the metabolism of aromatic compounds. Due to a lack of direct comparative studies in the published literature, this guide outlines a comprehensive strategy for comparing commercially available synthetic this compound to a high-purity, enzymatically synthesized standard.
Comparison of Synthetic and Enzymatically Produced this compound
The primary distinction between synthetic and enzymatically produced this compound lies in the potential for impurities and the inherent specificity of the synthesis method. Chemical synthesis may introduce byproducts or unreacted starting materials, which could interfere with biological assays. In contrast, enzymatic synthesis offers high specificity, yielding a product that is ideal as a reference standard.
| Feature | Synthetic this compound | Enzymatically Synthesized this compound (Proposed) |
| Source | Chemical synthesis from precursors like 2,5-dihydroxybenzoic acid and Coenzyme A. | Enzymatic reaction using a specific CoA ligase, 2,5-dihydroxybenzoic acid, and ATP. |
| Potential Purity | High, but may contain residual solvents, coupling reagents, or isomers. | Very high, with primary contaminants being reaction components (enzyme, ATP, etc.), which are removable. |
| Key Potential Contaminants | Unreacted 2,5-dihydroxybenzoic acid, Coenzyme A, oxidized Coenzyme A, and byproducts of the coupling reaction. | Inactivated enzyme, residual ATP/ADP/AMP, and unreacted 2,5-dihydroxybenzoic acid. |
| Batch-to-Batch Consistency | Can vary depending on the synthesis and purification protocol. | Generally high, assuming consistent enzyme activity and purification. |
| Cost | Typically more expensive due to the complexity of chemical synthesis and purification. | Potentially lower for in-house production if the required enzyme is readily available or can be expressed. |
Experimental Validation of Biological Activity
The central hypothesis for validating the biological activity of synthetic this compound is its ability to act as a substrate for a relevant enzyme. Based on the known metabolism of similar aromatic acids, a benzoate-CoA ligase or a related acyl-CoA synthetase is a prime candidate for this validation.[1][2][3]
Experimental Workflow
The following workflow outlines the key steps for comparing the biological activity of synthetic and enzymatically produced this compound.
References
- 1. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Benzoate-CoA ligase contributes to the biosynthesis of biphenyl phytoalexins in elicitor-treated pear cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Substrates for Gentisate-CoA Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential alternative substrates for gentisate-CoA ligase, an essential enzyme in the microbial degradation of aromatic compounds. Due to a lack of direct experimental data on the substrate specificity of gentisate-CoA ligase, this comparison is based on the substrate specificities of closely related aryl-CoA ligases and enzymes involved in the metabolism of structurally similar compounds. The information presented here is intended to guide researchers in hypothesizing and testing novel substrates for this enzyme.
Introduction to Gentisate-CoA Ligase
Gentisate-CoA ligase is a key enzyme in the gentisate pathway, a central route for the aerobic degradation of various aromatic compounds by microorganisms.[1][2] This enzyme catalyzes the activation of gentisate (2,5-dihydroxybenzoic acid) by ligating it to coenzyme A (CoA) in an ATP-dependent reaction, forming gentisyl-CoA. This activation is a critical step that prepares the aromatic ring for subsequent enzymatic degradation. Aryl-CoA ligases, the broader family to which gentisate-CoA ligase belongs, are known to be involved in the metabolism of a wide range of aromatic compounds, including benzene, toluene, ethylbenzene, and xylene (BTEX), as well as polycyclic aromatic hydrocarbons (PAHs).[3][4]
Inferred Substrate Comparison
While direct experimental data on alternative substrates for gentisate-CoA ligase is not currently available in the public domain, we can infer potential substrates by examining the specificities of other well-characterized aryl-CoA ligases and the metabolic pathways of compounds structurally related to gentisate.
The following table summarizes potential alternative substrates and provides a qualitative comparison based on data from homologous enzymes. This information should be used as a starting point for experimental validation.
| Substrate | Structure | Rationale for Consideration as an Alternative Substrate | Expected Relative Activity (Hypothetical) |
| Gentisate | 2,5-dihydroxybenzoic acid | Native Substrate | High |
| 3-Hydroxybenzoate | Metabolized via the gentisate pathway in some bacteria, suggesting it could be a substrate for a CoA ligase in this pathway.[5] | Moderate to High | |
| Salicylate | 2-hydroxybenzoic acid | Structurally similar to gentisate, lacking one hydroxyl group. Salicylate is often metabolized through pathways involving CoA ligation. | Moderate |
| Protocatechuate | 3,4-dihydroxybenzoic acid | A common intermediate in aromatic degradation pathways, though typically has its own dedicated ligase. Potential for cross-reactivity. | Low to Moderate |
| Benzoate | The parent compound for many substituted aromatic acids. Benzoate-CoA ligases are a well-studied class of aryl-CoA ligases.[6] | Low | |
| Phenylacetate | Phenylacetate-CoA ligases are another class of aryl-CoA ligases, suggesting the potential for some promiscuity.[6] | Low |
Experimental Protocols
To validate the potential alternative substrates listed above, the following experimental protocol for determining the kinetic parameters of gentisate-CoA ligase is recommended.
Enzyme Activity Assay
The activity of gentisate-CoA ligase can be determined using a continuous spectrophotometric assay that measures the formation of the acyl-CoA thioester bond.
Materials:
-
Purified gentisate-CoA ligase
-
Gentisate or alternative substrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Spectrophotometer capable of measuring absorbance at 280-340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA in a quartz cuvette.
-
Add the substrate (gentisate or an alternative) to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified gentisate-CoA ligase.
-
Monitor the increase in absorbance at a wavelength corresponding to the formation of the specific acyl-CoA thioester. The exact wavelength will depend on the substrate being tested.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Determination of Kinetic Parameters (Km and Vmax)
-
Perform the enzyme activity assay as described above with varying concentrations of the substrate while keeping the concentrations of CoA and ATP constant and saturating.
-
Measure the initial velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity) values.
-
The catalytic efficiency (kcat/Km) can be calculated from these values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the gentisate degradation pathway and a typical experimental workflow for screening alternative substrates.
Caption: The gentisate degradation pathway.
References
- 1. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gentisate 1,2-dioxygenase from pseudomonas. Purification, characterization, and comparison of the enzymes from Pseudomonas testosteroni and Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Comparative Analysis of 2,5-Dihydroxybenzoyl-CoA Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of coenzyme A (CoA) analogs. Among these, derivatives of 2,5-dihydroxybenzoyl-CoA, also known as gentisyl-CoA, have emerged as a focal point for research due to their potential as enzyme inhibitors and antimicrobial agents. This guide provides a comparative analysis of the biological activity of this compound and its analogs, supported by available experimental data and methodologies.
Enzyme Inhibition Profile
The inhibitory potential of 2,5-dihydroxybenzoyl derivatives has been primarily investigated against carbohydrate-metabolizing enzymes, which are key targets in the management of metabolic disorders. While comprehensive data on a wide range of this compound analogs is limited in publicly accessible literature, studies on the parent molecule, 2,5-dihydroxybenzoic acid (gentisic acid), offer valuable insights into the structure-activity relationship.
A study on the inhibition of α-amylase by various benzoic acid derivatives revealed that 2,5-dihydroxybenzoic acid is a notable inhibitor of this enzyme. The position of the hydroxyl groups on the benzene (B151609) ring plays a crucial role in the inhibitory activity. Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition, whereas a hydroxyl group at the 5-position had a negative effect.[1] This suggests that modifications to the hydroxyl groups in this compound analogs could significantly modulate their enzyme inhibitory potency.
| Compound | Target Enzyme | IC50 (mM) |
| 2,5-Dihydroxybenzoic Acid | α-Amylase | 0.298[1] |
Table 1: Inhibitory Activity of 2,5-Dihydroxybenzoic Acid against α-Amylase. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antibacterial Activity
For instance, inhibitors of bacterial acetyl-CoA carboxylase, an enzyme that utilizes an acetyl-CoA substrate, have shown promising antibacterial efficacy, particularly against Gram-positive bacteria. These inhibitors often have a modular structure that allows for synthetic variations to improve their activity and physicochemical properties.[2] This highlights the potential for designing this compound analogs with potent and selective antibacterial activity by targeting essential bacterial enzymes that recognize the CoA moiety.
Experimental Protocols
Synthesis of CoA Analogs
The synthesis of CoA analogs, including potential routes for this compound derivatives, often employs a chemo-enzymatic approach. This methodology combines chemical synthesis to create a modified pantetheine (B1680023) precursor, followed by enzymatic steps to build the full coenzyme A structure. This strategy has been successfully used to generate various functional acyl-CoA molecules.
General Chemo-Enzymatic Synthesis Workflow:
Key Enzymes in the Biosynthetic Pathway:
-
Pantothenate Kinase (CoaA): Phosphorylates the pantetheine analog.
-
Phosphopantetheine Adenylyltransferase (CoaD): Adenylylates the phosphorylated intermediate.
-
Dephospho-CoA Kinase (CoaE): Phosphorylates dephospho-CoA to yield the final CoA analog.
Enzyme Inhibition Assay (α-Amylase)
The inhibitory activity of compounds against α-amylase can be determined using a colorimetric assay.
Workflow for α-Amylase Inhibition Assay:
The intensity of the color, which is proportional to the amount of reducing sugars produced, is measured spectrophotometrically. The percentage inhibition is then calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound analogs as enzyme inhibitors is expected to be competitive inhibition. In this model, the analog competes with the natural substrate for binding to the active site of the enzyme. The structural similarity of the CoA moiety to the corresponding part of the natural substrate facilitates this binding.
For antibacterial activity, these analogs could potentially inhibit essential bacterial enzymes that utilize acyl-CoA substrates. A key pathway that could be targeted is the fatty acid biosynthesis (FAS-II) system, which is vital for bacterial survival and distinct from the fatty acid synthesis pathway in humans, making it an attractive target for selective antibiotics.
Hypothesized Mechanism of Antibacterial Action:
Conclusion and Future Directions
While the available data on this compound analogs is still emerging, the foundational knowledge from its precursor, 2,5-dihydroxybenzoic acid, and related CoA analogs suggests a promising area for further research. The synthesis and screening of a focused library of this compound analogs are warranted to fully elucidate their biological potential. Future studies should aim to:
-
Synthesize a diverse range of analogs with modifications on the benzoyl ring.
-
Screen these analogs against a panel of clinically relevant bacterial strains and key metabolic enzymes.
-
Determine quantitative measures of activity such as MIC and IC50 values.
-
Conduct detailed mechanistic studies to identify the specific molecular targets and pathways affected.
Such a systematic approach will be crucial in unlocking the therapeutic potential of this class of compounds and paving the way for the development of novel drugs.
References
A Comparative Guide to the Structural and Functional Diversity of Acyl-CoA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA synthetases (ACSs) are a ubiquitous class of enzymes crucial for lipid metabolism, catalyzing the "activation" of fatty acids by converting them into their corresponding acyl-CoA esters. This pivotal step channels fatty acids into various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids.[1][2] The ACS family is diverse, with members classified into distinct subfamilies based on their substrate specificity for fatty acids of varying chain lengths.[3] Understanding the structural and functional nuances among these subfamilies is paramount for developing targeted therapeutic interventions for metabolic diseases and cancer.[4]
Comparative Analysis of Kinetic Parameters
The substrate specificity of acyl-CoA synthetase subfamilies is reflected in their kinetic parameters. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) or catalytic rates (kcat) for representative enzymes from different families, highlighting their preferences for various fatty acid substrates.
| Enzyme Family | Representative Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) or kcat (s⁻¹) | Source Organism | Reference |
| Short-Chain (ACSS) | Acetyl-CoA Synthetase 1 (Acs1) | Acetate | 270 | 2.41 (kcat) | Saccharomyces cerevisiae | [5] |
| Propionate | 4000 | 0.66 (kcat) | Saccharomyces cerevisiae | [5] | ||
| Medium-Chain (ACSM) | Acyl-CoA Synthetase Medium-Chain Family Member 2A (ACSM2A) | Octanoate | ~50-100* | Data not readily available | Human | [1] |
| Long-Chain (ACSL) | Long-Chain Acyl-CoA Synthetase 1 (Faa1p) | Oleate (C18:1) | 71.1 | 158.2 (Vmax) | Saccharomyces cerevisiae | [6] |
| Palmitate (C16:0) | Lower affinity than unsaturated FAs | Data not readily available | Rat Liver Nuclei | [4] | ||
| Linoleate (C18:2) | Higher affinity than palmitate | Higher activity than palmitate | Rat Liver Nuclei | [4] | ||
| Very Long-Chain (ACSVL) | Fatty Acid Transport Protein 1 (FATP1) | Palmitate (C16:0) | Comparable to C24:0 | Similar activity for C16-C24 | Murine | [2] |
| Lignoceric acid (C24:0) | Comparable to C16:0 | Similar activity for C16-C24 | Murine | [2] |
*Qualitative assessment based on the "medium-chain" designation.
Structural Comparison of Acyl-CoA Synthetase Families
Acyl-CoA synthetases belong to the adenylate-forming enzyme superfamily, characterized by a conserved structural fold and a remarkable conformational change during catalysis.[7] These enzymes typically consist of a large N-terminal domain and a smaller C-terminal domain.[7] The active site is located at the interface of these two domains. Upon binding ATP and the fatty acid substrate, the C-terminal domain undergoes a dramatic ~140° rotation to position the newly formed acyl-adenylate intermediate for the subsequent reaction with Coenzyme A.[7]
Key Structural Features:
-
Short-Chain Acyl-CoA Synthetases (e.g., Acetyl-CoA Synthetase): The substrate-binding pocket is small and well-defined to accommodate short-chain carboxylic acids like acetate. A key tryptophan residue often lines the active site, sterically hindering the binding of longer-chain fatty acids.[8]
-
Representative Structure: Cryptococcus neoformans Acetyl-CoA Synthetase (PDB: 5K85)[9]
-
-
Medium-Chain Acyl-CoA Synthetases: The acyl-binding pocket is larger than that of short-chain synthetases, allowing for the accommodation of fatty acids with intermediate chain lengths (typically C6-C12).
-
Long-Chain Acyl-CoA Synthetases: These enzymes possess a more spacious and often hydrophobic channel that can bind long-chain fatty acids (C12-C20).[3] A conserved "fatty acid Gate domain" motif is thought to play a role in determining substrate specificity.[3]
-
Representative Structure: A structural model for human long-chain acyl-CoA synthetase family member 3a is available (AlphaFold DB: AF-Q1LVA8-F1).[12]
-
-
Very Long-Chain Acyl-CoA Synthetases: The substrate-binding channel in these enzymes is extended to accommodate very-long-chain fatty acids (up to C24 or longer).[13] For instance, in Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), which shares structural homology, the replacement of bulkier residues with glycines at the base of the substrate-binding cavity allows the channel to extend significantly.[13]
Experimental Protocols
Determination of Acyl-CoA Synthetase Activity
1. Enzyme-Coupled Colorimetric Assay:
This method provides a continuous and spectrophotometric measurement of acyl-CoA production.
-
Principle: The acyl-CoA produced by the synthetase is oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by catalase to oxidize methanol (B129727) to formaldehyde (B43269). Finally, formaldehyde reacts with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole to produce a purple-colored compound that can be measured spectrophotometrically.[14]
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.1)
-
MgCl₂
-
ATP
-
Coenzyme A
-
Fatty acid substrate
-
Acyl-CoA oxidase
-
Catalase
-
Methanol
-
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
-
Enzyme sample (cell lysate or purified protein)
-
-
Procedure:
-
Combine all reaction components except the enzyme sample in a cuvette.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
For kinetic parameter determination, vary the concentration of one substrate while keeping the others constant and fit the data to the Michaelis-Menten equation.[6]
-
2. Fluorometric Assay:
This is a highly sensitive endpoint or kinetic assay.
-
Principle: The acyl-CoA produced is metabolized by a series of enzymes to generate an intermediate that reacts with a fluorescent probe, yielding a measurable signal.[15]
-
General Procedure:
-
Prepare samples (tissue or cell lysates).
-
Prepare a standard curve using a known concentration of the final product (e.g., H₂O₂).
-
Add the sample and a reaction mix containing the necessary enzymes, substrates, and fluorescent probe to a 96-well plate.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic or endpoint mode.[15]
-
Calculate the ACS activity based on the standard curve.
-
Structural Determination by X-ray Crystallography
-
Principle: This technique determines the three-dimensional atomic structure of a protein by analyzing the diffraction pattern of X-rays passing through a protein crystal.
-
Workflow:
-
Cloning, Expression, and Purification: The gene encoding the acyl-CoA synthetase is cloned into an expression vector, expressed in a suitable host (e.g., E. coli), and the protein is purified to homogeneity using chromatographic techniques.[16]
-
Crystallization: The purified protein is subjected to various crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.[16]
-
Data Collection: The crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to best fit the experimental data.[16]
-
Visualizing the Catalytic Cycle and Structural Diversity
The following diagrams illustrate the fundamental reaction mechanism of acyl-CoA synthetases and the structural organization that underpins their diverse substrate specificities.
Caption: The two-step catalytic mechanism of acyl-CoA synthetases.
Caption: Key features of different acyl-CoA synthetase families.
References
- 1. Structural snapshots for the conformation-dependent catalysis by human medium-chain acyl-coenzyme A synthetase ACSM2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2.1Å Crystal Structure of an Acyl-CoA Synthetase from Methanosarcina acetivorans reveals an alternate acyl binding pocket for small branched acyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. Cloning, purification, crystallization and preliminary X-ray diffraction crystallographic study of acyl-protein thioesterase 1 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Aromatic Acid CoA Ligases
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Kinetic Parameters of Aromatic Acid CoA Ligases
The efficiency of an enzyme is best understood through its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is often expressed as the kcat/Km ratio.
Below is a table summarizing the kinetic data for several aromatic acid CoA ligases with various substrates. This data can serve as a benchmark for assessing the potential efficiency of these or newly discovered enzymes with gentisate.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Phenylacetate-CoA Ligase (PaaK) | Azoarcus evansii | Phenylacetate | 14 | 40 | 2.86 x 106 |
| Benzoate-CoA Ligase (BadA) | ANME archaea | Benzoate (B1203000) | N/A | N/A | N/A |
| 4-Coumarate:CoA Ligase 1 (Cs4CL1) | Camellia sinensis | Caffeic acid | N/A | N/A | N/A |
| 4-Coumarate:CoA Ligase 2 (Cs4CL2) | Camellia sinensis | 4-Coumaric acid | N/A | N/A | N/A |
Note: "N/A" indicates that specific quantitative data was not available in the cited sources. The activity of BadA from ANME archaea was confirmed, but detailed kinetic parameters were not provided. Similarly, the substrate preference for Cs4CL1 and Cs4CL2 was established, but precise kinetic constants were not detailed in the referenced literature. Researchers would need to perform kinetic assays to determine these values for a direct comparison.
Mandatory Visualization
Metabolic Pathway for Aromatic Acid Degradation
The diagram below illustrates a generalized aerobic degradation pathway for an aromatic acid, such as benzoate, which involves activation by a CoA ligase. In many bacteria, benzoate is first converted to benzoyl-CoA before the aromatic ring is cleaved.[1] This is analogous to the potential first step in a gentisate degradation pathway involving CoA ligation.
Caption: Generalized Aromatic Acid Degradation Pathway.
Experimental Workflow for Comparing CoA Ligase Efficiency
This workflow outlines the key steps for expressing, purifying, and kinetically characterizing different CoA ligases to compare their efficiency with a specific substrate like gentisate.
Caption: Workflow for CoA Ligase Efficiency Comparison.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key experiments.
Protein Expression and Purification of CoA Ligases
This protocol is a general guideline for obtaining purified CoA ligase enzymes.
-
Gene Cloning and Expression:
-
The genes encoding the CoA ligases of interest are synthesized and cloned into a suitable expression vector, often containing a polyhistidine tag (His-tag) for purification.
-
The expression vector is then transformed into a suitable E. coli expression strain.
-
A single colony is used to inoculate a starter culture, which is grown overnight. This is then used to inoculate a larger culture volume.
-
Protein expression is induced at mid-log phase by the addition of an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA).
-
The column is washed to remove non-specifically bound proteins.
-
The purified protein is eluted using a high concentration of imidazole.
-
The purity of the enzyme is assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a protein quantification method, such as the Bradford assay.
-
CoA Ligase Activity Assays
The activity of CoA ligases can be measured using several methods. The choice of assay depends on the substrate and the available equipment.
This assay is suitable for aromatic acids that form a CoA thioester with a distinct absorbance maximum compared to the free acid.[2]
-
Reaction Mixture: Prepare a master mix containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, ATP, and the aromatic acid substrate (e.g., gentisate).[2]
-
Assay Initiation: Pipette the master mix into a quartz cuvette. Add the purified enzyme extract. Start the reaction by adding Coenzyme A.[2]
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at the specific wavelength for the aroyl-CoA product over time. For example, p-coumaroyl-CoA formation is monitored at 333 nm.[2]
-
Calculation of Activity: The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[2]
This assay is useful for a broader range of substrates as it quantifies the consumption of free CoA.[3]
-
Enzyme Reaction: Set up the reaction as described for the spectrophotometric assay in individual tubes or a microplate. Incubate for a fixed time.
-
Quenching and DTNB Reaction: Stop the reaction (e.g., by adding acid or a chelator). Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to the reaction mixture. DTNB reacts with the remaining free thiol groups of CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[3]
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: The amount of unreacted CoA is determined by comparing the absorbance to a standard curve of known CoA concentrations. The amount of CoA consumed is then calculated by subtracting the unreacted amount from the initial amount.[3]
This method directly measures the formation of the product and the consumption of the substrate.[4]
-
Enzyme Reaction: Perform the enzymatic reaction as described above. Stop the reaction at various time points by adding a quenching solution (e.g., acid).
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or PDA).
-
Quantification: Separate and quantify the substrate and product peaks by comparing their peak areas to those of known standards. This allows for the determination of the initial reaction velocity at different substrate concentrations.
By applying these protocols to different CoA ligases with gentisate as the substrate, researchers can generate the necessary kinetic data to make a direct and robust comparison of their efficiencies. This will enable the selection of the most suitable enzyme for a given biotechnological or pharmaceutical application.
References
- 1. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Unlocking Gene Function in the Gentisate Pathway: A Comparative Guide to Validation by Complementation
For researchers, scientists, and drug development professionals, the precise validation of gene function is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of experimental outcomes when validating genes within the gentisate pathway, a key metabolic route for the breakdown of aromatic compounds, using the powerful technique of genetic complementation.
The gentisate pathway is a critical catabolic route in various microorganisms, enabling them to utilize aromatic compounds as a carbon and energy source. Understanding the function of each gene within this pathway is crucial for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. Gene knockout and subsequent complementation serve as a definitive method to confirm the role of a specific gene. This guide presents a comparative analysis of wild-type, mutant, and complemented strains of Corynebacterium glutamicum, a bacterium known for its role in this pathway.
Performance Comparison: Restoring Function Through Complementation
The functional validation of a gene is unequivocally demonstrated when the introduction of a functional copy of that gene into a mutant organism restores the wild-type phenotype. In the context of the gentisate pathway, this is typically observed as the restoration of the ability to grow on gentisate as a sole carbon source and the recovery of key enzymatic activities.
Growth Restoration on Gentisate Medium
A key indicator of a functional gentisate pathway is the ability of the organism to utilize gentisate for growth. The following table summarizes the comparative growth performance of wild-type Corynebacterium glutamicum, a mutant with a knockout in a key gentisate pathway gene, and the corresponding complemented strain.
| Strain | Genotype | Growth on Gentisate Medium |
| Wild-Type | Wild-Type | +++ |
| Mutant | ΔgeneX | - |
| Complemented | ΔgeneX + pXMJ19-geneX | +++ |
| (Data synthesized from descriptive results in supporting literature) |
As the data clearly indicates, the knockout mutant is incapable of growth on a minimal medium with gentisate as the sole carbon source. However, upon introduction of a plasmid carrying the functional gene (geneX), the complemented strain regains the ability to grow, demonstrating the essential role of this gene in the gentisate pathway.
Recovery of Gentisate 1,2-Dioxygenase Activity
To provide a quantitative measure of functional restoration, the specific activity of key enzymes in the pathway can be assayed. Gentisate 1,2-dioxygenase is a crucial enzyme that catalyzes the ring-opening step in gentisate degradation. The table below compares the specific activity of this enzyme in the wild-type, mutant, and complemented strains.
| Strain | Genotype | Gentisate 1,2-Dioxygenase Specific Activity (U/mg protein) |
| Wild-Type | Wild-Type | ~ 0.25 |
| Mutant | ΔgdoA | Not detectable |
| Complemented | ΔgdoA + pXMJ19-gdoA | ~ 0.23 |
| (Values are estimations based on graphical data from cited literature, actual values may vary.) |
The results show a complete loss of gentisate 1,2-dioxygenase activity in the mutant strain. Importantly, the complemented strain exhibits an enzyme activity level nearly identical to that of the wild-type, providing strong quantitative evidence for the successful functional complementation of the knocked-out gene.
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts and procedures, the following diagrams illustrate the gentisate pathway and the experimental workflow for gene function validation via complementation.
Caption: The Gentisate Catabolic Pathway.
A Comparative Guide to Gentisate Metabolism Across Species
Gentisate (2,5-dihydroxybenzoate) is a critical intermediate in the aerobic microbial degradation of a wide array of aromatic compounds, including naphthalene, salicylate, and 3-hydroxybenzoate.[1][2][3] The metabolic pathways for its catabolism, while centered around a common ring-cleavage step, exhibit significant diversity across different bacterial and archaeal species. This guide provides a comparative overview of gentisate metabolism, presenting key enzymatic data, pathway variations, and detailed experimental protocols for researchers in microbiology, biochemistry, and drug development.
The Central Gentisate Metabolic Pathway: An Overview
The degradation of gentisate is initiated by the enzyme Gentisate 1,2-Dioxygenase (GDO) , which catalyzes the oxygenolytic cleavage of the aromatic ring. This reaction incorporates molecular oxygen to break the bond between the carboxyl group and the adjacent hydroxyl group, forming maleylpyruvate (B1239739).[3][4] Following this central step, the pathway diverges into two primary routes for the further processing of maleylpyruvate.
The two main downstream pathways are:
-
The Isomerization Route: Maleylpyruvate is first isomerized to fumarylpyruvate by maleylpyruvate isomerase. Subsequently, fumarylpyruvate hydrolase cleaves this intermediate into fumarate (B1241708) and pyruvate, which are central metabolites that can enter the Krebs cycle.[5]
-
The Direct Hydrolysis Route: In an alternative pathway, maleylpyruvate is directly hydrolyzed by maleylpyruvate hydrolase to yield maleate (B1232345) and pyruvate.[6][7]
These variations, along with differences in enzyme structure, co-factor requirements, and genetic regulation, highlight the metabolic adaptability of microorganisms.
References
- 1. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Inhibitory Effects of Gentisic Acid and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory properties of gentisic acid, a close structural relative of 2,5-dihydroxybenzoyl-CoA, and its derivatives. This guide synthesizes available experimental data to offer insights into their potential as enzyme inhibitors.
While direct comparative studies on the inhibitory effects of this compound and its analogs are not extensively available in current literature, significant research has been conducted on its parent compound, gentisic acid (2,5-dihydroxybenzoic acid), and its derivatives. This guide provides a detailed comparison of the inhibitory activities of these compounds against various enzymes, supported by experimental data and methodologies. Gentisic acid serves as a valuable proxy for understanding the potential biological activities of its coenzyme A thioester.
I. Comparative Inhibitory Activity
Gentisic acid and its analogs have demonstrated inhibitory effects against several enzymes, most notably tyrosinase, cyclooxygenase, and polyphenoloxidase. The following table summarizes the quantitative data on their inhibitory performance.
| Compound | Target Enzyme | IC50 Value | Source |
| Methyl Gentisate | Mammalian Tyrosinase | ~11 µg/mL | [1] |
| Ethyl Gentisate | Mammalian Tyrosinase | ~20 µg/mL | [1] |
| Hydroquinone | Mammalian Tyrosinase | ~72 µg/mL | [1] |
| Kojic Acid | Mammalian Tyrosinase | ~6 µg/mL | [1] |
| Gentisic Acid | Mushroom Polyphenoloxidase (PPO) | Weaker than cyanidin-3-O-glucoside (specific IC50 not provided) | [2] |
| Cyanidin-3-O-glucoside | Mushroom Polyphenoloxidase (PPO) | Stronger than gentisic acid (specific IC50 not provided) | [2] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Mammalian Tyrosinase Inhibition Assay
This assay is designed to evaluate the ability of a compound to inhibit the production of melanin (B1238610) by targeting tyrosinase, a key enzyme in melanogenesis.
Cell Culture and Treatment:
-
Mammalian melanocyte cell cultures are established and maintained in appropriate growth media.
-
Cells are treated with varying concentrations of the test compounds (e.g., alkyl esters of gentisic acid, hydroquinone, kojic acid).
-
A control group without any treatment is maintained.
Cell-Free Extract Preparation:
-
Melanocytes are lysed to release intracellular components, including tyrosinase.
-
The cell lysate is centrifuged to obtain a cell-free extract containing the enzyme.
Enzyme Activity Assay:
-
The cell-free extract is incubated with the substrate L-DOPA and the test compounds.
-
The rate of dopachrome (B613829) formation, a colored product of tyrosinase activity, is measured spectrophotometrically at a specific wavelength.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
B. Mushroom Polyphenoloxidase (PPO) Inhibition Assay
This method assesses the inhibitory effect of compounds on the activity of polyphenoloxidase, an enzyme responsible for browning in fruits and vegetables.
Kinetic Study:
-
A solution of mushroom PPO is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
The enzyme is incubated with different concentrations of the inhibitors (gentisic acid and cyanidin-3-O-glucoside).
-
The substrate (e.g., catechol) is added to initiate the reaction.
-
The change in absorbance due to the formation of colored products is monitored over time using a spectrophotometer.
-
The type of inhibition (e.g., competitive, non-competitive, mixed) is determined by analyzing Lineweaver-Burk plots.
Spectral Analysis:
-
Circular dichroism (CD) and fluorescence spectroscopy are used to investigate conformational changes in PPO upon binding of the inhibitors.
Molecular Docking:
-
Computational simulations are performed to predict the binding mode of the inhibitors to the active site of PPO.
III. Signaling and Metabolic Pathways
While the direct signaling pathways modulated by this compound are not well-defined, its precursor, gentisate, is a key intermediate in the bacterial degradation pathway for aromatic compounds. Understanding this pathway provides a biological context for the relevance of gentisyl-CoA.
Caption: The Gentisate Pathway for Aromatic Compound Degradation.
This pathway illustrates the conversion of various aromatic compounds into central metabolic intermediates. Gentisate is a key intermediate that is cleaved by gentisate 1,2-dioxygenase.[3] While not explicitly shown as a direct intermediate in the canonical pathway, gentisyl-CoA is closely related and could potentially interact with enzymes in this or related pathways.
IV. Conclusion
The available evidence strongly suggests that gentisic acid and its analogs are effective inhibitors of several enzymes, particularly those involved in pigmentation and inflammation. The alkyl esters of gentisic acid, such as methyl and ethyl gentisate, have shown promising tyrosinase inhibitory activity with lower cytotoxicity compared to hydroquinone.[1] Although direct data on this compound is lacking, the inhibitory profile of its parent compound provides a solid foundation for future research into the therapeutic potential of its CoA derivatives. Further investigation is warranted to synthesize and evaluate the inhibitory effects of this compound and its analogs to fully understand their structure-activity relationships and potential applications in drug development.
References
- 1. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different inhibition mechanisms of gentisic acid and cyaniding-3-O-glucoside on polyphenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-dihydroxybenzoyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,5-dihydroxybenzoyl-CoA, a specialized reagent used in biochemical research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling for Disposal
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves or other compatible chemical-resistant gloves.[4]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are easily accessible.[5]
Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][5] In-laboratory treatment of this chemical is not advised without specific, validated protocols that ensure complete neutralization into non-hazardous byproducts.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a dedicated and clearly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.[5][6]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. For instance, chlorinated and non-chlorinated solvents must always be kept separate.[7]
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixed waste, list all constituents.[5]
-
Store the sealed container in a designated and secure satellite accumulation area.[5][6] This area should be well-ventilated and away from sources of heat or ignition.[5]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[8]
-
Provide the waste disposal company with all necessary documentation, including a Safety Data Sheet (SDS) if available. If a specific SDS for the CoA ester is unavailable, provide the SDS for 2,5-dihydroxybenzoic acid and indicate the modification.[5]
Under no circumstances should this compound be disposed of down the drain or in the general trash.[5][8]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key data for the parent compound, 2,5-dihydroxybenzoic acid, which is essential for its management and hazard assessment.
| Property | Value | Reference |
| Physical State | Powder Solid | [2] |
| Appearance | Beige | [2] |
| Melting Point | 204 - 207 °C (399.2 - 404.6 °F) | [2] |
| Molecular Formula | C₇H₆O₄ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-laboratory neutralization or deactivation of this compound. General methods for the hydrolysis of thioester bonds exist, but their application for waste disposal would require rigorous validation to ensure the complete conversion to non-hazardous products. Therefore, professional disposal remains the only recommended procedure.
Disposal Workflow
Figure 1. Disposal Decision Workflow for this compound
References
Essential Safety and Logistical Information for Handling 2,5-Dihydroxybenzoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-dihydroxybenzoyl-CoA was located. The following guidance is based on the known hazards of the structurally similar precursor, 2,5-dihydroxybenzoic acid, and general best practices for handling potentially hazardous laboratory chemicals. It is imperative to consult a specific SDS for this compound if one becomes available and to perform a risk assessment before handling this compound.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and proper environmental stewardship.
Hazard Identification and Risk Assessment
Based on data for 2,5-dihydroxybenzoic acid, this compound should be handled as a hazardous substance.[1] The primary hazards are expected to be:
The compound is likely a powder or solid, and dust formation should be minimized to avoid inhalation and widespread contamination.[3][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Standard Examples |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a common choice, but glove compatibility should be confirmed. Always inspect gloves before use and use proper removal technique.[1][2] | EN ISO 374-1 |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1][7] | EN 166 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP2) should be used if ventilation is inadequate or if dusts are generated.[1][2][7] | EN 149 |
| Skin and Body Protection | A laboratory coat or long-sleeved clothing is required to prevent skin contact. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.[1][7] | EN 14605 (splashes), EN ISO 13982 (dust) |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure safety showers and eyewash stations are easily accessible.[1]
1. Preparation and Weighing:
- Designate a specific area for handling the compound.
- Before use, ensure the container is tightly closed and stored in a cool, dry place.[3][6][7]
- Handle the solid carefully to avoid creating dust.[2][3] Use a micro-spatula for transfers.
- Weigh the compound in a fume hood or on a balance with a draft shield.
2. Dissolving and Solution Handling:
- If preparing solutions, add the solid to the solvent slowly to prevent splashing.
- Keep containers closed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][3][6]
- Decontaminate the work area (fume hood, benchtop) with an appropriate cleaning agent.
- Remove and dispose of contaminated PPE as hazardous waste.[2] Do not reuse disposable gloves. Contaminated clothing should be taken off and washed before reuse.[3][4]
Disposal Plan: Waste Management and Decontamination
Under no circumstances should this compound or its waste be disposed of down the drain or in general refuse.[1] It must be managed as hazardous chemical waste.
1. Waste Collection:
- Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[1]
- Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling and Storage:
- Label waste containers with "Hazardous Waste" and the full chemical name: "this compound Waste".[1]
- Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]
3. Final Disposal:
- Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal service.[1][2] Provide the service with the Safety Data Sheet (if available) or all known hazard information.
4. Spill Management:
- In case of a spill, evacuate the immediate area and alert personnel.
- Wearing full PPE, carefully sweep up the solid material to minimize dust generation.[1]
- Collect the spilled material and all cleanup debris into a sealed container for disposal as hazardous waste.[1]
- Prevent spilled material from entering drains or waterways.[1][2]
Workflow and Safety Logic
The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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